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Core Science & Biosynthesis

Foundational

Chemical properties of Boc-D-Ser(Bzl)-ol for medicinal chemistry

Technical Whitepaper: Chemical Properties and Synthetic Utility of Boc-D-Ser(Bzl)-ol in Medicinal Chemistry Executive Summary In the landscape of medicinal chemistry and rational drug design, the selection of chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties and Synthetic Utility of Boc-D-Ser(Bzl)-ol in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the selection of chiral building blocks dictates the scalability, stability, and stereochemical integrity of the final active pharmaceutical ingredient (API). Boc-D-Ser(Bzl)-ol (N-tert-Butoxycarbonyl-O-benzyl-D-serinol) stands out as a highly versatile, orthogonally protected amino alcohol. By masking the amine and the side-chain hydroxyl group while reducing the carboxylic acid to a primary alcohol, this molecule provides a highly controlled scaffold for synthesizing peptidomimetics, sphingosine analogs, and complex macrolide antibiotics.

This guide provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, and field-proven experimental protocols.

Structural Profiling & The Stereochemical "Flip"

A critical nuance often overlooked by junior chemists is the apparent stereochemical "flip" in the nomenclature of this molecule. While it is derived from D-Serine—which possesses an (R) absolute configuration—Boc-D-Ser(Bzl)-ol is designated as (S) under Cahn-Ingold-Prelog (CIP) rules[1].

This is not due to a physical inversion of the chiral center, but rather a priority swap. In D-Serine, the carboxylate main chain outranks the hydroxymethyl side chain. However, upon benzylation of the side chain (-CH₂OBzl) and reduction of the main chain (-CH₂OH), the benzylated side chain assumes a higher CIP priority[2]. Consequently, the sequence of priorities reverses relative to the carbon backbone, changing the nominal designation to (S) without altering the 3D spatial geometry.

Physicochemical Properties

Understanding the physical data of Boc-D-Ser(Bzl)-ol is essential for optimizing reaction conditions and downstream purifications.

PropertyValueCausality / Relevance in Synthesis
CAS Number 79069-15-1Unique identifier for procurement and safety tracking[1].
Molecular Formula C₁₅H₂₃NO₄Dictates the exact mass (281.35 g/mol ) for mass spectrometry validation[2].
Melting Point 66–69 °CSolid state at room temperature allows for purification via recrystallization rather than column chromatography[2].
LogP ~3.10The lipophilic benzyl and Boc groups ensure high solubility in organic solvents (DCM, EtOAc) during liquid-liquid extractions[3].
Topological Polar Surface Area 67.79 ŲProvides a balanced polarity, ensuring the molecule remains soluble in polar aprotic solvents (DMSO, DMF) for oxidation reactions[3].

Orthogonal Protection Strategy

The true power of Boc-D-Ser(Bzl)-ol lies in its orthogonal protection scheme. The molecule contains three distinct functional nodes that can be manipulated independently without cross-reactivity:

  • The Primary Alcohol : Ready for immediate functionalization (oxidation, etherification, or esterification).

  • The Boc-Protected Amine : Acid-labile; cleanly removed using Trifluoroacetic acid (TFA) or HCl in dioxane.

  • The Benzyl Ether : Acid-stable but highly susceptible to catalytic hydrogenolysis (H₂, Pd/C).

Orthogonal Core Boc-D-Ser(Bzl)-ol Path1 TFA / CH2Cl2 Core->Path1 Path2 H2, Pd/C Core->Path2 Prod1 D-Ser(Bzl)-ol (Free Amine) Path1->Prod1 Prod2 Boc-D-Ser-ol (Diol) Path2->Prod2

Figure 2: Orthogonal deprotection pathways for Boc-D-Ser(Bzl)-ol.

Applications in Drug Discovery

Boc-D-Ser(Bzl)-ol serves as a critical chiral pool starting material. Its primary application lies in the synthesis of complex macrolide antibiotics and peptidomimetics. For instance, it is a documented precursor in the synthesis of tricyclic erythromycin derivatives, where the primary alcohol is oxidized and subsequently elaborated to form novel antibacterial scaffolds[4]. The use of the D-enantiomer specifically imparts proteolytic stability to these synthetic analogs, a crucial pharmacokinetic advantage in drug development.

Workflow A Boc-D-Ser(Bzl)-ol Starting Material B Swern Oxidation (DMSO, (COCl)2, Et3N) A->B C Boc-D-Ser(Bzl)-CHO Chiral Aldehyde B->C D Reductive Amination (R-NH2, NaBH(OAc)3) C->D E Chiral Amine Scaffold (e.g., Macrolide Precursor) D->E

Figure 1: Synthetic workflow for generating chiral amine scaffolds via Swern oxidation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a chemically logical sequence with built-in validation markers.

Protocol A: Swern Oxidation to a Chiral Aldehyde

Objective: Convert the primary alcohol of Boc-D-Ser(Bzl)-ol to an aldehyde without racemization. Causality & Mechanism: The Swern oxidation is selected over Jones or PCC oxidations because it operates at strictly low temperatures (-78 °C) and under mildly basic conditions (triethylamine). This prevents the enolization of the alpha-chiral center, which would otherwise lead to the catastrophic racemization of the API precursor.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C. Add DMSO (2.4 eq) dropwise. Causality: The ultra-low temperature prevents the explosive decomposition of the highly reactive alkoxysulfonium intermediate.

  • Coupling: Add Boc-D-Ser(Bzl)-ol (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes. Causality: This allows the primary alcohol to attack the activated sulfur species, forming the pre-oxidation complex.

  • Deprotonation: Add triethylamine (5.0 eq) dropwise and allow the reaction to slowly warm to 0 °C. Causality: The base abstracts a proton, triggering the intramolecular rearrangement that yields the desired aldehyde and dimethyl sulfide.

Self-Validating Markers:

  • Visual/Sensory: The reaction mixture will emit the distinct, pungent odor of dimethyl sulfide upon warming, confirming the rearrangement has successfully occurred.

  • Analytical: TLC will show a new, less polar spot (the aldehyde runs faster than the alcohol). ¹H NMR of the crude product will display a sharp, diagnostic singlet at ~9.6 ppm (aldehyde proton) and the disappearance of the broad -OH stretch in IR spectroscopy.

Protocol B: Selective Acidic Cleavage of the Boc Group

Objective: Unmask the primary amine for subsequent peptide coupling or reductive amination. Causality & Mechanism: The tert-butoxycarbonyl (Boc) group is selectively cleaved using Trifluoroacetic acid (TFA). The benzyl ether remains completely untouched under these conditions, demonstrating the precision of orthogonal protection.

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-D-Ser(Bzl)-ol in a 1:1 mixture of TFA and anhydrous DCM at 0 °C.

  • Cleavage: Remove the ice bath and stir at room temperature for 1 hour. Causality: The acid protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl group into isobutylene gas and the release of carbon dioxide.

  • Concentration: Evaporate the solvent under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA azeotropically.

Self-Validating Markers:

  • Visual: The reaction is driven to completion by the evolution of CO₂ and isobutylene gas. The cessation of bubbling serves as a real-time kinetic indicator of reaction completion.

  • Analytical: ¹H NMR will reveal the complete disappearance of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group, leaving the aromatic benzyl protons (~7.3 ppm) intact.

References

  • PubChem - N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | C15H23NO4 | CID 14427183 URL:[Link]

  • Google Patents - Tricyclic erythromycin derivatives (CA2277116A1)

Sources

Exploratory

Structural Characteristics and Synthetic Utility of N-Boc-O-benzyl-D-serinol: A Technical Guide

Strategic Importance in Complex Synthesis In the architecture of Active Pharmaceutical Ingredients (APIs), the selection of chiral building blocks dictates the scalability, yield, and elegance of the entire synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Complex Synthesis

In the architecture of Active Pharmaceutical Ingredients (APIs), the selection of chiral building blocks dictates the scalability, yield, and elegance of the entire synthetic route. N-Boc-O-benzyl-D-serinol (CAS: 127559-33-5) is a highly versatile, orthogonally protected chiral amino alcohol. Derived from the natural amino acid D-serine, this compound provides a pre-installed stereocenter and a differentiated tri-functional scaffold: a free primary alcohol, a protected secondary amine, and a protected primary ether.

As a Senior Application Scientist, I frequently leverage this molecule when designing synthesis routes for complex peptidomimetics and macrolides. This guide dissects its structural characteristics, the causality behind its protecting group strategy, and validated protocols for its synthesis and application.

Physicochemical and Structural Profiling

Understanding the physical properties of N-Boc-O-benzyl-D-serinol is critical for downstream purification and reaction monitoring. The compound typically presents as a low-melting solid and exhibits distinct optical activity due to its D-configuration (R-enantiomer).

Quantitative Physicochemical Data
PropertyValue
IUPAC Name tert-butyl N-[(2R)-1-benzyloxy-3-hydroxypropan-2-yl]carbamate
CAS Number 127559-33-5
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
Melting Point 66–69 °C
Optical Activity [α]20/D +14° (c = 1, CHCl3)
Functional Groups Primary alcohol, carbamate, benzyl ether

Structural Causality: The Orthogonal Protection Strategy

The molecular design of N-Boc-O-benzyl-D-serinol is a masterclass in orthogonal reactivity. Unprotected serinol is highly polar, water-soluble, and possesses three nucleophilic sites, making selective functionalization nearly impossible. By utilizing orthogonal protecting groups, we isolate a single reactive site.

  • The Boc (tert-Butyloxycarbonyl) Group: Protects the amine. It is highly stable to catalytic hydrogenation and basic nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane).

  • The O-Benzyl Group: Protects the side-chain hydroxyl. It is completely stable to the acidic conditions used for Boc removal but is easily cleaved via hydrogenolysis (H2, Pd/C).

  • The Free Primary Alcohol: Serves as the active site for chain elongation. It can be selectively oxidized to an aldehyde for reductive amination or converted into a mesylate/tosylate to act as an electrophile.

G A N-Boc-O-benzyl-D-serinol (Fully Protected) B O-benzyl-D-serinol (Free Amine) A->B TFA or HCl (Cleaves Boc) C N-Boc-D-serinol (Free Diol) A->C H2, Pd/C (Cleaves Benzyl) D D-serinol (Fully Deprotected) B->D H2, Pd/C C->D TFA or HCl

Orthogonal deprotection pathways for N-Boc-O-benzyl-D-serinol.

Synthetic Methodology: The Kokotos Reduction Protocol

The preparation of N-Boc-O-benzyl-D-serinol from N-Boc-O-benzyl-D-serine requires the reduction of a carboxylic acid to a primary alcohol. Direct reduction using strong hydrides like LiAlH4 risks cleaving the Boc carbamate and demands strictly anhydrous conditions. Instead, the field-standard is the chemoselective reduction of a mixed anhydride intermediate, an approach pioneered by Kokotos[1].

Causality of the Protocol: By reacting the carboxylic acid with isobutyl chloroformate, a highly electrophilic mixed anhydride is formed. This activates the carbonyl sufficiently so that mild, safe sodium borohydride (NaBH4) can execute the reduction. The dropwise addition of methanol is the critical mechanistic trigger; it reacts with NaBH4 to generate reactive alkoxyborohydride species and provides rapid proton transfer, driving the reduction to completion within minutes without racemizing the delicate stereocenter[1].

G N1 N-Boc-O-benzyl-D-serine (Starting Material) N2 Mixed Anhydride Intermediate N1->N2 Isobutyl chloroformate, NMM, THF, -15°C N3 N-Boc-O-benzyl-D-serinol (Product) N2->N3 NaBH4, MeOH, THF, 0°C to RT

Chemoselective reduction workflow via mixed anhydride intermediate.

Validated Step-by-Step Methodology

This protocol is designed to be a self-validating system; visual cues during the reaction confirm successful intermediate formation.

  • Activation: Dissolve 1.0 equivalent of N-Boc-O-benzyl-D-serine in anhydrous THF (0.2 M concentration) under an inert atmosphere (N2 or Argon). Cool the solution to -15 °C using an ice/salt bath.

  • Anhydride Formation: Add 1.0 equivalent of N-methylmorpholine (NMM) followed by 1.0 equivalent of isobutyl chloroformate. Stir for 15 minutes. Self-Validation: A dense white precipitate of NMM·HCl will form immediately, visually confirming the successful generation of the mixed anhydride.

  • Reduction: Add 3.0 equivalents of NaBH4 powder in one single portion.

  • Catalysis: Slowly add methanol (approx. 4-5 mL per gram of starting material) dropwise over 10-15 minutes. Self-Validation: Vigorous hydrogen gas evolution will occur, indicating the formation of the active alkoxyborohydride reducing agent.

  • Completion: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for an additional 30 minutes.

  • Workup: Quench the reaction carefully with 1N HCl to neutralize excess borohydride. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure N-Boc-O-benzyl-D-serinol[1].

Application in Drug Development: Macrolide Antibiotics

N-Boc-O-benzyl-D-serinol is a critical precursor in the synthesis of next-generation tricyclic erythromycin derivatives[2]. As bacterial resistance to standard macrolides (like Erythromycin A) rises, structurally rigidifying the macrolide core via tricyclic carbamate structures restores binding affinity to the bacterial 50S ribosomal subunit.

In these advanced workflows, the free primary alcohol of N-Boc-O-benzyl-D-serinol is typically oxidized to an aldehyde via Swern oxidation and coupled to the macrolide framework. Subsequent orthogonal deprotection (removing the Boc group with acid) allows the newly freed amine to undergo intramolecular cyclization, forming the vital tricyclic pharmacophore that bypasses standard bacterial efflux pumps[2].

References

  • Title: Tricyclic erythromycin derivatives (CA2277116A1)

Sources

Foundational

The Strategic Role of Boc-D-Ser(Bzl)-ol in Asymmetric Synthesis and Drug Development

Abstract In the realm of advanced organic synthesis and medicinal chemistry, chiral building blocks are the foundational architecture upon which complex therapeutics are constructed. Boc-D-Ser(Bzl)-ol (CAS: 79069-15-1) s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the realm of advanced organic synthesis and medicinal chemistry, chiral building blocks are the foundational architecture upon which complex therapeutics are constructed. Boc-D-Ser(Bzl)-ol (CAS: 79069-15-1) stands out as a highly versatile, orthogonally protected amino alcohol. As a Senior Application Scientist, I have observed firsthand how the precise manipulation of its stereocenter and protective groups enables the synthesis of potent protease inhibitors, macrolide antibiotics, and retroviral integrase inhibitors. This whitepaper provides an in-depth mechanistic analysis of Boc-D-Ser(Bzl)-ol, detailing its structural rationale, downstream applications, and field-proven experimental protocols.

Structural and Physicochemical Profiling

Boc-D-Ser(Bzl)-ol, systematically known as tert-butyl N-[(2S)-1-hydroxy-3-(phenylmethoxy)propan-2-yl]carbamate, is derived from the non-proteinogenic amino acid D-serine. The strategic selection of its protective groups is not arbitrary; it is a masterclass in orthogonal reactivity 1[1].

  • Boc (tert-Butyloxycarbonyl) Group: Provides acid-labile protection for the primary amine. It prevents nucleophilic oligomerization during C-terminus modifications and is easily cleaved using Trifluoroacetic acid (TFA) without affecting the benzyl ether.

  • Bzl (Benzyl) Group: Provides hydrogenolysis-labile protection for the side-chain hydroxyl. It is robust against basic and mildly acidic conditions, ensuring the side-chain remains inert during primary alcohol oxidation or reductive amination.

  • Reduced C-Terminus (-CH2OH): The transformation of the carboxylic acid to a primary alcohol allows the molecule to act as a precursor for peptide aldehydes (potent electrophilic traps for proteases) or dipeptide isosteres .

Quantitative Data Summary
PropertyValue
Chemical Name Boc-D-Ser(Bzl)-ol
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-(phenylmethoxy)propan-2-yl]carbamate
CAS Registry Number 79069-15-1
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
Physical State White to off-white solid
Purity (HPLC) ≥ 98%

Mechanistic Role in Pharmaceutical Synthesis

The utility of Boc-D-Ser(Bzl)-ol lies in its ability to transfer its defined (S)-stereocenter into complex molecular scaffolds without racemization 2[2].

  • Macrolide Antibiotics: In the synthesis of tricyclic erythromycin derivatives, Boc-D-Ser(Bzl)-ol is utilized to construct the 12-imidazolyl-carbonyloxy macrolide core. The amino alcohol undergoes selective transformations to yield corresponding amines that enhance antibacterial efficacy against resistant Gram-negative strains 3[3].

  • Antiviral Therapeutics: It serves as a critical chiral intermediate in the synthesis of HIV integrase inhibitors. The orthogonal protection allows for the selective alkylation and coupling required to build the indanyl-fused ring systems that block viral DNA incorporation into host genomes 4[4].

  • Protease Inhibitors: Oxidation of the primary alcohol yields Boc-D-Ser(Bzl)-CHO. This peptide aldehyde acts as a transition-state analog, binding covalently to the catalytic serine or cysteine residues in viral and bacterial proteases .

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent common pitfalls such as racemization or premature deprotection.

Protocol A: Synthesis of Boc-D-Ser(Bzl)-ol via Mixed Anhydride Reduction

Direct reduction of carboxylic acids by Sodium Borohydride ( NaBH4​ ) is kinetically unfavorable. Therefore, we must first activate the acid to a mixed anhydride 5[5]. Alternatively, reduction of the NHS ester can be employed 6[6].

Step-by-Step Methodology:

  • Activation: Dissolve Boc-D-Ser(Bzl)-OH (1.0 eq) in anhydrous ethylene glycol dimethyl ether (DME) or THF under an argon atmosphere. Add N-methylmorpholine (NMM) (1.0 eq) and cool the system to -20°C.

  • Anhydride Formation: Dropwise add isobutyl chloroformate (IBCF) (1.0 eq). Stir for 20 minutes.

    • Causality: IBCF generates a highly electrophilic mixed anhydride. The low temperature (-20°C) is critical to prevent the formation of symmetrical anhydrides and to suppress racemization of the α -carbon.

  • Reduction: Filter off the precipitated NMM-HCl salt. Add the cold filtrate slowly to a vigorously stirred aqueous solution of NaBH4​ (2.0 eq) maintained at 0°C.

    • Causality: NaBH4​ selectively attacks the more reactive mixed anhydride carbonyl, reducing it to the primary alcohol without cleaving the Boc carbamate or the benzyl ether.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with saturated NH4​Cl and brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield Boc-D-Ser(Bzl)-ol.

Protocol B: Oxidation to Chiral Aldehyde (Boc-D-Ser(Bzl)-CHO)

Converting the primary alcohol to an aldehyde without over-oxidation or racemization requires mild conditions. Dess-Martin Periodinane (DMP) is the gold standard for this transformation 7[7].

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-D-Ser(Bzl)-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Buffering: Add solid Sodium Bicarbonate ( NaHCO3​ ) (1.5 eq) to the suspension.

    • Causality: DMP oxidation generates acetic acid as a byproduct. If left unneutralized, the acidic environment can catalyze the deprotection of the Boc group or induce enolization-driven racemization of the α -chiral center. NaHCO3​ acts as an essential acid scavenger.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq) in portions. Allow the reaction to stir at 0°C for 1 hour.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and 10% Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate reduces any unreacted hypervalent iodine species into water-soluble, benign byproducts, ensuring a clean phase separation.

Workflow Visualization

The following diagram illustrates the synthetic pathways and orthogonal deprotection strategies utilizing Boc-D-Ser(Bzl)-ol as the central hub.

G A Boc-D-Ser(Bzl)-OH (Starting Material) B Boc-D-Ser(Bzl)-ol (Chiral Amino Alcohol) A->B NaBH4 Reduction (via Mixed Anhydride) C Dess-Martin Oxidation (DMP, NaHCO3, DCM) B->C F Orthogonal Deprotection (TFA for Boc, H2/Pd for Bzl) B->F D Boc-D-Ser(Bzl)-CHO (Chiral Aldehyde) C->D E Protease Inhibitors & Dipeptide Isosteres D->E Reductive Amination G Macrolide Antibiotics & HIV Integrase Inhibitors F->G Complex Scaffolds

Synthesis and orthogonal application pathways of Boc-D-Ser(Bzl)-ol in drug development.

References

  • Chem-Impex International. "Boc-O-benzyl-D-serinol". 2

  • ChemicalBook. "N-Boc-(S)-2-amino-3-benzyloxy-1-propanol". 6

  • AAPPTec. "Amino Acid Alcohols for Peptide Synthesis".

  • PubChem. "N-Boc-(S)-2-amino-3-benzyloxy-1-propanol". 1

  • Google Patents. "Tricyclic erythromycin derivatives". 3

  • Google Patents. "Patent Application Publication US 2008/0207618 A1 (HIV Integrase Inhibitors)". 4

  • Ambeed. "23680-31-1 | Boc-Ser(Bzl)-OH". 5

  • Ambeed. "79069-15-1 | tert-Butyl (S)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate". 7

Sources

Exploratory

Stereochemical Divergence in Chiral Synthons: An In-Depth Technical Guide to Boc-D-Ser(Bzl)-ol and Boc-L-Ser(Bzl)-ol

Executive Summary In the realm of asymmetric synthesis and drug discovery, enantiopure amino alcohols serve as foundational chiral building blocks. Among the most critical of these are Boc-D-Ser(Bzl)-ol and Boc-L-Ser(Bzl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and drug discovery, enantiopure amino alcohols serve as foundational chiral building blocks. Among the most critical of these are Boc-D-Ser(Bzl)-ol and Boc-L-Ser(Bzl)-ol —benzyl-protected, Boc-functionalized serinol derivatives. These molecules are indispensable precursors for the synthesis of complex sphingolipids, unnatural ceramides, and peptidomimetics.

This whitepaper provides an authoritative analysis of the stereochemical nuances, physicochemical properties, and validated synthetic workflows associated with these two enantiomers. By understanding the mechanistic causality behind their synthesis and the inherent stereochemical nomenclature shifts (Cahn-Ingold-Prelog priority inversion), researchers can prevent critical chiral assignment errors during multi-step pharmaceutical development.

The Stereochemical Paradox: CIP Priority Inversion

A frequent point of failure in the documentation of serine-derived amino alcohols is the misunderstanding of absolute configuration assignments during the reduction process. The conversion of the carboxylic acid to an alcohol does not alter the spatial arrangement of the atoms (no Walden inversion occurs), but it does alter the Cahn-Ingold-Prelog (CIP) priorities.

  • The Precursor State: In Boc-L-Ser(Bzl)-OH , the chiral alpha-carbon is bonded to: -NHBoc (Priority 1), -COOH (Priority 2), -CH₂OBzl (Priority 3), and -H (Priority 4). This arrangement dictates an (S)-configuration .

  • The Reduction Event: When the -COOH group is reduced to a -CH₂OH group, its CIP priority drops below that of the -CH₂OBzl group. The new priorities become: -NHBoc (Priority 1), -CH₂OBzl (Priority 2), -CH₂OH (Priority 3), and -H (Priority 4).

  • The Nomenclature Flip: Because groups 2 and 3 have swapped priorities without any bonds being broken, the formal absolute configuration mathematically flips. Thus, Boc-L-Ser(Bzl)-OH (S) is reduced to Boc-L-Ser(Bzl)-ol (R) 1. Conversely, Boc-D-Ser(Bzl)-OH (R) is reduced to Boc-D-Ser(Bzl)-ol (S) 2.

G cluster_L L-Enantiomer Pathway cluster_D D-Enantiomer Pathway L_Ser Boc-L-Ser(Bzl)-OH (S-Configuration) L_ol Boc-L-Ser(Bzl)-ol (R-Configuration) CAS: 127559-33-5 L_Ser->L_ol NaBH4 Reduction (CIP Inversion) L_ald Boc-L-Ser(Bzl)-CHO (S-Configuration) L_ol->L_ald Swern Oxidation (CIP Reversion) L_sph Natural Sphingolipids (e.g., D-erythro-Sphingosine) L_ald->L_sph Wittig Olefination D_Ser Boc-D-Ser(Bzl)-OH (R-Configuration) D_ol Boc-D-Ser(Bzl)-ol (S-Configuration) CAS: 79069-15-1 D_Ser->D_ol NaBH4 Reduction (CIP Inversion) D_ald Boc-D-Ser(Bzl)-CHO (R-Configuration) D_ol->D_ald Swern Oxidation (CIP Reversion) D_sph Unnatural Ceramides & Chiral Ligands D_ald->D_sph Wittig Olefination

Caption: Synthetic pathways of Boc-Ser(Bzl)-ol enantiomers demonstrating CIP priority inversion.

Physicochemical Properties & Quantitative Data

To ensure accurate procurement and analytical validation, the distinct properties of the two enantiomers are summarized below. Note the equal but opposite specific optical rotations, which serve as the primary non-chromatographic method for enantiomeric discrimination 3.

PropertyBoc-D-Ser(Bzl)-olBoc-L-Ser(Bzl)-ol
CAS Number 79069-15-1 2127559-33-5 4
Absolute Configuration (S)-enantiomer(R)-enantiomer
Amino Acid Precursor D-SerineL-Serine
Molecular Formula C₁₅H₂₃NO₄C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol 281.35 g/mol
Specific Rotation [α]²⁰D -14.0° (c=1, CHCl₃) 3+14.0° (c=1, CHCl₃)
Physical Appearance White to off-white solidWhite to off-white solid

Mechanistic Role in Drug Discovery

Both enantiomers are pivotal in the synthesis of bioactive lipids.

  • Boc-L-Ser(Bzl)-ol is predominantly utilized to synthesize natural D-erythro-sphingosine. The primary alcohol is oxidized via Swern or Dess-Martin conditions to yield the alpha-amino aldehyde. Because aldehydes are highly prone to racemization via enolization, the bulky Boc and Benzyl protecting groups provide essential steric shielding. The aldehyde is immediately subjected to Wittig olefination to establish the long aliphatic chain characteristic of sphingolipids.

  • Boc-D-Ser(Bzl)-ol is utilized to synthesize unnatural L-erythro or threo ceramide analogs, which are highly sought after as enzyme inhibitors (e.g., ceramidase inhibitors) or as stable chiral ligands in asymmetric catalysis.

Self-Validating Experimental Methodology: Synthesis of Boc-Ser(Bzl)-ol

To ensure high enantiomeric excess (ee > 99%) and chemical yield, the direct reduction of the carboxylic acid using strong hydrides (like LiAlH₄) is avoided, as it risks deprotection of the Boc group or cleavage of the benzyl ether. Instead, a highly chemoselective Mixed Anhydride Reduction protocol is employed 2.

Step-by-Step Protocol

Step 1: Mixed Anhydride Formation (Activation)

  • Dissolve 1.0 eq of Boc-L-Ser(Bzl)-OH (or the D-enantiomer) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the reaction vessel to -15 °C using a dry ice/ethylene glycol bath.

  • Add 1.1 eq of N-Methylmorpholine (NMM). Causality: NMM is chosen over Triethylamine (TEA) because its lower basicity significantly suppresses the formation of an oxazolone intermediate, thereby preventing racemization of the alpha-chiral center.

  • Dropwise, add 1.05 eq of Isobutyl Chloroformate (IBCF). Stir for 20 minutes. A white precipitate (NMM·HCl) will form, indicating successful mixed anhydride generation.

Step 2: Chemoselective Reduction

  • In a separate flask, dissolve 3.0 eq of Sodium Borohydride (NaBH₄) in a minimal amount of cold distilled water.

  • Rapidly add the aqueous NaBH₄ solution to the mixed anhydride at -15 °C. Causality: The water acts as a rapid proton source, collapsing the tetrahedral intermediate instantly to the alcohol, preventing unwanted side reactions like esterification.

  • Allow the reaction to warm to 0 °C and stir for 2 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in EtOAc/H₂O. Run TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.1) should be completely consumed, replaced by the product (Rf ~0.4).

Step 3: Workup and Isolation

  • Quench the excess NaBH₄ by carefully adding 10% aqueous Acetic Acid until gas evolution ceases.

  • Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-Ser(Bzl)-ol as a white solid.

Step 4: Analytical Validation

  • Chiral HPLC: Run on a Chiralpak AD-H column (Hexane:IPA 90:10) to confirm enantiomeric excess > 99%.

  • Polarimetry: Dissolve 1.0 g of the purified product in 100 mL of CHCl₃. For the D-Serine derivative, the specific rotation must read -14.0° ± 0.5° 3.

G Step1 Step 1: Activation Isobutyl Chloroformate NMM, THF, -15°C Step2 Step 2: Reduction NaBH4 in H2O Stir 2h, 0°C to RT Step1->Step2 Step3 Step 3: Workup Quench with AcOH Extract with EtOAc Step2->Step3 Step4 Step 4: Validation Chiral HPLC Polarimetry ([α]D) Step3->Step4

Caption: Self-validating experimental workflow for the reduction of Boc-Ser(Bzl)-OH to Boc-Ser(Bzl)-ol.

References

  • [4] Fisher Scientific. IRIS Biotech 25GR Boc-L-Ser(Bzl)-ol, Quantity: 25g. Available at:

  • [2] ChemicalBook. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1. Available at:

  • [1] ChemicalBook. BOC-O-BENZYL-L-SERINOL CAS#: 127559-33-5. Available at:

  • [3] Echemi. (S)-(-)-2-(Boc-aMino)-3-benzyloxy-1-propanol, 97%. Available at:

Sources

Foundational

Engineering Neuromodulatory Peptidomimetics: A Technical Guide to D-Serine Derivatives

Executive Summary & Biological Rationale The transition from native peptides to peptidomimetics is a cornerstone of modern drug development, addressing critical limitations such as rapid proteolytic degradation and poor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The transition from native peptides to peptidomimetics is a cornerstone of modern drug development, addressing critical limitations such as rapid proteolytic degradation and poor bioavailability[1]. Among the most impactful strategies in peptidomimetic design is the incorporation of D-amino acids. D-serine, the dextrorotatory enantiomer of L-serine, is not merely a synthetic building block; it is a potent endogenous neuromodulator. In the mammalian central nervous system, D-serine acts as a vital co-agonist at the "glycine site" of the N-methyl-D-aspartate (NMDA) receptor[2][3].

Because NMDA receptor hyperfunction is implicated in neurodegenerative diseases and stroke, while its hypofunction is linked to psychiatric disorders like schizophrenia and PTSD, regulating this pathway is of immense therapeutic interest[2][4]. By incorporating D-serine derivatives into synthetic peptide scaffolds, researchers can engineer highly stable cyclic peptide mimetics capable of crossing the blood-brain barrier to target amyloidogenic diseases[5] or modulate synaptic plasticity[6].

Mechanistic Grounding: The Serine Shuttle

Understanding the endogenous lifecycle of D-serine is critical for designing mimetics that either mimic its action or target its metabolic enzymes. L-serine is synthesized in astrocytes and shuttled to neurons, where the enzyme Serine Racemase (SR) catalyzes its conversion into D-serine[2][4]. Upon synaptic release, D-serine binds the NMDA receptor. Its signaling is eventually terminated via degradation by D-amino acid oxidase (DAAO)[7][8].

Pathway L_Ser L-Serine (Astrocyte Source) SR Serine Racemase (SR) (Isomerization) L_Ser->SR Transport D_Ser D-Serine (Active Neuromodulator) SR->D_Ser Catalysis NMDAR NMDA Receptor (Synaptic Co-activation) D_Ser->NMDAR Binding (Glycine Site) DAAO D-Amino Acid Oxidase (Enzymatic Degradation) D_Ser->DAAO Clearance

Fig 1. The Serine Shuttle: D-Serine synthesis, NMDAR modulation, and enzymatic degradation.

Chemical Design: D-Serine in Peptidomimetic Synthesis

To translate the biological utility of D-serine into stable therapeutics, chemists utilize orthogonally protected D-serine derivatives. The stereochemistry of the D-serine template must be rigorously preserved throughout all synthetic steps to ensure target affinity[9].

The two primary derivatives utilized in Solid-Phase Peptide Synthesis (SPPS) are:

  • Fmoc-D-Ser(tBu)-OH : The industry standard for Fmoc-based SPPS. The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the acid-labile tert-butyl (tBu) ether protects the hydroxyl side chain. This orthogonal protection prevents unwanted acylation (branching) at the hydroxyl group during peptide bond formation[10].

  • Boc-D-Ser-OH : Utilized in Boc-based SPPS or solution-phase synthesis. It relies on a purely acid-labile strategy (TFA for Boc removal, HF for global cleavage) and is highly effective for synthesizing complex, highly modified peptidomimetics[11].

Furthermore, optically pure protected D-serine serves as an ideal precursor for synthesizing complex unnatural amino acids, such as 2,3-L-diaminopropanoic acid (L-Dap) derivatives, via titanium-assisted reductive amination[9][12].

Quantitative Data: D-Serine Derivatives Comparison
DerivativeN-α ProtectionSide-Chain ProtectionPrimary ApplicationKey AdvantageTypical Coupling Yield
Fmoc-D-Ser(tBu)-OH Fmoc (Base-labile)tBu (Acid-labile)Standard SPPS[10]Mild deprotection, high compatibility>98%
Boc-D-Ser-OH Boc (Acid-labile)Unprotected / BenzylSolution-phase / Boc-SPPS[11]Cost-effective, robust for harsh conditions90-95%
Fmoc-D-Ser-OH Fmoc (Base-labile)UnprotectedBioconjugation[10]Direct side-chain functionalization85-90%
D-Serine Aldehyde VariableVariableL-Dap Synthesis[9]Preserves chirality during amination75-80%

Experimental Methodologies: Self-Validating SPPS Workflow

The synthesis of D-serine containing peptidomimetics requires strict control over reaction conditions to prevent epimerization (conversion of the D-isomer back to an L/D racemic mixture). The following protocol outlines an optimized Fmoc-SPPS methodology.

Protocol 1: Fmoc-Based SPPS of D-Serine Peptidomimetics

Causality & Rationale: We utilize HATU as the coupling reagent rather than standard carbodiimides (like DIC) because HATU promotes rapid aminolysis, significantly reducing the lifespan of the highly reactive O-acylisourea intermediate. This minimizes the risk of oxazolone formation, which is the primary pathway for epimerization of the chiral α-carbon.

Step-by-Step Procedure:

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin (for a C-terminal amide) into a solid-phase synthesis vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Mechanism: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a β-elimination that removes the Fmoc group.

  • Washing: Wash the resin 5 times with DMF to completely remove residual piperidine, which would otherwise prematurely deprotect the next incoming amino acid.

  • Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-D-Ser(tBu)-OH and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to activate the acid. Add the mixture to the resin and agitate for 45 minutes.

  • Capping (Optional but Recommended): Treat with 10% acetic anhydride in DMF to cap any unreacted amines, preventing the formation of deletion sequences.

  • Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptidomimetic from the resin using a cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. Mechanism: TFA cleaves the peptide-resin bond and the tBu side-chain protecting group. TIPS is critical here; it acts as a carbocation scavenger, trapping the highly reactive t-butyl cations released during deprotection and preventing them from re-alkylating the peptide backbone.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Coupling Coupling of Fmoc-D-Ser(tBu)-OH (HATU / DIPEA) Deprotect->Coupling Wash Washing & Capping (DMF / DCM / Ac2O) Coupling->Wash Wash->Deprotect Iterative Cycle Cleavage Cleavage & Global Deprotection (TFA / TIPS / H2O) Wash->Cleavage Sequence Complete

Fig 2. Iterative SPPS workflow for incorporating Fmoc-D-Ser(tBu)-OH into peptidomimetics.

Protocol 2: Validation of Chiral Integrity via RP-HPLC

To ensure the system is self-validating, the synthesized peptidomimetic must be analyzed to confirm that D-serine did not racemize into L-serine during coupling.

  • Sample Preparation: Dissolve the crude cleaved peptide in a 50:50 mixture of Water/Acetonitrile containing 0.1% TFA.

  • Chromatography: Inject the sample onto a C18 Reverse-Phase HPLC column. Run a linear gradient of 5% to 95% Acetonitrile over 30 minutes.

  • Co-elution Assay: Spike a portion of the sample with a known standard of the L-serine variant of the same peptide.

  • Data Interpretation: Because D- and L- diastereomeric peptides interact differently with the chiral stationary phase (or even standard C18 due to distinct secondary structures), they will elute at different retention times. A single sharp peak in the unspiked sample confirms the preservation of D-serine stereochemistry[9].

Future Perspectives in Drug Development

The strategic incorporation of D-serine into peptidomimetics extends far beyond simple protease resistance. By acting as highly specific ligands for the NMDA receptor's glycine modulatory site, these mimetics hold profound potential for the pharmacologic management of anxiety disorders, PTSD, and schizophrenia[4]. Furthermore, the development of synthetic cyclic peptide mimetics utilizing alternating D- and L-amino acids has shown surprising efficacy in binding amyloid beta, opening new diagnostic and therapeutic avenues for Alzheimer's disease and other amyloidogenic pathologies[5].

References

  • Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target Taylor & Francis URL:[Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters National Institutes of Health (PMC) URL:[Link]

  • Wholesale Boc-D-Ser-OH CAS:6368-20-3 Manufacturers and Suppliers XINDAO URL:[Link]

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors ACS Publications URL:[Link]

  • (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters ResearchGate URL:[Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities National Institutes of Health (PMC) URL:[Link]

  • A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase PNAS URL:[Link]

  • WO2022054062A1 - Synthetic cyclic peptide mimetics Google Patents URL
  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function MDPI URL:[Link]

  • d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders National Institutes of Health (PMC) URL:[Link]

  • D-Serine: A Cross Species Review of Safety National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

Stability Profile and Deprotection Dynamics of Boc-Protected Amino Alcohols

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals Executive Summary The tert-butyloxycarbonyl (Boc) protecting group is a foundational pillar in modern organic synthesis, particularly in pe...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a foundational pillar in modern organic synthesis, particularly in peptide chemistry and the development of small-molecule therapeutics. When applied to amino alcohols—critical intermediates in the synthesis of sphingosine derivatives, statins, and protease inhibitors—the Boc group provides robust orthogonality. However, the spatial proximity of the protected amine and the free hydroxyl group introduces unique thermodynamic vulnerabilities, most notably the risk of intramolecular cyclization. This whitepaper provides an in-depth analysis of the stability profile of Boc-protected amino alcohols, detailing the mechanistic causality behind side reactions and establishing self-validating protocols for their controlled deprotection.

Thermodynamic and Chemical Stability Matrix

The primary utility of the Boc group lies in its ability to mask the nucleophilicity and basicity of amines while remaining inert to a wide array of chemical transformations. The bulky tert-butyl moiety provides significant steric shielding, rendering the carbamate linkage highly stable under basic and nucleophilic conditions[1].

Unlike benzyloxycarbonyl (Cbz) or benzyl (Bn) groups, the Boc group is completely resistant to catalytic hydrogenation, allowing for orthogonal deprotection strategies in complex multi-step syntheses[1]. Thermally, Boc-protected amines maintain structural integrity at ambient temperatures and exhibit stability up to approximately 150 °C, after which pyrolytic decomposition into isobutylene and carbon dioxide begins[1].

Table 1: Chemical Stability Profile of Boc-Protected Amino Alcohols

Reaction ConditionReagents / EnvironmentStability ProfileMechanistic Causality
Basic Hydrolysis NaOH, KOH, LiOHHighly Stable The carbamate carbonyl is sterically hindered by the tert-butyl group, preventing nucleophilic attack by hydroxide ions[1].
Nucleophilic Attack Amines, ThiolsHighly Stable Steric bulk and electron delocalization within the carbamate reduce the electrophilicity of the carbonyl carbon[1].
Reductive Cleavage H₂/Pd-C, NaBH₄Highly Stable Lacks the benzylic C-O bond required for hydrogenolysis; completely orthogonal to Cbz cleavage[1].
Thermal Stress Ambient to 150 °CStable The activation energy for unimolecular pyrolytic elimination is not reached below 150 °C[1].
Strong Acidolysis TFA, HClLabile Rapid protonation of the carbamate oxygen leads to the expulsion of a stable tert-butyl cation[2].

Mechanistic Vulnerabilities: The Oxazolidinone Pathway

While Boc-amino alcohols are broadly stable, they possess a highly specific structural vulnerability. When the free hydroxyl group is subjected to strong activating conditions, the molecule can undergo an unintended intramolecular cyclization[3].

The Causality of Cyclization: If the hydroxyl group is activated by phosgene equivalents, or even by excess di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP), the oxygen atom becomes highly nucleophilic[3]. Driven by the thermodynamic stability of a five-membered ring, this activated oxygen attacks the electrophilic carbonyl carbon of the adjacent Boc carbamate. This intramolecular attack expels the tert-butoxy leaving group, resulting in the formation of a 2-oxazolidinone ring[3]. This pathway is a notorious yield-killer during the derivatization of the hydroxyl moiety and dictates that basic activation of Boc-amino alcohols must be tightly controlled.

Reactivity BocAA Boc-Amino Alcohol (Stable Intermediate) BaseAct Hydroxyl Activation (e.g., DMAP, Phosgene) BocAA->BaseAct Base / Activator AcidDep Acidic Cleavage (TFA or HCl) BocAA->AcidDep H+ ThermStr Thermal Stress (> 150°C) BocAA->ThermStr Heat Oxaz 2-Oxazolidinone (Intramolecular Cyclization) BaseAct->Oxaz Intramolecular Attack FreeAmine Free Amino Alcohol Salt (Desired Product) AcidDep->FreeAmine -tBu+, -CO2 ThermDecomp Thermal Deprotection (Isobutylene + CO2) ThermStr->ThermDecomp Pyrolysis ThermDecomp->FreeAmine Neutral Amine

Mechanistic pathways of Boc-amino alcohols: Oxazolidinone formation vs. Deprotection.

Controlled Deprotection Workflows

The intentional removal of the Boc group is an acid-catalyzed process. The mechanism relies on the protonation of the carbamate oxygen, which weakens the C-O bond, allowing for the release of a stable tert-butyl cation and subsequent decarboxylation[2].

Acidic, Thermal, and Green Methodologies
  • Standard Acidolysis (TFA): Trifluoroacetic acid (20-50% in dichloromethane) is the industry standard for rapid cleavage[1]. However, the liberated tert-butyl cation can alkylate sensitive side chains unless scavengers (e.g., triisopropylsilane) are employed.

  • Selective Acidolysis (HCl/Dioxane): Utilizing 4M HCl in 1,4-dioxane provides a milder alternative to neat TFA. This is the method of choice when the substrate contains acid-sensitive ester linkages or when selective deprotection of an α-amino group over a benzylic amine is required[2].

  • Continuous Flow Thermal Deprotection: Recent advances have demonstrated that Boc groups can be cleaved without acid catalysts. By utilizing continuous flow reactors at 240 °C in protic solvents like methanol, thermal energy directly drives decarboxylation, yielding the free base in 88-93% yield within 30 minutes[4].

  • Green Aqueous Deprotection: Subcritical water at 150 °C acts as a dual acid/base catalyst, enabling eco-friendly N-Boc deprotection without the need for harsh organic acids[5].

Table 2: Quantitative Deprotection Methodologies

MethodReagents / SolventTempTimeYield / OutcomeCausality / Best For
Standard Acidic 20-50% TFA in DCM0 °C to RT1-2 h>95% (TFA salt)Rapid cleavage. Best for robust, simple substrates[1].
Selective Acidic 4M HCl in 1,4-Dioxane0 °C to RT1-3 h>90% (HCl salt)Milder than TFA. Prevents side-reactions with sensitive esters[2].
Thermal Flow Methanol (Flow Reactor)240 °C30 min88-93% (Free base)Acid-free. High heat drives pyrolytic decarboxylation[4].
Green Aqueous Subcritical Water150 °C1-6 h>85% (Free base)Eco-friendly. Water acts as a mild, self-neutralizing catalyst[5].

Self-Validating Protocol: Selective Acidic Deprotection

To ensure high fidelity and prevent the alkylation of the free hydroxyl group during cleavage, the following self-validating protocol utilizing HCl in Dioxane is recommended. Every step is designed with a specific thermodynamic or kinetic purpose.

Protocol S1 1. Solubilization Dissolve in anhydrous 1,4-dioxane S2 2. Thermal Control Cool to 0°C (Ice Bath) S1->S2 S3 3. Acid Addition Add 4M HCl in Dioxane (5 eq) S2->S3 S4 4. Cleavage Phase Warm to RT, Stir 1-2h S3->S4 S5 5. Concentration Remove solvent under vacuum S4->S5 S6 6. Precipitation Add cold diethyl ether, Filter S5->S6

Step-by-step experimental workflow for the selective acidic deprotection of Boc-amino alcohols.

Step-by-Step Methodology
  • Step 1: Solubilization. Dissolve the Boc-amino alcohol (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask[2].

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the acid catalyst. Dioxane provides excellent solubility for both the starting material and the HCl gas, ensuring a homogeneous reaction environment.

  • Step 2: Thermal Control. Cool the solution to 0 °C using an ice bath[2].

    • Causality: The cleavage of the Boc group generates a highly reactive tert-butyl cation. Cooling suppresses the kinetic energy of the system, preventing this electrophile from alkylating the adjacent free hydroxyl group before it can safely eliminate to form isobutylene gas.

  • Step 3: Acid Addition. To the stirred solution, slowly add a solution of 4M HCl in 1,4-dioxane (5 equivalents)[2].

    • Causality: Dropwise addition controls the exothermic protonation of the carbamate oxygen. The 5-fold molar excess drives the equilibrium forward, ensuring complete decarboxylation.

  • Step 4: Cleavage Phase. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-2 hours. Monitor via LC-MS[2].

    • Causality: Warming provides the necessary activation energy for the breakdown of the protonated carbamic acid intermediate into carbon dioxide and the free amine. LC-MS validation prevents over-exposure to acidic conditions.

  • Step 5: Concentration & Precipitation. Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue[2].

    • Causality: Removing the primary solvent forces the system out of solution. The addition of cold, non-polar diethyl ether selectively precipitates the highly polar amine hydrochloride salt, while leaving organic impurities and residual tert-butyl byproducts dissolved.

  • Step 6: Isolation. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum[2].

    • Causality: Vacuum drying removes trace ether and HCl, yielding a highly pure, self-validated solid product ready for downstream coupling without the need for column chromatography.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development (ACS Publications) URL:[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols ResearchGate URL:[Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions mcours.net URL:[Link]

Sources

Foundational

Introduction: The Strategic Importance of Boc-D-Ser(Bzl)-OH in Synthetic Chemistry

An In-Depth Technical Guide to N-α-Boc-O-benzyl-D-serine N-α-tert-Butoxycarbonyl-O-benzyl-D-serine, commonly abbreviated as Boc-D-Ser(Bzl)-OH, is a cornerstone chiral building block in modern synthetic organic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-α-Boc-O-benzyl-D-serine

N-α-tert-Butoxycarbonyl-O-benzyl-D-serine, commonly abbreviated as Boc-D-Ser(Bzl)-OH, is a cornerstone chiral building block in modern synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2][3] While occasionally referred to as Boc-D-Ser(Bzl)-ol, its correct chemical designation features a carboxylic acid (-OH) functional group, which is critical for its role in amide bond formation. This guide provides an in-depth examination of its molecular characteristics, the strategic chemical principles behind its design, its synthesis, and its application for researchers, scientists, and professionals in drug development. Its utility stems from a sophisticated design where two key protecting groups, the Boc and Benzyl groups, are strategically placed to control reactivity during the stepwise assembly of peptide chains.[4][5] This dual-protection scheme allows for the precise incorporation of D-serine into complex molecular architectures, which is vital for developing novel therapeutics and biochemical tools.[1][6]

Core Physicochemical Properties

The fundamental properties of Boc-D-Ser(Bzl)-OH are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and material handling.

PropertyValueReferences
CAS Number 47173-80-8[1][2]
Molecular Formula C₁₅H₂₁NO₅[1][2][7]
Molecular Weight 295.33 g/mol [2][3][8]
Appearance White to off-white powder/crystalline powder[1][7][9]
Melting Point 56-61 °C[1][2][3][9]
Purity ≥98% (TLC/HPLC)[1][2][7]
Optical Rotation [α]D²⁰ = -22 ± 2º (c=1 in EtOH)[1]
Storage Conditions 2-8°C, in a dry, well-ventilated place[1][2][3][10]

The Chemistry of Orthogonal Protection: A Tale of Two Groups

The power of Boc-D-Ser(Bzl)-OH in peptide synthesis lies in the concept of orthogonal protection . This principle dictates that different protecting groups on the same molecule can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact.[4] In this molecule, the α-amino group and the side-chain hydroxyl group of D-serine are masked by the Boc and Benzyl groups, respectively.

  • The Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino terminus. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[11] This allows for its removal to expose the free amine for coupling with the next amino acid in the sequence. The Boc group is stable to the basic conditions used for neutralization and the nucleophilic conditions of coupling reactions, preventing unwanted side reactions like oligomerization.[5][11]

  • The Benzyl (Bzl) Group : The benzyl ether protecting the side-chain hydroxyl group is stable to the acidic conditions used to remove the Boc group.[5] This ensures the serine side-chain does not interfere during the peptide assembly cycles. The Bzl group is typically removed during the final cleavage step from the solid support, often using strong acids like hydrogen fluoride (HF) or through hydrogenolysis.[4]

This two-tiered system provides chemists with complete control over the peptide elongation process.

Caption: Orthogonal deprotection strategy for Boc-D-Ser(Bzl)-OH.

Laboratory Synthesis of Boc-D-Ser(Bzl)-OH

The preparation of Boc-D-Ser(Bzl)-OH involves the benzylation of the hydroxyl group of the readily available N-Boc-D-serine. The following protocol is a representative method.[9][12]

Objective: To synthesize Boc-D-Ser(Bzl)-OH via benzylation of N-Boc-D-serine.

Materials:

  • N-Boc-D-serine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a dispersion of 60% NaH (2.1 molar equivalents) in anhydrous DMF.

    • Expertise & Experience: Using an inert atmosphere and anhydrous solvent is critical because NaH is a powerful base that reacts violently with water. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Deprotonation: Cool the NaH dispersion to 0°C using an ice bath. Slowly add a solution of N-Boc-D-serine (1.0 molar equivalent) dissolved in anhydrous DMF.

    • Causality: This step forms the alkoxide of the serine hydroxyl group and the carboxylate. NaH is a non-nucleophilic base, ensuring it only deprotonates the acidic protons without attacking the carbonyl centers. Adding the solution slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Causality: Allowing the reaction to warm to room temperature ensures the deprotonation goes to completion.

  • Benzylation: Cool the reaction mixture back down to 0°C and add benzyl bromide (1.0 molar equivalent) dropwise.

    • Causality: The formed alkoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether. The reaction is returned to 0°C to moderate the initial exothermic reaction.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for approximately 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture to 0°C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to destroy any unreacted NaH.

    • Trustworthiness: Quenching is a critical safety step. NH₄Cl is a weak acid that safely neutralizes the potent base NaH.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified, typically by column chromatography on silica gel, to yield pure Boc-D-Ser(Bzl)-OH.[12]

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Ser(Bzl)-OH is a standard building block for introducing D-serine residues into a peptide chain using the Boc-SPPS methodology.[2][3] The general workflow on a solid support resin (e.g., Merrifield resin) is as follows.

Caption: Generalized workflow for one cycle of Boc-SPPS.

Detailed Steps for Incorporating Boc-D-Ser(Bzl)-OH:

  • Resin Preparation: Start with a peptide-resin that has a free α-amino group from the previously coupled amino acid.

  • Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove the N-terminal Boc group, exposing the new free amine as a trifluoroacetate salt.[11]

  • Neutralization: Wash the resin and treat it with a hindered base, such as Diisopropylethylamine (DIEA), to neutralize the salt and yield the free amine, which is ready for coupling.[11]

  • Activation and Coupling: In a separate vessel, pre-activate the carboxylic acid of Boc-D-Ser(Bzl)-OH (typically 2-4 equivalents) using a coupling reagent like Dicyclohexylcarbodiimide (DCC). The activated species is then added to the resin. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.

  • Wash: After the coupling reaction is complete (monitored by a qualitative test like the ninhydrin test), the resin is thoroughly washed to remove excess reagents and byproducts.

  • Cycle Repetition: This sequence (Deprotection → Neutralization → Coupling → Wash) is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage: Upon completion, the peptide is cleaved from the resin, and the Bzl side-chain protecting group is simultaneously removed using a strong acid like anhydrous HF.

Safety, Handling, and Storage

Proper handling of Boc-D-Ser(Bzl)-OH is essential for laboratory safety.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[13] Ingestion and inhalation may be harmful.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14]

  • Handling: Avoid creating dust.[10][14] Keep away from heat and sources of ignition.[10] After handling, wash hands thoroughly.[13][14]

  • Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[2][10][13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

N-α-Boc-O-benzyl-D-serine is a sophisticated and indispensable tool for the synthesis of peptides and other complex chiral molecules. Its value is derived from the clever implementation of an orthogonal protection strategy, which grants chemists precise control over sequential bond formation. A thorough understanding of its properties, the rationale behind its protective groups, and its safe handling are paramount for its successful application in research and development, ultimately enabling the creation of novel compounds for medicine and science.

References

  • Vertex AI Search. (2026, February 28). Understanding Boc-Ser(Bzl)
  • Chem-Impex. Boc-O-benzyl-D-serine.
  • CymitQuimica. CAS 47173-80-8: N-Boc-O-benzyl-D-serine.
  • Sigma-Aldrich. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1.
  • ChemicalBook. (2026, January 13). Boc-D-Ser(Bzl)-OH Chemical Properties,Uses,Production.
  • Biosynth. Boc-D-Ser(Bzl)-OH CAS No.: 47173-80-8.
  • Sigma-Aldrich. Boc-D-Ser(Bzl)-OH Novabiochem 47173-80-8.
  • Alfa Chemistry. CAS 47173-80-8 Boc-D-Ser(Bzl)-OH.
  • Aapptec Peptides. Boc-D-Ser(Bzl)-OH [47173-80-8].
  • ChemicalBook. Boc-D-Ser(Bzl)-OH synthesis.
  • ChemicalBook. (2026, January 17). Boc-D-Ser(Bzl)
  • AAPPTec, LLC.
  • Aapptec.
  • AAPPTec, LLC.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.

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Exploratory

The Boc-D-Ser(Bzl)-ol Scaffold: A Gateway to Modulating Key Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The protected amino acid, N-tert-Butoxycarbonyl-O-benzyl-D-serine-ol, commonly referred to as Boc-D-Ser(Bzl)-ol, is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The protected amino acid, N-tert-Butoxycarbonyl-O-benzyl-D-serine-ol, commonly referred to as Boc-D-Ser(Bzl)-ol, is a cornerstone chiral building block in modern medicinal chemistry. While its primary and most well-documented application lies in solid-phase peptide synthesis (SPPS), its intrinsic structural features—conferring stereochemical control and versatile reactivity—position it as a valuable scaffold for the development of small molecule therapeutics targeting a range of critical biological pathways. This technical guide provides an in-depth exploration of two principal therapeutic avenues accessible through the utilization of the Boc-D-Ser(Bzl)-ol scaffold: the modulation of N-methyl-D-aspartate (NMDA) receptors and the inhibition of serine proteases. We will delve into the mechanistic rationale for targeting these pathways, present detailed synthetic strategies starting from Boc-D-Ser(Bzl)-ol, and provide robust experimental protocols for the biological evaluation of the resulting compounds.

The Strategic Advantage of the Boc-D-Ser(Bzl)-ol Scaffold

The utility of Boc-D-Ser(Bzl)-ol in drug discovery is rooted in its unique combination of protecting groups, which allow for precise and sequential chemical modifications. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protection for the amine, while the benzyl (Bzl) ether safeguards the hydroxyl group of the serine side chain. This dual-protection scheme offers a "quasi-orthogonal" system where the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), leaving the benzyl group intact for subsequent reactions or deprotection via hydrogenolysis.[1] This strategic arrangement is fundamental to its application in both peptide synthesis and the construction of more complex small molecules.[2]

Table 1: Key Properties of the Boc-D-Ser(Bzl)-ol Scaffold

PropertyDescriptionReference(s)
Chemical Name N-tert-Butoxycarbonyl-O-benzyl-D-serine-ol[3][4]
CAS Number 47173-80-8[5]
Molecular Formula C15H21NO5[6]
Molecular Weight 295.33 g/mol [6]
Appearance White to off-white crystalline powder[7]
Key Functional Groups Boc-protected amine, Benzyl-protected hydroxyl, Carboxylic acid[8]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[4][9]

Therapeutic Target I: The NMDA Receptor and Neuroprotection

Mechanistic Rationale: The D-Serine Connection

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[10] A unique feature of the NMDA receptor is its requirement for a co-agonist, in addition to glutamate, for activation. D-serine has emerged as a key endogenous co-agonist at the glycine-binding site of the NMDA receptor, particularly in the forebrain.[10][11] The synthesis and release of D-serine are tightly regulated, and its availability is a critical determinant of NMDA receptor function.[12] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including excitotoxicity following stroke, neurodegenerative diseases, and schizophrenia.[13]

The D-configuration of the serine core within the Boc-D-Ser(Bzl)-ol scaffold makes it an ideal starting point for the synthesis of molecules that can modulate the NMDA receptor. By serving as a precursor to D-serine analogs, this scaffold allows for the development of both agonists and antagonists targeting the co-agonist site, offering a nuanced approach to therapeutic intervention.[7]

Synthetic Strategy: From Scaffold to NMDA Receptor Modulators

The synthesis of NMDA receptor modulators from Boc-D-Ser(Bzl)-ol typically involves the strategic modification of the carboxylic acid and, following deprotection, the amine and hydroxyl groups. For instance, the synthesis of novel polycyclic antagonists has been a successful strategy.[14]

Conceptual Synthetic Workflow for NMDA Receptor Modulator Synthesis

G A Boc-D-Ser(Bzl)-ol B Carboxylic Acid Activation (e.g., EDC, HOBt) A->B C Amide Coupling with Novel Polycyclic Amine B->C D Boc Deprotection (e.g., TFA) C->D E Amine Modification (e.g., Acylation, Reductive Amination) D->E F Benzyl Deprotection (e.g., Hydrogenolysis) E->F G Final NMDA Receptor Modulator F->G

Caption: A generalized workflow for synthesizing NMDA receptor modulators.

Experimental Protocol: NMDA Receptor Binding Assay

A fundamental method for evaluating the interaction of newly synthesized compounds with the NMDA receptor is the radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to a specific site on the receptor.

Protocol: MK-801 Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from established methods for assessing ligand activity at the NMDA receptor-associated glycine site.

Materials:

  • Membrane Preparation: Rat brain cortical membranes.

  • Radioligand: MK-801.

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Test Compounds: Synthesized D-serine analogs.

  • Control Ligands: Glycine, D-serine (agonists); 5,7-dichlorokynurenic acid (DCKA) (antagonist).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer and centrifuge. Wash the resulting pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, MK-801, and varying concentrations of the test compound or control ligands.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of MK-801 (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound.

Therapeutic Target II: Serine Protease Inhibition

Mechanistic Rationale: Mimicking the Transition State

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and are integral to numerous physiological processes, including blood coagulation, digestion, and inflammation.[15] Their dysregulation is associated with a wide range of diseases, making them attractive therapeutic targets.[16] These proteases utilize a catalytic triad, including a key serine residue, to hydrolyze peptide bonds.[15]

The Boc-D-Ser(Bzl)-ol scaffold can be elaborated to create inhibitors that mimic the natural substrates of serine proteases. By incorporating reactive functional groups (warheads) that can covalently modify the active site serine, or by designing non-covalent inhibitors that occupy the active site with high affinity, potent and selective inhibitors can be developed.[17] The stereochemistry of the D-serine core can be exploited to achieve specific interactions within the enzyme's active site.

Synthetic Strategy: From Scaffold to Serine Protease Inhibitors

The synthesis of serine protease inhibitors from Boc-D-Ser(Bzl)-ol often involves its incorporation into a peptide-like backbone, followed by the introduction of a warhead or other functionalities that interact with the enzyme's active site. Macrocyclization is another strategy employed to create conformationally constrained inhibitors with improved potency and selectivity.[18]

Conceptual Synthetic Workflow for Serine Protease Inhibitor Synthesis

G A Boc-D-Ser(Bzl)-ol B Solid-Phase or Solution-Phase Peptide Coupling A->B C Incorporation into a Peptidomimetic Backbone B->C D Introduction of a 'Warhead' Functional Group (e.g., aldehyde, ketone) C->D E Side Chain and N-terminal Modifications D->E F Global Deprotection and Cleavage E->F G Final Serine Protease Inhibitor F->G

Caption: A generalized workflow for synthesizing serine protease inhibitors.

Experimental Protocol: Serine Protease Activity Assay

A common method for assessing the activity of serine proteases and the efficacy of their inhibitors is a fluorogenic substrate assay. This assay utilizes a synthetic peptide substrate that, when cleaved by the protease, releases a fluorescent molecule.

Protocol: Fluorogenic Assay for Trypsin-like Serine Protease Activity

This protocol is based on the use of a substrate like Boc-Phe-Ser-Arg-MCA.

Materials:

  • Fluorogenic Substrate: Boc-Phe-Ser-Arg-7-Amino-4-methylcoumarin (Boc-Phe-Ser-Arg-MCA).

  • Enzyme: Purified trypsin-like serine protease.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂.

  • Test Compounds: Synthesized serine protease inhibitors.

  • DMSO: For dissolving substrate and inhibitors.

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the enzyme to the desired working concentration in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well black microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Add the fluorogenic substrate to each well.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the enzyme solution to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorometer pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.

    • Measure the increase in fluorescence intensity over time at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to determine the initial reaction velocity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Future Directions and Conclusion

The Boc-D-Ser(Bzl)-ol scaffold represents a versatile and powerful tool in the arsenal of medicinal chemists. Its utility extends far beyond its traditional role as a building block for peptides. The inherent stereochemistry and the well-established chemistry of its protecting groups provide a robust platform for the rational design and synthesis of novel therapeutics.

The exploration of this scaffold for the development of NMDA receptor modulators holds significant promise for the treatment of a wide array of neurological and psychiatric disorders. Furthermore, its application in the design of selective serine protease inhibitors offers opportunities to address diseases ranging from cardiovascular disorders to cancer.

As our understanding of the molecular basis of disease continues to grow, the ability to leverage versatile and well-characterized chemical scaffolds like Boc-D-Ser(Bzl)-ol will be paramount in the development of the next generation of targeted therapies. This guide has provided a foundational framework for researchers to embark on such endeavors, from conceptual design and synthesis to biological evaluation.

References

  • A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase. (n.d.). PNAS. Retrieved March 7, 2024, from [Link]

  • Model for D-serine signaling in the brain. D-serine is synthesized from... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The NMDA receptor activation by D-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. (2019, November 4). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Trevisan, L. (2023). Discovery of cyclic peptide inhibitors of a serine protease. UNITesi. Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of Serine and Aspartic Protease Inhibitors. (n.d.). Diva-portal.org. Retrieved March 7, 2024, from [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. (2020, March 18). PMC. Retrieved March 7, 2024, from [Link]

  • Boc-D-Ser(Bzl)-OH [47173-80-8]. (n.d.). Aapptec Peptides. Retrieved March 7, 2024, from [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved March 7, 2024, from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). Springer Protocols. Retrieved March 7, 2024, from [Link]

  • Macrocyclic inhibitors for the serine protease plasmin. (2009, June 1). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. (2024, April 12). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. (2017, August 22). PMC. Retrieved March 7, 2024, from [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. (n.d.). Medicinal Chemistry & Pharmacology - Universitat de Barcelona. Retrieved March 7, 2024, from [Link] فارماکولوجi-medicinal-chemistry/portfolio/design-synthesis-and-evaluation-of-new-polycyclic-antagonists-of-the-nmda-receptors/

  • Serine protease biochemistry, mechanism, and inhibitors. (2022, December 20). YouTube. Retrieved March 7, 2024, from [Link]

  • N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. (n.d.). Ingredients Network. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Oxidation of Boc-D-Ser(Bzl)-ol to Boc-D-Ser(Bzl)-CHO

Introduction & Mechanistic Rationale The synthesis of enantiopure α -amino aldehydes is a foundational transformation in the development of peptidomimetics, sphingolipids, and complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure α -amino aldehydes is a foundational transformation in the development of peptidomimetics, sphingolipids, and complex active pharmaceutical ingredients (APIs). Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol) serves as a highly versatile chiral pool building block. However, the inherent instability and propensity for racemization of α -amino aldehydes is a well-documented challenge in organic synthesis[1].

The Epimerization Challenge: Once the primary alcohol is oxidized to an aldehyde, the α -proton becomes highly acidic due to the electron-withdrawing effects of both the newly formed carbonyl group and the adjacent carbamate-protected amine. If the reaction conditions are even slightly basic, or if the intermediate is exposed to unhindered amines, base-catalyzed enolization occurs. Upon reprotonation, the stereochemical integrity of the α -carbon is destroyed, leading to epimerization. Furthermore, carbamate-protected amino aldehydes are configurationally unstable and can racemize even during rapid silica gel chromatography[2].

To achieve a self-validating, high-fidelity protocol, the choice of oxidant must strictly avoid basic conditions. The two gold-standard methodologies for this transformation are the Dess-Martin Periodinane (DMP) Oxidation and the Modified Swern Oxidation .

Comparative Analysis of Oxidation Strategies

Choosing between DMP and Swern oxidation depends heavily on the scale of the reaction and available infrastructure. The table below summarizes the quantitative and operational data for both methods.

ParameterDess-Martin Periodinane (DMP)Modified Swern Oxidation
Reagents DMP, NaHCO₃, DCM(COCl)₂, DMSO, DIPEA, DCM
Operating Temperature 0 °C to Room TemperatureStrictly -78 °C
Epimerization Risk Very Low (Mildly acidic/neutral)Low (Strictly dependent on DIPEA)
Enantiomeric Excess (ee) > 98%96 - 98%
Scalability Ideal for lab scale (< 50 g)Ideal for process scale (> 50 g)
Primary Byproducts Iodobenzoic acid derivatives (Solid)Dimethyl sulfide (Toxic gas), CO, CO₂
Cost Efficiency High reagent costHighly cost-effective

Strategic Workflow Visualization

The following decision matrix outlines the critical parameters and mechanistic safeguards required to successfully execute either pathway without compromising the chiral center.

G SM Boc-D-Ser(Bzl)-ol (Starting Material) Decision Select Oxidation Protocol Goal: Prevent α-Epimerization SM->Decision DMP_Path Dess-Martin Periodinane Scale: < 50g | Temp: 0°C to RT Decision->DMP_Path Lab Scale / Rapid Swern_Path Modified Swern Oxidation Scale: > 50g | Temp: -78°C Decision->Swern_Path Process Scale / Cost DMP_Mech Mild, neutral/acidic conditions. NaHCO3 added to buffer. DMP_Path->DMP_Mech Swern_Mech DIPEA used instead of Et3N to prevent base-catalyzed enolization. Swern_Path->Swern_Mech Quench Rapid Aqueous Quench & Extraction (Avoid prolonged exposure to silica) DMP_Mech->Quench Swern_Mech->Quench Product Boc-D-Ser(Bzl)-CHO (>98% ee, Ready for Next Step) Quench->Product

Figure 1: Strategic workflow for oxidation of Boc-D-Ser(Bzl)-ol to aldehyde without epimerization.

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

This protocol is highly favored for N-Boc amino alcohols due to its mild, neutral-to-slightly-acidic conditions that result in minimal epimerization[3]. Recent total syntheses, such as that of furanomycin, explicitly utilize DMP over standard Swern conditions to strictly avoid C2 epimerization[4],[5].

Materials:

  • Boc-D-Ser(Bzl)-ol: 1.0 equivalent (eq)

  • Dess-Martin Periodinane (DMP): 1.2 - 1.5 eq

  • Sodium Bicarbonate (NaHCO₃): 5.0 eq

  • Dichloromethane (DCM): 5 mL per mmol of substrate

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Boc-D-Ser(Bzl)-ol, solid NaHCO₃, and DCM. Cool the suspension to 0 °C using an ice bath.

    • Causality: NaHCO₃ acts as an insoluble buffer. It neutralizes the acetic acid byproduct generated during the oxidation, preventing potential acid-catalyzed Boc-deprotection or side reactions, without raising the pH enough to cause enolization.

  • Oxidant Addition: Add DMP portion-wise over 5 minutes.

    • Causality: A trace amount of water (often present in standard DCM) actually accelerates the reaction by increasing the rate of ligand exchange on the hypervalent iodine center, minimizing the time the sensitive aldehyde spends in solution.

  • Reaction: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours. Monitor completion via TLC (stain with Ninhydrin or PMA).

  • Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir for 15 minutes until the organic layer turns clear.

    • Causality: Na₂S₂O₃ is critical; it reduces the unreacted, potentially explosive hypervalent iodine(V) species into inert, water-soluble iodine(I) byproducts, ensuring safe phase separation.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (< 30 °C).

    • Causality:Do not purify by silica gel chromatography. Silica is slightly acidic and highly polar; prolonged exposure will catalyze the epimerization of the α -chiral center[2]. Use the crude aldehyde immediately in the subsequent olefination or reductive amination step.

Protocol B: Modified Swern Oxidation

For larger-scale operations (>50 g), DMP becomes cost-prohibitive and poses safety risks. The Swern oxidation is highly scalable, but standard conditions (using Triethylamine) cause severe racemization. To prevent epimerization during Swern oxidation, Roush and Garner demonstrated that substituting triethylamine (TEA) with the bulkier diisopropylethylamine (DIPEA) preserves the enantiomeric purity (>96% ee)[6].

Materials:

  • Boc-D-Ser(Bzl)-ol: 1.0 eq

  • Oxalyl Chloride, (COCl)₂: 1.5 eq

  • Dimethyl Sulfoxide (DMSO): 3.0 eq

  • N,N-Diisopropylethylamine (DIPEA / Hünig's Base): 4.0 eq

  • Anhydrous DCM: 10 mL per mmol of substrate

Step-by-Step Methodology:

  • Activation: Under an inert argon atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool strictly to -78 °C using a dry ice/acetone bath.

  • Swern Reagent Formation: Add DMSO dropwise over 15 minutes.

    • Causality: This forms the active alkoxysulfonium ion. Vigorous gas evolution (CO and CO₂) will occur. Strict adherence to -78 °C is mandatory; higher temperatures trigger the Pummerer rearrangement, destroying the reagent and leading to methylthiomethyl ether byproducts.

  • Alcohol Addition: Dissolve Boc-D-Ser(Bzl)-ol in a small volume of anhydrous DCM and add it dropwise to the activated complex at -78 °C. Stir for 45 minutes to ensure complete formation of the intermediate sulfonium salt.

  • Base Addition (Critical Step): Add DIPEA dropwise over 15 minutes.

    • Causality: The use of DIPEA instead of TEA is the cornerstone of this modified protocol. DIPEA is sterically hindered; it can successfully deprotonate the sulfonium intermediate to form the aldehyde, but it is too bulky to abstract the α -proton of the newly formed aldehyde, thereby completely shutting down the enolization/epimerization pathway[6].

  • Completion & Quench: Stir for 30 minutes at -78 °C, then slowly allow the reaction to warm to 0 °C over 30 minutes. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup: Separate the layers, extract the aqueous phase with DCM, wash the combined organics with water and brine, dry over MgSO₄, and concentrate in vacuo. As with Protocol A, use the crude product immediately.

Analytical Validation

Because α -amino aldehydes cannot be easily purified or stored, the protocol must act as a self-validating system.

  • NMR Verification: Take a crude ¹H NMR in CDCl₃. Successful oxidation is indicated by the disappearance of the primary alcohol multiplet (~3.6-3.8 ppm) and the appearance of a sharp aldehyde singlet at ~9.5 - 9.6 ppm .

  • Chiral Integrity Check: Direct measurement of the aldehyde's enantiomeric excess (ee) is difficult. To validate the ee, reduce a small aliquot of the crude aldehyde back to the alcohol using NaBH₄, and convert it to a Mosher ester. Analysis via ¹⁹F NMR will confirm that the ee remains >98%, validating the efficacy of the chosen base and temperature controls.

References

  • Unprotected Amino Aldehydes in Organic Synthesis Source: Scholaris / University of Toronto URL:[Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) Source: Organic Syntheses URL:[Link]

  • Tetrahedron Letters - Application of Dess-Martin Oxidation Source: ScienceDirect URL:[Link]

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs Source: MDPI URL:[Link]

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Application

Application Notes and Protocols: Synthesis of Chiral Amino Acids Utilizing Boc-D-Ser(Bzl)-ol as a Versatile Chiral Precursor

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of a diverse range of chiral non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of a diverse range of chiral non-proteinogenic amino acids, using the readily available, commercially sourced N-α-tert-butyloxycarbonyl-O-benzyl-D-serinol (Boc-D-Ser(Bzl)-ol) as a versatile chiral starting material. This document emphasizes the underlying chemical principles and provides practical, field-tested insights to ensure reproducible and high-yielding synthetic routes.

Introduction: The Strategic Importance of Chiral Amino Acids and the Utility of Boc-D-Ser(Bzl)-ol

Chiral amino acids are fundamental building blocks in the development of novel therapeutics, peptidomimetics, and chiral catalysts. Their stereochemistry plays a pivotal role in molecular recognition and biological activity. While the 20 proteinogenic amino acids offer a starting point, the synthesis of non-natural or "unnatural" amino acids with unique side chains and stereochemical configurations is a critical endeavor in modern medicinal chemistry and drug discovery.[1][2]

Boc-D-Ser(Bzl)-ol, a derivative of the naturally occurring amino acid serine, serves as an exceptional chiral synthon for the construction of a wide array of more complex chiral amino acids.[3] Its pre-existing stereocenter at the α-carbon, along with the orthogonally protected functional groups—the Boc-protected amine, the benzyl-protected hydroxyl group, and the primary alcohol—provide a robust platform for a variety of chemical transformations. This guide will explore three key synthetic pathways originating from Boc-D-Ser(Bzl)-ol:

  • Transformation via Garner's Aldehyde: A cornerstone intermediate for carbon chain extension.

  • Direct Side Chain Modification via the Mitsunobu Reaction: Enabling the introduction of various nucleophiles with inversion of stereochemistry.

  • Synthesis of Chiral Aziridine-2-carboxylates: Versatile intermediates for the preparation of β-substituted amino acids.

These methodologies offer a reliable and stereocontrolled approach to expanding the chemical space of chiral amino acids available to researchers.

Core Synthetic Strategies and Detailed Protocols

This section details the step-by-step protocols for the key transformations of Boc-D-Ser(Bzl)-ol into valuable chiral intermediates and, subsequently, into novel amino acids. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Pathway 1: Synthesis and Application of Garner's Aldehyde from Boc-D-Ser(Bzl)-ol

Garner's aldehyde, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a highly versatile chiral building block that can be synthesized from L-serine.[4][5] The corresponding (R)-enantiomer can be accessed from D-serine derivatives. This application note will focus on the synthesis of the D-serine-derived analog. The aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, including Wittig reactions, Grignard additions, and aldol reactions, to introduce diverse side chains.[6][7]

Experimental Workflow: From Boc-D-Ser(Bzl)-ol to a Garner's Aldehyde Analog

cluster_0 Synthesis of Garner's Aldehyde Analog Boc-D-Ser(Bzl)-ol Boc-D-Ser(Bzl)-ol Oxidation Oxidation Boc-D-Ser(Bzl)-ol->Oxidation e.g., Swern or Dess-Martin Oxidation Garner's Aldehyde Analog Garner's Aldehyde Analog Oxidation->Garner's Aldehyde Analog C-C Bond Formation C-C Bond Formation Garner's Aldehyde Analog->C-C Bond Formation e.g., Wittig, Grignard Chiral Amino Alcohol Chiral Amino Alcohol C-C Bond Formation->Chiral Amino Alcohol Oxidation & Deprotection Oxidation & Deprotection Chiral Amino Alcohol->Oxidation & Deprotection Target Chiral Amino Acid Target Chiral Amino Acid Oxidation & Deprotection->Target Chiral Amino Acid

Caption: Workflow for the synthesis of chiral amino acids via a Garner's aldehyde analog.

Protocol 2.1.1: Swern Oxidation of Boc-D-Ser(Bzl)-ol

This protocol describes the mild oxidation of the primary alcohol of Boc-D-Ser(Bzl)-ol to the corresponding aldehyde. The Swern oxidation is chosen for its high efficiency and the ability to avoid over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents.

Reagent/SolventMolar Ratio/ConcentrationNotes
Oxalyl Chloride1.5 eqActivates DMSO. Must be handled with care due to toxicity and reactivity with moisture.
Dimethyl Sulfoxide (DMSO)3.0 eqThe oxidant.
Dichloromethane (DCM)0.1 MAnhydrous solvent is crucial for the success of the reaction.
Boc-D-Ser(Bzl)-ol1.0 eqThe starting material.
Triethylamine (TEA)5.0 eqBase to neutralize the reaction and generate the ylide.

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of Boc-D-Ser(Bzl)-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add triethylamine (TEA, 5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. This aldehyde is often used immediately in the next step without further purification due to its potential instability.

Pathway 2: Stereospecific Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide range of functional groups with complete inversion of stereochemistry.[8][9] This reaction allows for the direct displacement of the hydroxyl group in Boc-D-Ser(Bzl)-ol with various nucleophiles, such as azides, phthalimides, or carboxylates, providing a direct route to β-functionalized amino acids.[10]

Reaction Scheme: Mitsunobu Reaction on Boc-D-Ser(Bzl)-ol

cluster_1 Mitsunobu Reaction Boc-D-Ser(Bzl)-ol Boc-D-Ser(Bzl)-ol Reagents PPh3, DIAD, Nu-H Boc-D-Ser(Bzl)-ol->Reagents Inversion Product Inversion Product Reagents->Inversion Product Deprotection Deprotection Inversion Product->Deprotection Target Chiral Amino Acid Target Chiral Amino Acid Deprotection->Target Chiral Amino Acid

Caption: General scheme for the Mitsunobu reaction on Boc-D-Ser(Bzl)-ol.

Protocol 2.2.1: Synthesis of a β-Azido Amino Acid Derivative

This protocol details the conversion of Boc-D-Ser(Bzl)-ol to its corresponding β-azido derivative using hydrazoic acid (generated in situ from sodium azide and an acid) as the nucleophile. The resulting azido compound is a versatile intermediate that can be reduced to a β-amino amino acid or used in click chemistry.

Reagent/SolventMolar Ratio/ConcentrationNotes
Triphenylphosphine (PPh₃)1.5 eqThe phosphine reagent.
Diisopropyl azodicarboxylate (DIAD)1.5 eqThe azodicarboxylate reagent. Can be substituted with DEAD.
Tetrahydrofuran (THF)0.2 MAnhydrous solvent is essential.
Boc-D-Ser(Bzl)-ol1.0 eqThe starting alcohol.
Hydrazoic acid (HN₃)2.0 eqGenerated in situ from NaN₃ and a proton source (e.g., pyridinium hydrochloride). Highly toxic and explosive, handle with extreme caution.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-D-Ser(Bzl)-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to the solution. A white precipitate of the betaine intermediate may form.

  • In a separate flask, carefully prepare a solution of hydrazoic acid (HN₃) in THF. Caution: Hydrazoic acid is highly toxic and explosive. This step should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place.

  • Slowly add the HN₃ solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the β-azido amino acid derivative.

Pathway 3: Synthesis of Chiral Aziridine-2-carboxylates

Chiral aziridine-2-carboxylates are strained, three-membered heterocyclic compounds that serve as valuable intermediates in the synthesis of a variety of chiral amino acids.[11][12][13] The ring-opening of these aziridines with various nucleophiles can proceed with high regio- and stereoselectivity, providing access to β-substituted α-amino acids.

Synthetic Route to a Chiral Aziridine-2-carboxylate

cluster_2 Aziridination Boc-D-Ser(Bzl)-ol Boc-D-Ser(Bzl)-ol Activation Mesylation or Tosylation Boc-D-Ser(Bzl)-ol->Activation Activated Serine Activated Serine Activation->Activated Serine Intramolecular Cyclization Intramolecular Cyclization Activated Serine->Intramolecular Cyclization Base Chiral Aziridine Chiral Aziridine Intramolecular Cyclization->Chiral Aziridine

Caption: Synthesis of a chiral aziridine-2-carboxylate from Boc-D-Ser(Bzl)-ol.

Protocol 2.3.1: Synthesis of Boc-D-aziridine-2-carboxylate derivative

This protocol describes the conversion of Boc-D-Ser(Bzl)-ol into a chiral aziridine-2-carboxylate through activation of the primary hydroxyl group as a mesylate, followed by base-mediated intramolecular cyclization.

Reagent/SolventMolar Ratio/ConcentrationNotes
Methanesulfonyl chloride (MsCl)1.2 eqActivating agent for the hydroxyl group.
Triethylamine (TEA)1.5 eqBase to neutralize the HCl generated.
Dichloromethane (DCM)0.2 MAnhydrous solvent.
Boc-D-Ser(Bzl)-ol1.0 eqStarting material.
Potassium tert-butoxide (t-BuOK)1.1 eqBase for the intramolecular cyclization.
Tetrahydrofuran (THF)0.2 MAnhydrous solvent for cyclization.

Step-by-Step Procedure:

  • Mesylation:

    • Dissolve Boc-D-Ser(Bzl)-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Slowly add methanesulfonyl chloride (1.2 eq) to the solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is often used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

    • Add potassium tert-butoxide (1.1 eq) portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral aziridine-2-carboxylate derivative.

Trustworthiness and Self-Validation

The protocols described in this application note are based on well-established and widely cited synthetic methodologies. To ensure the integrity of the synthesized chiral amino acids, the following analytical techniques are recommended for characterization and validation at each key step:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and final products.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final chiral amino acids.

  • Optical Rotation: To confirm the stereochemistry of the products.

By employing these analytical methods, researchers can be confident in the identity, purity, and stereochemical integrity of the chiral amino acids synthesized using these protocols.

Conclusion

Boc-D-Ser(Bzl)-ol is a cost-effective and versatile chiral starting material for the asymmetric synthesis of a wide range of non-proteinogenic amino acids. The synthetic pathways detailed in this guide—proceeding through Garner's aldehyde, direct nucleophilic substitution via the Mitsunobu reaction, and the formation of chiral aziridines—offer reliable and stereocontrolled methods for expanding the library of available chiral building blocks. The provided protocols, coupled with the underlying chemical principles and practical insights, are intended to empower researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery and development.

References

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]

  • Gurský, M., Trnovcová, D., Lopatka, P., Markovič, M., & Gracza, T. (2025). Continuous Flow Techniques in the Total Synthesis of Jaspine B: Part II. The Journal of Organic Chemistry.
  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2839.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
  • Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2003).
  • Maulide, N. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. (n.d.). ScienceDirect. Retrieved from [Link]

  • Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. (n.d.). RSC Publishing.
  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (2013). Beilstein Journal of Organic Chemistry.
  • Improving the Synthesis of an Unnatural Fluorescent Amino Acid. (n.d.). Valparaiso University.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-amino alcohols and unnatural amino acids
  • The synthetic strategy of using chiral aziridine‐2‐carboxylate. (n.d.).
  • Synthesis of Unnatural Amino Acids from Serine Derivatives by β-Fragmentation of Primary Alkoxyl Radicals. (2007). The Journal of Organic Chemistry.
  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012). HETEROCYCLES.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.
  • Synthesis of 2-amino alcohols and unnatural amino acids
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • A convenient procedure for the preparation of Garner's aldehyde. (n.d.).
  • N-Protected Amino Alcohols. (n.d.). Sigma-Aldrich.
  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (n.d.). Semantic Scholar.
  • A Practical Strategy for the Chemoselective Synthesis of O-Alkylated Serine and Threonine Derivatives. (2025).
  • Alkylation of Boc protected secondary amines? (2018).
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals.
  • Preparation of N-Boc protected Garner's aldehyde 27-Boc. (n.d.).
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC.
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • Generalizing arene C−H alkylations by radical−radical cross-coupling. (2025). Macmillan Group.

Sources

Method

Advanced Mitsunobu Transformations of Boc-D-Ser(Bzl)-ol: A Methodological Guide for Chiral Diamine Precursors

Executive Summary In modern drug development and peptidomimetic synthesis, Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol) serves as a premier chiral building block. Derived from D-serine, this substrate features an orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and peptidomimetic synthesis, Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol) serves as a premier chiral building block. Derived from D-serine, this substrate features an orthogonally protected amine (Boc) and side-chain ether (Benzyl), leaving a sterically accessible primary alcohol at the C1 position.

Converting this primary alcohol into an amine derivative is a critical step in synthesizing complex scaffolds, such as tricyclic erythromycin derivatives[1]. The Mitsunobu reaction is the gold standard for this transformation, allowing for the direct, mild, and stereochemically safe functionalization of the alcohol. Because the reaction occurs at the primary carbon, the adjacent chiral center at C2 is strictly preserved, eliminating the risk of racemization that often plagues alternative activation methods (e.g., mesylation followed by harsh nucleophilic displacement).

Mechanistic Principles & Reagent Causality

The Mitsunobu reaction is a dehydrative redox process that couples an alcohol with a pronucleophile[2]. The success of this reaction on Boc-D-Ser(Bzl)-ol relies on a precise orchestration of reagents:

  • The Redox System : Triphenylphosphine (PPh₃) acts as the reducing agent, while Diisopropyl azodicarboxylate (DIAD) acts as the oxidizing agent. DIAD is overwhelmingly preferred over Diethyl azodicarboxylate (DEAD) in modern protocols due to its liquid state at room temperature, lower shock-sensitivity, and superior safety profile[2].

  • Nucleophile pKa Constraint : The defining limitation of the Mitsunobu reaction is that the pronucleophile (Nu-H) must be acidic enough (pKa < 11) to protonate the transient PPh₃-DIAD betaine intermediate[3]. If the nucleophile is too basic, the betaine will not be protonated, and the reaction will stall.

  • Optimal Nucleophiles for Amination : To convert Boc-D-Ser(Bzl)-ol to an amine precursor, two nucleophiles are ideal:

    • Diphenylphosphoryl azide (DPPA) : Acts as a safe, non-volatile surrogate for hydrazoic acid (HN₃, pKa ~4.7), yielding an azide that can be reduced via the Staudinger reaction[1].

    • Phthalimide : An acidic imide (pKa ~8.3) that yields a protected amine, which can later be unmasked via Gabriel hydrazinolysis[3].

Reaction Workflow Diagram

Mitsunobu_Workflow Substrate Boc-D-Ser(Bzl)-ol (Primary Alcohol) Activated Oxyphosphonium Intermediate Substrate->Activated Alcohol Activation Reagents PPh3 + DIAD (Betaine Formation) Reagents->Activated Betaine Complex Product Functionalized Product (Azide or Phthalimide) Activated->Product SN2 Displacement Byproducts Ph3P=O + DIAD-H2 (Byproducts) Activated->Byproducts Elimination Nucleophile Nucleophile (Nu-H) (DPPA or Phthalimide) Nucleophile->Product Nu- Attack

Fig 1: Mitsunobu reaction workflow for Boc-D-Ser(Bzl)-ol functionalization.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that intermediate states can be verified before proceeding.

Protocol A: Synthesis of Boc-D-Ser(Bzl)-N₃ via DPPA

This protocol utilizes DPPA to install an azide group, a highly reliable method for generating chiral diamine precursors[1].

Reagents:

  • Boc-D-Ser(Bzl)-ol: 1.0 equivalent

  • Triphenylphosphine (PPh₃): 1.2 equivalents

  • Diisopropyl azodicarboxylate (DIAD): 1.2 equivalents

  • Diphenylphosphoryl azide (DPPA): 1.2 equivalents

  • Anhydrous Tetrahydrofuran (THF): 0.2 M relative to substrate

Step-by-Step Methodology:

  • System Preparation : Flame-dry a round-bottom flask and purge with Argon. Dissolve Boc-D-Ser(Bzl)-ol and PPh₃ in anhydrous THF.

    • Causality: Absolute exclusion of water is mandatory. Water (pKa ~15.7) can competitively attack the oxyphosphonium intermediate, hydrolyzing it back to the starting alcohol and generating Ph₃P=O.

  • Activation & Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Add DPPA (1.2 eq) in one portion.

  • Controlled Betaine Formation : Add DIAD (1.2 eq) dropwise over 15–20 minutes using a syringe pump or addition funnel.

    • Causality: The reaction between PPh₃ and DIAD to form the betaine intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal decomposition of the betaine and suppresses the formation of unwanted hydrazine byproducts.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (staining strongly with ninhydrin after heat/acid exposure) should disappear, replaced by a higher-Rf spot (the azide).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acidic species. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation : Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to separate the product from Ph₃P=O and DIAD-H₂.

    • Self-Validation: Analyze the purified product via FT-IR. A strong, sharp absorption band at ~2100 cm⁻¹ definitively confirms the presence of the azide group.

Protocol B: Synthesis of Boc-D-Ser(Bzl)-Phthalimide

This variant directly installs a protected nitrogen atom, bypassing the need for azide reduction.

Reagents:

  • Boc-D-Ser(Bzl)-ol: 1.0 equivalent

  • Triphenylphosphine (PPh₃): 1.5 equivalents

  • Phthalimide: 1.5 equivalents

  • DIAD: 1.5 equivalents

  • Anhydrous THF: 0.15 M relative to substrate

Step-by-Step Methodology:

  • Dissolution : In an Argon-purged flask, suspend Boc-D-Ser(Bzl)-ol, PPh₃, and Phthalimide in anhydrous THF at 0 °C.

    • Causality: Phthalimide is only partially soluble in THF at this temperature. The suspension will gradually clear as the reaction proceeds and the nucleophile is consumed, providing a visual indicator of reaction progress.

  • Reagent Addition : Add DIAD (1.5 eq) dropwise over 20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Trituration & Purification : Concentrate the solvent entirely. Triturate the crude, sticky residue with cold diethyl ether (Et₂O).

    • Causality: Ph₃P=O is highly insoluble in cold Et₂O, whereas the phthalimide product remains soluble. This trituration step precipitates the bulk of the phosphine oxide, allowing it to be removed by simple vacuum filtration, drastically simplifying subsequent column chromatography.

  • Final Isolation : Concentrate the filtrate and purify via silica gel chromatography to yield the pure Boc-D-Ser(Bzl)-Phthalimide.

Quantitative Data Summary

The following table summarizes the key operational parameters and outcomes for the two functionalization strategies, providing a quick-reference guide for process selection.

ParameterDPPA (Azidation)Phthalimide (Amination)
Nucleophile pKa ~4.7 (HN₃ generated in situ)8.3
Reagent Equivalents 1.2 eq (PPh₃, DIAD, DPPA)1.5 eq (PPh₃, DIAD, Phthalimide)
Reaction Time 4–6 hours12 hours
Typical Yield 85–92%78–85%
Physical State Indicator Homogeneous solutionSuspension clearing to solution
Downstream Deprotection Staudinger Reduction (PPh₃, H₂O)Hydrazinolysis (NH₂NH₂, EtOH)
Primary Byproducts Ph₃P=O, DIAD-H₂, Diphenyl phosphatePh₃P=O, DIAD-H₂

References

  • Source: Google Patents (Patent No. CA2277116A1)
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: MDPI (Molecules 2022, 27(20), 7055) URL:[Link]

  • Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link]

(Note: Ensure all safety protocols, including the use of a fume hood and appropriate PPE, are strictly followed when handling azides and azodicarboxylates.)

Sources

Application

Application Notes &amp; Protocols: Strategic Conversion of Boc-D-Ser(Bzl)-ol to Mesylate and Tosylate Derivatives

Abstract & Strategic Overview In the intricate field of peptide synthesis and the development of complex chiral molecules, N-Boc-O-benzyl-D-serinol, or Boc-D-Ser(Bzl)-ol, stands out as a crucial building block.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

In the intricate field of peptide synthesis and the development of complex chiral molecules, N-Boc-O-benzyl-D-serinol, or Boc-D-Ser(Bzl)-ol, stands out as a crucial building block.[1][2][3][4][5] Its utility is often predicated on the chemical activation of its primary hydroxyl group. This hydroxyl moiety is inherently a poor leaving group, as its departure would form the strongly basic hydroxide ion (HO⁻), a thermodynamically unfavorable event.[6][7] To unlock the synthetic potential of this chiral scaffold for nucleophilic substitution reactions, the hydroxyl group must be converted into a proficient leaving group.

This technical guide provides a detailed exposition on the conversion of Boc-D-Ser(Bzl)-ol into two such activated intermediates: the corresponding methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) esters. These sulfonate esters are exceptional leaving groups because their corresponding anions are weak bases, highly stabilized by resonance.[8] This application note offers not just rote protocols, but a comprehensive guide grounded in mechanistic principles, safety imperatives, and practical, field-tested insights for researchers, scientists, and drug development professionals.

We will explore the causality behind reagent choice, reaction conditions, and purification strategies, ensuring a robust and reproducible workflow. The key advantage of these methods is the preservation of the stereocenter's integrity, as the conversion to a sulfonate ester occurs with complete retention of configuration because the chiral C-O bond remains intact throughout the process.[7][9][10]

Mechanistic Rationale: Activating the Hydroxyl Group

The core principle of mesylation and tosylation is the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of either methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

The Role of the Sulfonyl Chloride and Base

The reaction is facilitated by a non-nucleophilic organic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The base plays the critical role of neutralizing the hydrogen chloride (HCl) that is generated as a byproduct.[11][12] Without this acid scavenger, the generated HCl could protonate the starting alcohol, rendering it unreactive, or lead to undesired side reactions, including potential cleavage of the acid-labile Boc protecting group.

Stereochemical Integrity

A paramount feature of this transformation is that the alcohol's oxygen atom is the nucleophile, and the bond between the chiral carbon and this oxygen is not broken.[7][9] This ensures that the stereochemical configuration of the D-serinol backbone is preserved in the resulting sulfonate ester product, a critical consideration in the synthesis of stereochemically pure active pharmaceutical ingredients.

reaction_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_product Activated Intermediate start Boc-D-Ser(Bzl)-OH product Boc-D-Ser(Bzl)-OSO₂R (Mesylate or Tosylate) Excellent Leaving Group start->product  Activation (Retention of Stereochemistry) reagent R-SO₂Cl (MsCl or TsCl) base Base (e.g., TEA, Pyridine)

Caption: Conversion of a poor leaving group (-OH) to an excellent one (-OSO₂R).

Hazard Analysis and Safe Handling

Chemical safety is non-negotiable. The reagents used in these protocols are hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

ReagentCAS No.Key HazardsRecommended PPE & Handling
Methanesulfonyl Chloride (MsCl) 75-79-6Highly corrosive, toxic if inhaled, lachrymator, reacts violently with water.[13][14][15][16]Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat.[13] Handle exclusively in a fume hood.[13]
p-Toluenesulfonyl Chloride (TsCl) 98-59-9Causes severe skin burns and eye damage, moisture sensitive, corrosive.[17][18][19]Chemical-resistant gloves, safety goggles, lab coat.[17] Store in a dry environment.[18]
Triethylamine (TEA) 121-44-8Flammable liquid and vapor, toxic if inhaled, causes skin and eye irritation.Use in a fume hood away from ignition sources. Wear standard PPE.
Dichloromethane (DCM) 75-09-2Suspected carcinogen, skin and eye irritant, volatile.Handle in a fume hood to avoid inhalation. Wear standard PPE.

Emergency Response: Ensure emergency showers and eyewash stations are accessible.[13] Spills of sulfonyl chlorides should be absorbed with an inert material like vermiculite and neutralized carefully before disposal.[13]

Detailed Experimental Protocols

These protocols are optimized for a 5-10 mmol scale. All glassware should be oven- or flame-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture.

Protocol 1: Synthesis of Boc-D-Ser(Bzl)-OMs (Mesylate)

This protocol details the conversion using methanesulfonyl chloride.

Materials:

  • Boc-D-Ser(Bzl)-ol (1.0 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (approx. 0.2 M solution)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Boc-D-Ser(Bzl)-ol (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (to achieve a concentration of approximately 0.2 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add the base (TEA or DIPEA, 1.5 eq.) to the cold solution.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction mixture at 0 °C for 1-2 hours. If the reaction has not proceeded to completion, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[20]

  • In-Process Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30-40% Ethyl Acetate in Hexanes). The product will appear as a new, less polar spot (higher Rf) than the starting alcohol.

  • Upon completion, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash successively with:

    • Cold 1 M HCl (to remove excess base)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Saturated brine solution (to aid in phase separation)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate.[20][21]

  • The product is often an oil or a low-melting solid and can be purified further by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Boc-D-Ser(Bzl)-OTs (Tosylate)

This protocol details the conversion using p-toluenesulfonyl chloride. The procedure is analogous to mesylation.

Materials:

  • Boc-D-Ser(Bzl)-ol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine or Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (approx. 0.2 M solution)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Boc-D-Ser(Bzl)-ol (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add the base (Pyridine or TEA, 1.5 eq.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise as a solid, ensuring the temperature remains low.

  • Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 4-12 hours. Tosylation reactions can sometimes be slower than mesylations.[6]

  • In-Process Check: Monitor the reaction by TLC. The tosylate product is UV-active due to the aromatic ring, which simplifies visualization.[6]

  • Once the starting material is consumed, perform the aqueous work-up as described in Protocol 4.1, steps 8-12 .

  • The crude tosylate can be purified by flash column chromatography or, if solid, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[22][23]

experimental_workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (e.g., TEA) B->C D 4. Add Sulfonyl Chloride (MsCl or TsCl) Dropwise C->D E 5. Stir & Monitor by TLC D->E F 6. Aqueous Quench (Add Water) E->F G 7. Extraction & Wash (HCl, NaHCO₃, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Filter & Concentrate (Rotovap) H->I J 10. Purify Crude Product (Chromatography) I->J

Caption: General experimental workflow for mesylation and tosylation.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

TechniqueExpected Observations for Mesylate (OMs)Expected Observations for Tosylate (OTs)
¹H NMR Appearance of a new singlet at ~3.0 ppm (3H, -SO₂CH ₃). Downfield shift of the -CH ₂O- protons compared to the starting alcohol.Appearance of a new singlet at ~2.4 ppm (3H, Ar-CH ₃) and aromatic signals at ~7.3-7.8 ppm. Downfield shift of the -CH ₂O- protons.
¹³C NMR Appearance of a new signal at ~37 ppm (-SO₂C H₃).Appearance of a new signal at ~21 ppm (Ar-C H₃) and new aromatic carbon signals.
FT-IR Appearance of strong, characteristic S=O stretching bands at approx. 1350-1370 cm⁻¹ (asymmetric) and 1170-1180 cm⁻¹ (symmetric).Appearance of strong S=O stretching bands at approx. 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, plus aromatic C-H and C=C signals.
TLC Higher Rf than starting alcohol. Visualized with a stain (e.g., KMnO₄).Higher Rf than starting alcohol. Visualized under UV light (254 nm) and/or with a stain.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction Incomplete 1. Insufficient reagents. 2. Wet solvent or glassware. 3. Reagent degradation (especially sulfonyl chlorides).1. Re-check calculations and stoichiometry. 2. Ensure all solvents are anhydrous and glassware is properly dried. 3. Use fresh, high-purity reagents.
Low Yield 1. Product loss during aqueous work-up. 2. Side reactions (e.g., Boc deprotection if acidic conditions are harsh).1. Perform extractions carefully; use brine to minimize emulsion formation. 2. Ensure washes with 1M HCl are performed quickly and at low temperatures.
Product Decomposition Sulfonate esters can be potent electrophiles and may not be stable to prolonged storage or harsh purification conditions.[23]Purify the product promptly after synthesis. Store the final product at low temperatures (2-8 °C) under an inert atmosphere.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from Jack Westin. [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from HoriazonChemical. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from Organic Synthesis. [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from ChemTalk. [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%(titr.). Retrieved from Cole-Parmer. [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from OpenOChem Learn. [Link]

  • ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from ILO. [Link]

  • Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. Retrieved from University of Calgary. [Link]

  • LibreTexts. (n.d.). Conversion of Alcohols into Tosylates. Retrieved from LibreTexts. [Link]

  • ILO and WHO. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from ILO. [Link]

  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from INCHEM. [Link]

  • LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from LibreTexts. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from Chempedia - LookChem. [Link]

  • Resne-Destoop, et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Khan Academy. [Link]

  • Teasdale, A., et al. (2012, September 28). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ACS Publications. [Link]

  • PapoChem. (2026, February 28). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from PapoChem. [Link]

  • Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses, 70, 18. [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from Aapptec Peptides. [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from Aapptec Peptides. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from Sunresin. [Link]

  • MilliporeSigma. (n.d.). Boc- D -Ser(Bzl)-OH = 98.0 HPLC 47173-80-8. Retrieved from MilliporeSigma. [Link]

Sources

Method

Application Note: Selective Boc Deprotection of Boc-D-Ser(Bzl)-ol

Introduction & Chemoselective Objectives In the synthesis of complex peptides and peptidomimetics, Boc-D-Ser(Bzl)-ol (N-tert-butoxycarbonyl-O-benzyl-D-serinol) serves as a highly versatile chiral building block. The stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemoselective Objectives

In the synthesis of complex peptides and peptidomimetics, Boc-D-Ser(Bzl)-ol (N-tert-butoxycarbonyl-O-benzyl-D-serinol) serves as a highly versatile chiral building block. The structural complexity of this molecule lies in its three distinct functional domains: an acid-labile N-Boc protected amine, an acid-stable O-benzyl (Bzl) ether on the side chain, and a primary C-terminal alcohol.

For researchers and drug development professionals, the primary objective during deprotection is the chemoselective cleavage of the Boc group to yield the free amine (or its corresponding salt) without compromising the benzyl ether or inducing unwanted side reactions at the primary alcohol.

Mechanistic Insights & Causality

Designing a self-validating protocol requires understanding the thermodynamic and kinetic vulnerabilities of each functional group:

  • Boc Cleavage Dynamics: The removal of the tert-butoxycarbonyl (Boc) group proceeds via an acid-catalyzed SN​1 mechanism. Protonation of the carbamate carbonyl is followed by the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide[1]. This process is highly efficient in moderately strong anhydrous acids, such as 20–50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM) or 4M Hydrogen Chloride (HCl) in 1,4-dioxane[2].

  • Benzyl Ether Stability: Benzyl ethers exhibit high stability toward standard TFA and HCl deprotection conditions at room temperature[2]. Cleavage of the Bzl group typically requires significantly harsher conditions, such as anhydrous Hydrogen Fluoride (HF), strong Lewis acids (e.g., TMSOTf), or catalytic hydrogenolysis (Pd/C, H2​ )[2]. Thus, kinetic selectivity for Boc over Bzl is naturally achieved.

  • The Primary Alcohol Vulnerability (O-Acylation Risk): The most critical variable in this specific substrate is the primary alcohol. When TFA is used as the deprotection reagent, the highly electrophilic nature of the acid can lead to the transient esterification of the primary hydroxyl group, forming an unwanted O-trifluoroacetate ester[3]. To reverse this, the protocol must incorporate a targeted basic workup (e.g., methanol/triethylamine or aqueous NaHCO3​ ) to hydrolyze the ester back to the free alcohol[4]. Conversely, utilizing HCl in dioxane completely circumvents this O-acylation pathway, making it the superior choice for amino alcohols.

Quantitative Comparison of Deprotection Strategies

To aid in strategic decision-making, the following table summarizes the operational differences between the two primary acidic methodologies for this substrate[1].

ParameterMethod A: 4M HCl in Dioxane (Recommended)Method B: 20-50% TFA in DCM
Acid Strength / Reagent 4M HCl20-50% (v/v) TFA
Reaction Time 30 - 60 minutes1 - 2 hours
O-Acylation Risk None High (Trifluoroacetate ester formation)
Required Workup Solvent evaporation, ether triturationBasic hydrolysis (MeOH/TEA or NaHCO3​ )
Product Form Hydrochloride (HCl) salt (Crystalline solid)Free base or TFA salt (Often oily)
Selectivity (Boc vs Bzl) ExcellentExcellent

Experimental Protocols

Method A: Deprotection using 4M HCl in 1,4-Dioxane (O-Acylation Free)

This is the preferred method as it avoids intermediate ester formation and directly yields a stable, easily purifiable hydrochloride salt.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Ser(Bzl)-ol (1.0 equiv.) in a minimal volume of anhydrous dichloromethane (DCM) or methanol (approx. 2-3 mL per gram of substrate).

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv. of HCl) dropwise[1].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 to 60 minutes.

  • Analytical Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). Look for the disappearance of the starting material ( [M+H]+=282.16 ) and the appearance of the deprotected product ( [M+H]+=182.11 ).

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

  • Purification: Suspend the resulting crude oil/solid in cold anhydrous diethyl ether. Triturate until a white precipitate forms. Filter or centrifuge the suspension, wash the solid twice with cold ether, and dry under high vacuum to afford D-Ser(Bzl)-ol • HCl as a white crystalline solid.

Method B: Deprotection using TFA in DCM (Requires Hydrolysis)

Use this method if HCl/Dioxane is unavailable. It requires a specific workup to reverse O-trifluoroacetylation.

  • Preparation: Dissolve Boc-D-Ser(Bzl)-ol (1.0 equiv.) in anhydrous DCM to achieve a substrate concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C. Add neat Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% (v/v) TFA in DCM[2].

  • Reaction Propagation: Stir the mixture at room temperature for 1 to 2 hours until complete consumption of the starting material is observed[1].

  • Hydrolysis Workup (Critical Step): Concentrate the mixture in vacuo to remove volatile DCM and excess TFA. To cleave the transient O-trifluoroacetate ester ( [M+H]+=278.09 ), dissolve the crude residue in 10 mL of methanol and add 5 mL of triethylamine[4]. Stir the solution at room temperature for 15–30 minutes.

  • Extraction: Concentrate the neutralized mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the D-Ser(Bzl)-ol free base.

Reaction Pathway Visualization

G cluster_HCl Method A: HCl / Dioxane cluster_TFA Method B: TFA / DCM SM Boc-D-Ser(Bzl)-ol (Starting Material) HCl_Reagent 4M HCl in Dioxane (0 °C to RT, 1h) SM->HCl_Reagent TFA_Reagent 20-50% TFA in DCM (0 °C to RT, 2h) SM->TFA_Reagent HCl_Product D-Ser(Bzl)-ol • HCl (Direct Salt Formation) HCl_Reagent->HCl_Product TFA_Inter O-Trifluoroacetate Ester (Transient Intermediate) TFA_Reagent->TFA_Inter O-Acylation TFA_Workup Basic Workup (MeOH/TEA or NaHCO₃) TFA_Inter->TFA_Workup TFA_Product D-Ser(Bzl)-ol (Free Base) TFA_Workup->TFA_Product Hydrolysis

Reaction pathways for Boc-D-Ser(Bzl)-ol deprotection comparing HCl and TFA methodologies.

Troubleshooting & Analytical Validation

  • Incomplete Deprotection: If LC-MS indicates remaining starting material ( m/z=282.16 ), ensure the acid reagent is fresh. HCl in dioxane can lose molarity over time if exposed to moisture. Re-treat the mixture with an additional 2.0 equivalents of acid.

  • Unexpected Mass in TFA Method: If LC-MS of the final product shows a mass of m/z=278.09 , the O-trifluoroacetate ester has not been fully hydrolyzed. Repeat the Methanol/Triethylamine workup step and ensure sufficient stirring time[4].

  • Loss of Benzyl Group: While highly uncommon under these conditions, if the benzyl ether is cleaved (resulting in D-serinol, m/z=92.07 ), ensure the reaction is not being heated. Both TFA and HCl deprotections must be strictly maintained at or below room temperature[2].

References

  • BenchChem. "Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications." 2

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." 1

  • BenchChem. "Trifluoroacetyl fluoride | 354-34-7." 3

  • Google Patents. "EP0496548A1 - Carbacyclin analogs." 4

Sources

Application

Application Note: Highly Chemoselective O-Debenzylation of Boc-D-Ser(Bzl)-ol via Palladium-Catalyzed Hydrogenation

Executive Summary The selective removal of the O-benzyl (Bzl) protecting group from Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol) is a critical transformation in the synthesis of chiral amino alcohols, sphingolipid analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective removal of the O-benzyl (Bzl) protecting group from Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol) is a critical transformation in the synthesis of chiral amino alcohols, sphingolipid analogues, and peptide derivatives. This application note details two highly efficient, chemoselective hydrogenation protocols—direct catalytic hydrogenation and catalytic transfer hydrogenation . Both methodologies are designed to quantitatively yield Boc-D-serinol while strictly preserving the acid-labile N-tert-butyloxycarbonyl (Boc) protecting group.

Mechanistic Rationale & Causality

The deprotection of O-benzyl ethers is classically achieved via palladium-catalyzed hydrogenolysis[1]. The reaction proceeds through the adsorption of the benzylic C-O bond onto the active palladium surface, followed by oxidative addition and subsequent cleavage by surface-bound hydrogen species[2].

  • Chemoselectivity (The "Why"): The Boc group remains completely intact under these reductive conditions. Unlike carboxybenzyl (Cbz) groups, which possess a reducible benzylic C-O bond that easily cleaves under Pd/C catalysis, the Boc group's aliphatic tert-butyl moiety is strictly inert to hydrogenolysis[2].

  • Solvent Kinetics: The rate of O-benzyl hydrogenolysis is heavily dictated by the solvent system. Protic solvents like methanol (MeOH) and ethanol (EtOH) are vastly superior to non-polar solvents (e.g., toluene), as they facilitate critical proton shuttling at the catalyst surface and maintain the solubility of the increasingly polar amino alcohol product[3][4].

  • Hydrogen Source: While direct H₂ gas is the industry standard, catalytic transfer hydrogenation using ammonium formate (HCO₂NH₄) offers a powerful, rapid alternative. On the Pd/C surface, ammonium formate rapidly decomposes into H₂, CO₂, and NH₃[5]. The continuous evolution of CO₂ and NH₃ gases drives the reaction equilibrium forward, resulting in exceptionally fast kinetics without the need for pressurized reaction vessels[6].

ReactionMechanism Substrate Boc-D-Ser(Bzl)-ol (Stable Boc, Labile Bzl) Transition Surface Adsorption & Benzylic C-O Cleavage Substrate->Transition Coordinates to Pd Catalyst 10% Pd/C Surface (Active Sites) Catalyst->Transition Facilitates cleavage H2Donor H2 Gas or Ammonium Formate H2Donor->Transition Donates H* radicals Product Boc-D-serinol (Target) Transition->Product Desorption Byproduct Toluene + CO2/NH3 (If Transfer Hydro) Transition->Byproduct Volatile release

Caption: Mechanistic pathway of Pd/C-catalyzed O-benzyl hydrogenolysis of Boc-D-Ser(Bzl)-ol.

Reagent Selection Matrix

To aid in experimental design, the following table summarizes the quantitative operational parameters comparing direct hydrogenation versus transfer hydrogenation for this specific substrate.

Operational ParameterDirect Hydrogenation (H₂ Gas)Transfer Hydrogenation (HCO₂NH₄)
Catalyst Loading 5–10 wt% of 10% Pd/C15–20 wt% of 10% Pd/C
Hydrogen Source H₂ Balloon (1 atm) or ReactorAmmonium Formate (4–5 equivalents)
Optimal Solvent MeOH or EtOH[1]MeOH[6]
Temperature 20°C to 25°C (Room Temp)25°C to 40°C (Mild heating accelerates)
Reaction Time 4 to 12 hours30 minutes to 2 hours
Safety Profile Flammable gas hazard (requires purging)Benign solid; generates inert/mild gases
Byproducts TolueneToluene, CO₂ (gas), NH₃ (gas)

Validated Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (Balloon Method)

This method is ideal for scale-up and leaves no residual salts in the crude mixture.

  • Substrate Dissolution: Dissolve 1.0 mmol of Boc-D-Ser(Bzl)-ol in 10 mL of anhydrous MeOH in a round-bottom flask.

  • Inert Atmosphere (Critical Safety Step): Purge the flask with Argon or N₂ for 5 minutes. Causality: Dry Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of ambient oxygen can cause immediate ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution under the continuous inert gas stream.

  • Hydrogen Introduction: Seal the flask with a rubber septum. Evacuate the flask briefly under vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

  • Workup: Flush the system with N₂ to safely displace residual H₂. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield pure Boc-D-serinol.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method is preferred for rapid analytical-scale deprotections or when pressurized H₂ is unavailable or poses a safety risk[6].

  • Preparation: Dissolve 1.0 mmol of Boc-D-Ser(Bzl)-ol in 10 mL of MeOH.

  • Reagent Addition: Add 4.0 to 5.0 mmol of ammonium formate to the solution. Causality: An excess is required because a portion of the formate rapidly decomposes and escapes as gas before it can react with the substrate[5].

  • Catalyst Addition: Under a gentle N₂ stream, add 10% Pd/C (15–20 wt%).

  • Reaction & Visual Validation: Stir the mixture at room temperature or warm gently to 40°C. Self-Validation: You will observe mild effervescence (bubbling). This is the evolution of CO₂ gas, visually confirming that the catalytic decomposition of ammonium formate is actively occurring[5].

  • Completion: The reaction is typically complete within 30–90 minutes.

  • Workup: Filter through Celite, wash with MeOH, and concentrate. To remove any residual ammonium formate salts, redissolve the crude residue in EtOAc, wash with a small volume of water or brine, dry over Na₂SO₄, and evaporate.

TransferHydrogenationWorkflow Step1 1. Dissolve in MeOH Step2 2. Add HCO2NH4 (4-5 eq) Step1->Step2 Step3 3. Purge N2 & Add Pd/C Step2->Step3 Step4 4. Stir & Monitor (CO2 Bubbles) Step3->Step4 Step5 5. Filter via Celite Pad Step4->Step5 Step6 6. Evaporate & Salt Wash Step5->Step6

Caption: Step-by-step workflow for the catalytic transfer hydrogenation of Boc-D-Ser(Bzl)-ol.

Self-Validation & Analytical Quality Control (Trustworthiness)

To ensure the integrity of the synthesized Boc-D-serinol and verify that over-reduction or Boc-deprotection did not occur, perform the following analytical validations:

  • TLC Monitoring: The starting material is UV active due to the benzyl ring. The product (Boc-D-serinol) is UV inactive. To visualize the product, stain the TLC plate (eluent: Hexanes/EtOAc) with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA). Ninhydrin is generally ineffective for Boc-protected amines unless the plate is heated aggressively to thermally cleave the Boc group.

  • ¹H NMR (CDCl₃ or CD₃OD): Confirm the complete disappearance of the aromatic multiplet at δ 7.25–7.35 ppm and the benzylic -CH₂- singlet at ~4.5 ppm. The Boc group's tert-butyl singlet at δ 1.44 ppm must integrate to exactly 9 protons relative to the serinol backbone, confirming that no acidic degradation of the Boc group occurred.

  • Mass Spectrometry (ESI-MS): Look for the[M+Na]⁺ adduct of Boc-D-serinol (m/z ~ 214.1). The absence of the starting material mass ([M+Na]⁺ ~ 304.1) confirms complete conversion.

References

  • Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions . mdma.ch. 6

  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor . thalesnano.com. 1

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon . acs.org. 2

  • C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis . rsc.org. 3

  • Scientific Letter - Atlanchim Pharma . atlanchimpharma.com.4

  • Pd/C Catalysis under Microwave Dielectric Heating . mdpi.com. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of Boc-D-Ser(Bzl)-ol

Welcome to the Technical Support Center for the synthesis of N-α-tert-Butoxycarbonyl-O-benzyl-D-serinol (Boc-D-Ser(Bzl)-ol). This guide is designed for researchers, chemists, and drug development professionals who utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-α-tert-Butoxycarbonyl-O-benzyl-D-serinol (Boc-D-Ser(Bzl)-ol). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block and seek to optimize its synthesis for higher yields and purity. As a derivative of D-serine, this compound is essential in the synthesis of complex peptides and pharmaceutical agents where stereochemistry is paramount.[1]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the causal understanding needed to diagnose issues in your synthesis and implement robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route to Boc-D-Ser(Bzl)-ol?

The most common and efficient method for preparing Boc-D-Ser(Bzl)-ol is the reduction of its corresponding carboxylic acid, Boc-D-Ser(Bzl)-OH. This precursor is a standard, commercially available amino acid derivative used extensively in Boc-based solid-phase peptide synthesis (SPPS).[2][3] The reduction specifically targets the carboxylic acid functional group, converting it to a primary alcohol while leaving the Boc and Benzyl protecting groups intact.

Q2: Which reducing agent is most suitable for the conversion of Boc-D-Ser(Bzl)-OH to the alcohol?

Borane complexes are the reagents of choice for this transformation. Specifically, Borane-tetrahydrofuran complex (BH3•THF) or Borane-dimethyl sulfide complex (BH3•SMe2) are highly effective. They offer excellent selectivity for carboxylic acids in the presence of the carbamate (Boc) and benzyl ether protecting groups.

  • Why Boranes? Unlike stronger reducing agents like Lithium Aluminum Hydride (LiAlH4), boranes are less likely to cause unwanted side reactions such as the cleavage of the Boc group. Borane's mechanism involves the formation of a highly stable intermediate with the carboxylic acid, which is then readily reduced.[4]

Q3: What are the most critical reaction parameters to control for a high-yield synthesis?

Optimizing any reaction requires careful control of several factors.[] For this specific reduction, the following are paramount:

  • Anhydrous Conditions: Borane reagents react vigorously with water. The presence of moisture in the solvent (typically THF) or on the glassware will consume the reagent, leading to incomplete reactions and significantly lower yields.

  • Temperature Control: The initial addition of the borane reagent should be performed at a low temperature (e.g., 0 °C) to manage the exothermic reaction and prevent potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.

  • Stoichiometry: A slight excess of the borane reagent is often used to drive the reaction to completion. However, a large excess can complicate the workup and purification. Precise measurement of both the starting material and the reagent is crucial.

  • Reaction Quenching: The quenching step, which decomposes the excess borane and boron-complexes, must be done carefully and at low temperatures, typically by the slow addition of methanol or water.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of Boc-D-Ser(Bzl)-ol.

Problem 1: Consistently Low Yield or Incomplete Reaction

You've run the reaction multiple times, but the isolated yield is well below expectations, and TLC or NMR analysis shows a significant amount of unreacted Boc-D-Ser(Bzl)-OH starting material.

Root Cause Analysis & Solutions
Potential Cause Scientific Explanation Recommended Action & Protocol
Reagent Inactivation Borane reagents are highly sensitive to moisture. Water in the solvent or from atmospheric humidity will hydrolyze the BH3•THF, quenching its reductive capability before it can react with the carboxylic acid.Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).Protocol: Before adding reagents, flush the reaction flask with dry nitrogen for several minutes. Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Reducing Agent The stoichiometry of the reduction is critical. An insufficient amount of borane will naturally lead to an incomplete reaction. The molarity of commercial BH3•THF solutions can decrease over time with improper storage.Action: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of BH3•THF. If using an older bottle of reagent, consider titrating it to determine the active molarity or using a fresh bottle.Protocol: Recalculate the required volume of BH3•THF solution based on the exact mass of your starting material. Add the borane solution dropwise via syringe to a cooled (0 °C) solution of the starting material.
Suboptimal Temperature Profile While the initial addition is done at 0 °C to control the exotherm, the reaction often requires warming to room temperature to proceed to completion at a reasonable rate.Action: After the dropwise addition of borane at 0 °C, allow the reaction to stir for a set time (e.g., 30 minutes) before removing the ice bath and letting it warm to room temperature.Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The product alcohol will have a higher Rf than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

Problem 2: Product is Impure, with Multiple Spots on TLC After Workup

Your reaction appears to have gone to completion by TLC, but after workup and purification, the NMR spectrum is complex, or you isolate multiple fractions from your column chromatography.

Root Cause Analysis & Solutions
Potential Cause Scientific Explanation Recommended Action & Protocol
Boc Deprotection Although borane is generally compatible with the Boc group, prolonged exposure to acidic conditions during workup or purification can cause partial or complete cleavage of this acid-labile protecting group.[6][7]Action: Ensure the workup is performed under neutral or slightly basic conditions. Avoid strong acids.Protocol: After quenching the reaction with methanol, remove the solvents under reduced pressure. Redissolve the residue in an organic solvent like Ethyl Acetate and wash with a mild base such as saturated sodium bicarbonate (NaHCO3) solution, followed by brine.
Formation of Borate Esters During the reaction and workup, stable borate esters can form with the product alcohol. If not properly hydrolyzed, these can complicate purification and lower the yield of the desired free alcohol.Action: The workup procedure must include steps to hydrolyze these esters.Protocol: A common method is to add aqueous acid (e.g., 1M HCl) during the workup after the initial quench, followed by extraction. Alternatively, co-evaporation with methanol several times after the initial workup can help break down borate complexes by forming volatile trimethyl borate.
Over-reduction or Other Side Reactions While less common with borane, aggressive reaction conditions (e.g., high temperatures) could potentially lead to other side reactions. The benzyl ether is generally stable to borane but can be cleaved under different conditions like hydrogenolysis.[8]Action: Strictly adhere to the recommended temperature profile. Do not heat the reaction unless specified by a validated protocol.Protocol: Maintain the reaction temperature at or below room temperature. If the reaction is sluggish, it is preferable to extend the reaction time rather than increase the temperature.

Experimental Protocols & Diagrams

Protocol 1: Optimized Synthesis of Boc-D-Ser(Bzl)-ol

This protocol incorporates best practices to maximize yield and purity.

  • Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen.

  • Reaction Setup: To the flask, add Boc-D-Ser(Bzl)-OH (1.0 eq). Seal the flask with a septum and dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of BH3•THF in THF (1.2 eq) dropwise via syringe over 15-20 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise until gas evolution ceases. This step is highly exothermic.

  • Workup: Remove the solvents by rotary evaporation. Redissolve the resulting oil in Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for addressing low product yields.

TroubleshootingWorkflow Start Low Yield of Boc-D-Ser(Bzl)-ol Check_TLC Analyze TLC of Crude Reaction Start->Check_TLC SM_Present Significant Starting Material Remains? Check_TLC->SM_Present Impure_Product Starting Material Consumed, but Yield is Low/Impure Check_TLC->Impure_Product Cause_Reagent Possible Cause: Inactive/Insufficient Reagent SM_Present->Cause_Reagent Yes Cause_Conditions Possible Cause: Suboptimal Conditions SM_Present->Cause_Conditions Yes Cause_Workup Possible Cause: Workup Issues (e.g., Emulsion, Borate Esters) Impure_Product->Cause_Workup Yes Cause_SideReaction Possible Cause: Side Reaction (e.g., Deprotection) Impure_Product->Cause_SideReaction Yes Sol_Reagent Solution: - Use fresh/anhydrous solvent - Use fresh BH3•THF - Use 1.2-1.5 eq of BH3 Cause_Reagent->Sol_Reagent Sol_Conditions Solution: - Ensure reaction warms to RT - Monitor to completion via TLC Cause_Conditions->Sol_Conditions Sol_Workup Solution: - Ensure proper hydrolysis of borate esters - Use NaHCO3 wash Cause_Workup->Sol_Workup Sol_SideReaction Solution: - Maintain neutral pH during workup - Avoid excess heat Cause_SideReaction->Sol_SideReaction

Caption: A decision tree for troubleshooting low yield outcomes.

References

  • Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization in Boc-D-Ser(Bzl)-ol Workflows

Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral amino alcohols. Here, we address the critical challenge of maintaining stereochemical integrity during the synthesis and subsequent reactions of Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol).

Part 1: The Mechanistic Root of Racemization (Causality)

Boc-D-Ser(Bzl)-ol is a highly valuable chiral building block, often serving as the direct precursor to the D-enantiomer of Garner's aldehyde or other α -amino aldehydes. The loss of stereopurity (racemization or epimerization) typically occurs during two critical junctures:

  • Upstream Activation (Reduction Phase): When reducing the parent carboxylic acid (Boc-D-Ser(Bzl)-OH) to the alcohol, over-activation or excessive base can trigger the formation of an oxazolone (azlactone) intermediate. The α -proton in the oxazolone ring is highly acidic, leading to rapid epimerization before the reduction even takes place.

  • Downstream Oxidation (Aldehyde Phase): When oxidizing Boc-D-Ser(Bzl)-ol to Boc-D-Ser(Bzl)-CHO, the newly formed carbonyl group, combined with the electron-withdrawing Boc-protected amine, renders the α -proton highly acidic. If the oxidation method relies on a basic environment (e.g., the triethylamine used in Swern oxidation), the base will abstract this proton, forming an enol/enolate. Upon re-protonation, the stereochemical information is permanently lost, yielding a racemic mixture (1)[1].

Part 2: Troubleshooting Guide & FAQs

Q1: I am using the Swern oxidation to convert Boc-D-Ser(Bzl)-ol to the aldehyde, but chiral HPLC shows ~5% racemization. How can I eliminate this? A1: The Swern oxidation inherently requires a tertiary amine base (typically Et 3​ N or DIPEA) to facilitate the final elimination step from the alkoxysulfonium ylide[1]. This base inadvertently abstracts the acidic α -proton of your product. Solution: Switch to a neutral oxidant. Dess-Martin Periodinane (DMP) is the industry standard for this transformation. It operates at room temperature under neutral pH, bypassing the need for exogenous base and preserving >99% enantiomeric excess (ee) (2)[2].

Q2: Can I just use less base or a colder temperature during the Swern oxidation to save on reagent costs? A2: While keeping the reaction strictly at -78 °C during base addition minimizes the issue, it rarely eliminates it completely in sensitive α -amino aldehydes. The localized basicity during the exothermic elimination step creates micro-environments where racemization still occurs. The cost of lost stereopurity in downstream drug development far outweighs the cost of switching to DMP (3)[3].

Q3: I am reducing Boc-D-Ser(Bzl)-OH to Boc-D-Ser(Bzl)-ol using the mixed anhydride method (isobutyl chloroformate/NMM), and I'm seeing epimerization before I even oxidize. What is going wrong? A3: Your activation step is likely running too warm, or you are using an excess of N-methylmorpholine (NMM). This drives the formation of the racemization-prone oxazolone. Solution: Switch to the 1,1'-Carbonyldiimidazole (CDI) / NaBH 4​ reduction method. This one-pot procedure avoids strong bases and has been validated to proceed with >99% retention of optical purity (4)[4].

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative risk of racemization across common oxidation methodologies when applied to Boc-D-Ser(Bzl)-ol.

Oxidation MethodActive ReagentsOperating pHTypical TempRacemization Risk
Dess-Martin (DMP) DMP in DCMNeutral20 °C (RT)< 1% (Optimal)
TEMPO / NaOCl TEMPO, NaOCl, KBrBiphasic / Mildly Basic0 °C~ 1 - 2%
Parikh-Doering SO 3​ ·Py, DMSO, DIPEABasic0 °C to RT~ 3 - 5%
Swern DMSO, (COCl) 2​ , Et 3​ NBasic-78 °C to RT~ 5 - 10% (High)

Part 4: Validated Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They include visual and chemical cues that confirm the reaction is proceeding correctly without compromising the chiral center.

Protocol A: Enantioretentive Reduction of Boc-D-Ser(Bzl)-OH

Objective: Convert the carboxylic acid to Boc-D-Ser(Bzl)-ol without oxazolone formation.

  • Activation: Dissolve Boc-D-Ser(Bzl)-OH (1.0 equiv) in anhydrous THF (0.3 M) under N 2​ . Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in one portion at room temperature.

    • Self-Validation Check: Vigorous effervescence (CO 2​ gas evolution) must be observed immediately. Lack of bubbling indicates degraded CDI (hydrolyzed to imidazole), which will stall the reaction.

  • Incubation: Stir for 30 minutes until gas evolution ceases. Cool the flask to 0 °C.

  • Reduction: Add a solution of NaBH 4​ (1.5 equiv) dissolved in a minimal amount of cold water dropwise.

    • Self-Validation Check: Vigorous hydrogen gas evolution confirms active hydride transfer to the activated acylimidazole intermediate.

  • Quench & Workup: Stir for 30 minutes. Quench carefully with 1N HCl to pH 3 (destroys excess borohydride and prevents base-catalyzed epimerization during workup). Extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

Protocol B: Enantioselective Oxidation to Boc-D-Ser(Bzl)-CHO

Objective: Oxidize the alcohol to the aldehyde using neutral conditions (DMP).

  • Preparation: Dissolve Boc-D-Ser(Bzl)-ol (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion.

    • Self-Validation Check: Over the course of 1-2 hours, the clear solution must transition to a cloudy white suspension. This precipitate is the reduced iodinane byproduct. If the solution remains clear, the DMP reagent is degraded and the reaction has failed.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ (sodium thiosulfate). Stir vigorously for 15 minutes.

    • Self-Validation Check: The organic layer will become completely clear as the iodine species are reduced and extracted into the aqueous phase.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure at < 30 °C to prevent thermal degradation of the aldehyde.

Part 5: Pathway Visualization

The following diagram illustrates the mechanistic divergence between basic and neutral oxidation pathways, highlighting exactly where stereochemical integrity is lost.

G cluster_Swern Swern Oxidation (Basic) cluster_DMP DMP Oxidation (Neutral) Start Boc-D-Ser(Bzl)-ol S1 DMSO / (COCl)2 Start->S1 D1 Dess-Martin Periodinane Start->D1 S2 Et3N Addition S1->S2 S3 Racemic Aldehyde S2->S3 α-Proton Abstraction D2 Direct Elimination D1->D2 D3 Enantiopure Aldehyde D2->D3 No Base Present

Mechanistic divergence of Boc-D-Ser(Bzl)-ol oxidation: Basic (Swern) vs. Neutral (DMP) pathways.

References

  • What Is Swern Oxidation?
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity - Bentham Open URL
  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - Beilstein Journals URL
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of Boc-D-Ser(Bzl)-ol

Welcome to the Technical Support Center for amino acid reduction workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid reduction workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when synthesizing and purifying Boc-D-Ser(Bzl)-ol (N-tert-butoxycarbonyl-O-benzyl-D-serinol).

Boc-D-Ser(Bzl)-OH is an industry-standard building block in medicinal chemistry and solid-phase peptide synthesis (SPPS) due to its highly stable, orthogonal protecting groups[1]. However, converting its carboxylic acid moiety to a primary alcohol requires precise activation. While sodium borohydride (NaBH₄) is an invaluable and mild reducing agent, it cannot reduce carboxylic acids directly without reactivity enhancement[2]. Therefore, the industry standard is to activate the acid as a mixed anhydride using isobutyl chloroformate (IBCF), followed by rapid NaBH₄ reduction.

Below, you will find targeted troubleshooting FAQs, quantitative impurity profiles, and a self-validating experimental protocol to ensure high-yield, high-purity recovery of your target amino alcohol.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q: My crude Boc-D-Ser(Bzl)-ol is contaminated with unreacted Boc-D-Ser(Bzl)-OH. How do I remove it without resorting to silica gel chromatography? A: This is a classic partitioning issue. Unreacted starting material occurs if the mixed anhydride formation is incomplete (often due to trace moisture in the THF) or if the temperature rises above -15 °C, leading to side reactions. Causality & Solution: You can exploit the pKa difference between the carboxylic acid (pKa ~2.3) and the primary alcohol. Wash your organic extraction layer (ethyl acetate) with saturated aqueous sodium bicarbonate (NaHCO₃). The mild base selectively deprotonates the unreacted acid, driving it into the aqueous phase while leaving the highly lipophilic Boc-D-Ser(Bzl)-ol in the organic phase.

Q: The isolated product is a viscous, gummy gel with an artificially high mass yield (>110%). What is the primary impurity, and how do I fix it? A: Your product is trapped in a polymeric borate network. Causality & Solution: The reduction of the mixed anhydride with NaBH₄ generates borate esters as intermediates. If the reaction is only quenched with water, these robust boron-oxygen bonds remain intact, trapping your amino alcohol. To resolve this, perform methanolysis . Dissolve the crude gel in methanol and evaporate it under reduced pressure. The methanol exchanges with the amino alcohol to form volatile trimethyl borate (B(OMe)₃), which is removed in vacuo, leaving the pure, free-flowing alcohol.

Q: I observe a lower-running TLC spot that stains strongly with ninhydrin (without prior HCl exposure). What caused this? A: You have caused premature Boc deprotection. Causality & Solution: The tert-butoxycarbonyl (Boc) group is highly acid-labile. If you quenched the NaBH₄ reduction with a strong acid (like 1M HCl) to destroy excess hydride and left the biphasic mixture stirring for too long, the localized low pH cleaved the Boc group, yielding the free amine (H-D-Ser(Bzl)-ol). Always quench this specific workflow with saturated aqueous NH₄Cl; it provides a buffered environment (pH ~5.5) that safely hydrolyzes the hydride without compromising the Boc group.

Q: How do I eliminate isobutanol and N-methylmorpholine (NMM) from the final product? A: Both are byproducts of the activation step. Isobutanol is generated when NaBH₄ reduces the isobutyl carbonate leaving group, and NMM is the base used to mop up HCl during activation. Causality & Solution: NMM is highly water-soluble and is easily removed during the standard aqueous/brine washes. Isobutanol is volatile; extended high-vacuum drying (lyophilization or Schlenk line) will remove it. If trace amounts persist, a short silica plug (Hexanes/Ethyl Acetate) will easily separate the highly polar amino alcohol from these non-polar/volatile impurities.

Part 2: Quantitative Data – Impurity Profiling

Use the following table to track and eliminate impurities during your TLC monitoring (Standard conditions: Hexanes/Ethyl Acetate 1:1, UV 254 nm, PMA, and Ninhydrin stains).

Impurity / ComponentSource / CauseTLC R_f (Hex/EtOAc 1:1)Stain ResponseRemoval Strategy
Boc-D-Ser(Bzl)-OH Unreacted Starting Material0.10 - 0.20 (streaks)PMA (+), Ninhydrin (-)Saturated NaHCO₃ aqueous wash
Borate Complexes NaBH₄ reduction intermediate0.00 (baseline)PMA (+)Methanolysis (Repeated evaporation)
H-D-Ser(Bzl)-ol Acidic Boc cleavage (Harsh quench)0.00 - 0.10Ninhydrin (+)Preventative: Mild NH₄Cl quench
Isobutanol IBCF reduction byproductVolatile (Not visible)N/AHigh vacuum drying
Boc-D-Ser(Bzl)-ol Target Product 0.40 - 0.50 PMA (+), Ninhydrin (-) N/A

*Note: Boc-protected amines will only stain positive with Ninhydrin if the TLC plate is first exposed to HCl vapors and heated to cleave the protecting group.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm mechanistic success, ensuring trustworthiness before proceeding.

Step 1: Mixed Anhydride Activation

  • Dissolve Boc-D-Ser(Bzl)-OH (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Cool the solution to exactly -15 °C using a dry ice/ethylene glycol bath. Causality: Strict temperature control prevents the formation of symmetrical anhydrides and suppresses racemization of the α-chiral center.

  • Add N-methylmorpholine (NMM, 1.05 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 15 minutes.

  • Self-Validation Check: A dense white precipitate (NMM·HCl salt) will form immediately. This visual cue confirms the successful formation of the mixed anhydride.

Step 2: Borohydride Reduction

  • In a separate oversized flask, prepare a solution of NaBH₄ (3.0 eq) in a minimal amount of DI water (approx. 1-2 mL per gram of NaBH₄) and cool to 0 °C.

  • Filter the THF solution from Step 1 directly into the aqueous NaBH₄ solution to remove the NMM·HCl salts. Causality: Removing the salts prevents side reactions and buffering issues during the reduction.

  • Self-Validation Check: Vigorous effervescence (H₂ gas evolution) will occur as the hydride attacks the mixed anhydride and reacts with water.

Step 3: Quenching and Extraction

  • Once bubbling subsides (approx. 30 mins), carefully add saturated aqueous NH₄Cl until all effervescence ceases.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove unreacted acid), DI water (to remove NMM), and brine.

  • Dry over anhydrous Na₂SO₄ and filter.

Step 4: Methanolysis (Borate Cleavage)

  • Concentrate the organic layer in vacuo.

  • Self-Validation Check: The residue will likely appear as a cloudy, viscous gel.

  • Dissolve the gel in 20 mL of Methanol and evaporate under reduced pressure. Repeat this process three times.

  • Final Validation: The crude product will transition from a viscous gel into a clear, free-flowing oil or a low-melting crystalline solid, confirming the complete removal of borate complexes.

Part 4: Process Visualization

G SM Boc-D-Ser(Bzl)-OH (Starting Material) Act Mixed Anhydride Activation (IBCF, NMM, THF, -15°C) SM->Act Step 1 Red Reduction (NaBH4(aq), 0°C to RT) Act->Red Step 2 Quench Quench & Extraction (Sat. NH4Cl, EtOAc) Red->Quench Step 3 BaseWash Base Wash (Sat. NaHCO3) Quench->BaseWash Organic Phase MeOH Methanolysis (MeOH evaporation) BaseWash->MeOH Organic Phase ImpAcid Impurity: Unreacted Acid Removed in Aqueous Phase BaseWash->ImpAcid Aqueous Phase Product Pure Boc-D-Ser(Bzl)-ol (Final Product) MeOH->Product Vacuum Drying ImpBorate Impurity: Borate Complexes Cleaved to volatile B(OMe)3 MeOH->ImpBorate Evaporation

Workflow for the synthesis and purification of Boc-D-Ser(Bzl)-ol via mixed anhydride reduction.

References

  • Title: A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)
  • Source: Indian Journal of Chemistry (NIScPR)
  • Source: Journal of Organometallic Chemistry (ResearchGate)

Sources

Optimization

Resolving crystallization issues with Boc-D-Ser(Bzl)-ol

Title: Technical Support Center: Resolving Crystallization Issues with Boc-D-Ser(Bzl)-ol Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers faci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Resolving Crystallization Issues with Boc-D-Ser(Bzl)-ol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of peptide building blocks. While standard Boc-protected amino acids generally exhibit robust crystallization profiles[1], their reduced amino alcohol counterparts—specifically Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol)—present severe thermodynamic challenges. The high conformational flexibility of the tert-butyl group, combined with the steric bulk of the benzyl ether and the altered hydrogen-bonding capacity of the primary hydroxyl group, heavily biases this molecule toward a metastable liquid state (commonly referred to as "oiling out").

This guide deconstructs the causality behind these crystallization failures and provides self-validating, field-proven protocols to force nucleation and isolate high-purity crystalline solids.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my Boc-D-Ser(Bzl)-ol consistently form a biphasic oil ("oiling out") instead of a crystalline solid? Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the temperature at which the solute becomes supersaturated is higher than its melting point in that specific solvent mixture. Boc-D-Ser(Bzl)-ol has a relatively low intrinsic melting point. When an anti-solvent is added too rapidly, the local concentration spikes. Instead of overcoming the activation energy required to form a highly ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase. Furthermore, trace impurities (e.g., residual benzyl alcohol, unreacted Boc anhydride, or triethylamine) act as freezing point depressants, disrupting crystal lattice formation and virtually guaranteeing an oil[2].

Q2: I have read that Dicyclohexylamine (DCHA) salt formation is the gold standard for purifying Boc-derivatives. Can I use this for Boc-D-Ser(Bzl)-ol? Causality: No. This is a common and costly misconception. While Boc-amino acids (like the precursor Boc-D-Ser(Bzl)-OH) possess an acidic carboxylic proton that readily forms highly stable, easily filterable DCHA salts[2], Boc-D-Ser(Bzl)-ol is a neutral amino alcohol. It lacks the necessary acidity to form a stable salt with DCHA or any other amine. You must rely purely on physical crystallization techniques or chromatographic purification.

Q3: Standard cooling still yields an oil. What physical interventions can force nucleation? Causality: If the solution is supersaturated but lacks the kinetic energy to form a critical nucleus, it remains in a metastable state. To overcome this:

  • Glass Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the air-solvent interface. The localized acoustic cavitation and microscopic glass fissures provide high-energy nucleation sites[2].

  • Seeding and Pulping: If you have access to a previous batch of crystals, add a microscopic seed crystal to the oil, let it stand at room temperature until it solidifies into a white mass, and then pulp it with a weak polar solvent before filtering[1].

  • Thermal Cycling: If it oils out, reheat the mixture just enough to redissolve the oil into a single phase, then cool it at a drastically reduced rate (e.g., 0.1 °C/min).

Quantitative Data: Solvent System Selection

Selecting the correct binary solvent system is the most critical variable. You need a "good" solvent to break solute-solute hydrogen bonds and a "poor" (anti-solvent) to gradually induce supersaturation without triggering LLPS.

Solvent System (Good / Poor)Volume RatioCooling ProfileSuitability & Mechanistic Rationale for Boc-D-Ser(Bzl)-ol
Toluene / Heptane 1 : 3 to 1 : 5Moderate (0.5 °C/min)Optimal. Toluene is an excellent solvent for benzyl-containing molecules, and its higher boiling point allows for a wider thermal window to prevent premature oiling.
Ethyl Acetate / Hexane 1 : 4 to 1 : 6Slow (0.1 °C/min)Good. Standard for Boc-derivatives[2], but EtOAc's polarity can sometimes strongly solvate the hydroxyl group, requiring excessive hexane which triggers oiling.
Diethyl Ether / Pentane 1 : 2Fast (Evaporative)Poor. The high volatility leads to rapid, uncontrolled supersaturation, almost always resulting in liquid-liquid phase separation.
Ethanol / Water 1 : 1 to 1 : 3Very SlowPoor. The primary hydroxyl group of the serinol strongly hydrogen-bonds with water, trapping solvent in the matrix and forming a syrup[2].

Experimental Workflow

G Start Crude Boc-D-Ser(Bzl)-ol (Viscous Oil) Purity Purity > 95%? (Check via NMR/HPLC) Start->Purity Purify Pre-Purification (Silica Plug / Wash) Purity->Purify No Solvent Dissolve in Good Solvent (e.g., Toluene) Purity->Solvent Yes Purify->Purity AntiSolvent Titrate Anti-Solvent (e.g., Heptane) Solvent->AntiSolvent Cooling Controlled Cooling (0.1 °C/min to 4 °C) AntiSolvent->Cooling Outcome Phase Separation State Cooling->Outcome Oiling Oiling Out (Liquid-Liquid Separation) Outcome->Oiling Droplets Form Success Crystalline Product (Filter & Dry) Outcome->Success Solid Particles Form Nucleation Nucleation Induction (Seeding / Scratching) Oiling->Nucleation Nucleation->Cooling Re-heat & Retry

Workflow for overcoming liquid-liquid phase separation in Boc-D-Ser(Bzl)-ol crystallization.

Self-Validating Protocol: Anti-Solvent Titration & Thermal Cycling

This protocol utilizes the Toluene/Heptane system, which provides the best thermodynamic control for benzyl-ether functionalized amino alcohols.

Phase 1: System Validation

  • Purity Check: Ensure the crude Boc-D-Ser(Bzl)-ol is at least 95% pure via NMR or HPLC. Causality: Crystallization is a purification technique for already relatively pure compounds. If purity is <95%, the impurities will depress the freezing point and force oiling. If impure, perform a quick silica gel plug filtration first.

Phase 2: Dissolution and Titration 2. Dissolution: In a round-bottom flask, dissolve 1.0 g of the crude Boc-D-Ser(Bzl)-ol oil in a minimum amount (approx. 1.5 - 2.0 mL) of warm Toluene (50 °C). 3. Anti-Solvent Addition: While maintaining the temperature at 50 °C and stirring gently, add Heptane dropwise. Continue until persistent cloudiness appears (this indicates the exact threshold of supersaturation)[2]. 4. Validation Check (Clarification): Add exactly 1 to 2 drops of Toluene until the solution just turns clear again. Self-Validation: If the solution does not clarify after adding 5 drops of Toluene, insoluble impurities are present. You must hot-filter the solution before proceeding.

Phase 3: Controlled Nucleation 5. Thermal Gradient: Remove the flask from the heat source. Cover it and allow it to cool ambiently to room temperature (20 °C) over a period of 2 to 3 hours. Do not use an ice bath yet; rapid cooling promotes oil formation[2]. 6. Mechanical Induction: If the solution reaches 20 °C and remains clear (metastable), use a glass rod to scratch the inside of the flask at the liquid line for 30 seconds[2]. 7. Maturation: Once fine white crystals begin to form, transfer the flask to a 4 °C refrigerator for 12 hours to maximize the yield. 8. Isolation: Collect the crystals via vacuum filtration. Wash the filter cake immediately with 2 mL of ice-cold Heptane. Dry under high vacuum to a constant weight.

Sources

Troubleshooting

Minimizing side reactions during Boc-D-Ser(Bzl)-ol coupling

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for minimizing side reactions during the coupling of Boc-D-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for minimizing side reactions during the coupling of Boc-D-Ser(Bzl)-OH. Our focus is on providing scientifically grounded explanations and actionable protocols to ensure the integrity of your peptide synthesis.

Introduction: The Challenge of Incorporating Serine

The incorporation of serine residues into a peptide sequence is a critical step that can be prone to several side reactions. The hydroxyl group in the side chain, even when protected by a benzyl group, influences the reactivity of the amino acid. The primary challenges encountered during the coupling of Boc-D-Ser(Bzl)-OH are:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the formation of the unwanted L-enantiomer.

  • β-Elimination: The elimination of the benzyloxy group from the side chain, resulting in a dehydroalanine residue.

  • O-Acylation: Although the benzyl group offers protection, incomplete protection or certain reaction conditions can still lead to acylation of the side-chain hydroxyl group.

This guide will address each of these challenges in a question-and-answer format, providing both the "why" and the "how" to overcome them.

Part 1: Racemization - Preserving Stereochemical Purity

Racemization is a significant concern in peptide synthesis as the presence of diastereomeric impurities can drastically alter the biological activity of the final peptide.[1]

Q1: What is the primary mechanism of racemization for Boc-D-Ser(Bzl)-OH during coupling?

A1: The main pathway for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[2] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. The planar oxazolone can then be protonated from either face, resulting in a mixture of D- and L-isomers.

G cluster_0 Racemization Mechanism Activated_Amino_Acid Activated Boc-D-Ser(Bzl)-OH Proton_Abstraction Base abstracts α-proton Activated_Amino_Acid->Proton_Abstraction Oxazolone Planar 5(4H)-Oxazolone (Loss of Chirality) Reprotonation Reprotonation Oxazolone->Reprotonation Proton_Abstraction->Oxazolone DL_Mixture Mixture of Boc-D-Ser(Bzl)-OH and Boc-L-Ser(Bzl)-OH Reprotonation->DL_Mixture

Caption: Mechanism of racemization via oxazolone formation.

Q2: How do I choose the right coupling reagent to minimize racemization?

A2: The choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling, they can also increase the rate of oxazolone formation.

  • Carbodiimides (DCC, DIC, EDC): These are effective but can lead to significant racemization if used alone. It is essential to use them in combination with racemization-suppressing additives.[3]

  • Phosphonium Salts (BOP, PyBOP, PyAOP): These reagents generally offer high coupling efficiency with a lower risk of racemization compared to carbodiimides alone.[4]

  • Uronium/Aminium Salts (HBTU, HATU, HCTU): These are highly efficient and are among the best choices for minimizing racemization, especially for difficult couplings.[5] HATU, in particular, is known for its high reactivity and low racemization levels.[6]

Comparative Data on Coupling Reagents and Racemization

While specific quantitative data for Boc-D-Ser(Bzl)-OH is not extensively published, the following table, based on data from a study on Fmoc-L-Ser(tBu)-OH, illustrates the impact of different coupling reagents on racemization. The trends are generally applicable to Boc-protected serine derivatives.

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Serine Formed (Illustrative)Reference
DIC/HOBtDIEA25Low[3]
HBTU/HOBtDIEA25Very Low[3]
HATU/HOAtDIEA25Extremely Low[3]
DCC (no additive)NMM25High[3]

Note: The level of racemization is highly dependent on the specific reaction conditions, including solvent, temperature, and reaction time.

Q3: What is the role of additives like HOBt and Oxyma in preventing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[3] They work by reacting with the initially formed O-acylisourea intermediate to form an active ester. This active ester is more reactive towards the amine component of the coupling reaction and less prone to cyclizing into the problematic oxazolone intermediate.[7]

G cluster_0 Role of Additives in Suppressing Racemization Carbodiimide Carbodiimide (e.g., DIC) O_Acylisourea O-Acylisourea Intermediate (prone to racemization) Carbodiimide->O_Acylisourea + Boc_Ser Boc-D-Ser(Bzl)-OH Boc_Ser->O_Acylisourea + Active_Ester Active Ester (less prone to racemization) O_Acylisourea->Active_Ester + Additive Peptide_Bond Peptide Bond Formation O_Acylisourea->Peptide_Bond + Amine (slower, more racemization) Additive Additive (HOBt, Oxyma) Active_Ester->Peptide_Bond + Amine G cluster_0 Troubleshooting Racemization Start High level of diastereomeric impurity detected Check_Reagent Is a carbodiimide being used without an additive? Start->Check_Reagent Add_Additive Add HOBt or Oxyma Check_Reagent->Add_Additive Yes Check_Base Is a strong base like DIEA being used in excess? Check_Reagent->Check_Base No Add_Additive->Check_Base Switch_Base Switch to a weaker base (NMM) or reduce stoichiometry Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp Yes Check_Preactivation Is there a long pre-activation time? Check_Temp->Check_Preactivation No Lower_Temp->Check_Preactivation Minimize_Preactivation Minimize pre-activation time or use in situ activation Check_Preactivation->Minimize_Preactivation Yes End Racemization Minimized Check_Preactivation->End No Minimize_Preactivation->End

Caption: A step-by-step guide to troubleshooting racemization.

Part 2: β-Elimination - Maintaining Side-Chain Integrity

β-elimination is a base-catalyzed side reaction that can affect serine derivatives, leading to the formation of dehydroalanine. [8]

Q4: What causes β-elimination of Boc-D-Ser(Bzl)-OH?

A4: β-elimination is initiated by the abstraction of the α-proton of the serine residue by a base. The resulting carbanion can then eliminate the benzyloxy group from the β-carbon, forming a double bond and creating a dehydroalanine residue. This side reaction is more pronounced under strongly basic conditions. [8]

G cluster_0 β-Elimination Mechanism Ser_Residue Boc-D-Ser(Bzl)-OH Residue Proton_Abstraction Base abstracts α-proton Ser_Residue->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination Elimination of Benzyl Ether Carbanion->Elimination Dehydroalanine Dehydroalanine Residue Elimination->Dehydroalanine

Caption: The mechanism of base-catalyzed β-elimination.

Q5: How can I prevent β-elimination during the coupling step?

A5: The key to preventing β-elimination is to carefully control the basicity of the reaction medium.

  • Choice of Base: Use weaker or more sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). [3]* Base Stoichiometry: Use the minimum amount of base necessary to neutralize any salts and facilitate the coupling. Typically, one to two equivalents are sufficient.

  • Temperature: Perform the coupling at room temperature or below. Elevated temperatures can accelerate the rate of β-elimination.

  • Deprotection Conditions: While this guide focuses on coupling, it's important to note that β-elimination can also occur during the removal of the N-terminal protecting group in subsequent steps, especially in Fmoc chemistry where piperidine is used. [8]

Experimental Protocol: Low-Racemization and Low-Elimination Coupling of Boc-D-Ser(Bzl)-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize both racemization and β-elimination.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5% NMM in DMF for 2 x 2 minutes. Wash again with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add NMM (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for no more than 5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. [9]A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol.

Part 3: O-Acylation - Ensuring Side-Chain Protection

The benzyl group on the serine side chain is designed to prevent O-acylation, but under certain conditions, this side reaction can still occur. [10]

Q6: Under what conditions can O-acylation of the benzyl-protected serine occur?

A6: While the benzyl ether is a robust protecting group, O-acylation can occur if:

  • Highly Reactive Intermediates: The use of very powerful activating agents without additives can sometimes lead to side reactions, including attack at the side-chain oxygen.

  • Incomplete Protection: Although rare with commercially available building blocks, incomplete benzylation during the synthesis of Boc-D-Ser(Bzl)-OH can leave free hydroxyl groups that are susceptible to acylation. [11]* Side Reactions with Coupling Reagents: Certain coupling reagents or their byproducts might have the potential to react with the benzyl ether, though this is not a common issue.

Q7: How can I confirm that O-acylation has not occurred?

A7: The most reliable method for detecting O-acylation is mass spectrometry of the final, cleaved peptide. O-acylation will result in the addition of the mass of the acylating amino acid residue to the serine-containing peptide, leading to a branched structure. HPLC analysis may also show a distinct peak for the branched peptide impurity.

Q8: What are the best practices to avoid O-acylation?

A8: The most effective strategy is prevention through proper protection and reaction conditions.

  • Use High-Quality Reagents: Ensure that the Boc-D-Ser(Bzl)-OH is of high purity with complete benzylation of the side chain. [11]* Standard Coupling Conditions: For most applications, standard coupling protocols using reagents like HATU/NMM or DIC/HOBt are very effective at preventing O-acylation. [3][12]* Avoid Excessively Harsh Conditions: Do not use unnecessarily long coupling times or high temperatures, as these can increase the likelihood of various side reactions.

References

  • A Comparative Study of BOP as a Coupling Agent Using Simultaneous Multiple Peptide Synthesis. (N.d.). Collection of Czechoslovak Chemical Communications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (N.d.). AAPPTEC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]

  • Boas, M., & Egelund, P. H. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Frontiers in Chemistry, 10, 939459. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

  • Kovacs, J., et al. (1984). Racemization mechanism of serine dipeptide active ester derivatives. International Journal of Peptide and Protein Research, 24(2), 155-162. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • β-Elimination Side Reactions. (2018). ResearchGate. [Link]

  • Li, H., et al. (1999). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide and Protein Research, 37(6), 572-576. [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2894-2904. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • β-Elimination Reactions. (2023). Chemistry LibreTexts. [Link]

  • Guryanov, I., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4229. [Link]

  • Methods for Removing the Fmoc Group. (N.d.). MilliporeSigma. [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 501-509). Academic Press. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (N.d.). CreoSalus. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13347-13363. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (N.d.). AAPPTEC. [Link]

  • Novabiochem® Coupling reagents. (N.d.). Merck Millipore. [Link]

  • Benzyl (Bn) Protective Group. (2014). Chem-Station. [Link]

Sources

Optimization

Technical Support Center: Boc-D-Ser(Bzl)-ol Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the absolute integrity of your building blocks is critical to avoiding catastrophic failures in downstream peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the absolute integrity of your building blocks is critical to avoiding catastrophic failures in downstream peptide synthesis. This guide provides an authoritative, mechanistic breakdown of how to store and troubleshoot1[1].

Diagnostic Overview & Mechanistic Breakdown

Boc-D-Ser(Bzl)-ol is a highly versatile amino alcohol derivative. However, it possesses three distinct reactive domains that dictate its degradation profile: a tert-butoxycarbonyl (Boc) protected amine, a benzyl (Bzl) protected ether, and a free primary hydroxyl group.

Understanding the causality behind its degradation is the first step in prevention:

  • Acid-Catalyzed Boc Cleavage: The Boc group is highly labile in the presence of trace acids, decomposing into the free amine, carbon dioxide, and isobutylene. While strictly moisture-free environments were traditionally thought necessary to prevent Boc cleavage, catalytic studies confirm that moisture alone does not directly cause deprotection[2]. Instead, moisture acts as a solvent vehicle that mobilizes trace acidic impurities to catalyze the cleavage. Furthermore, extreme heat (>150°C) can trigger thermolytic deprotection[3].

  • Hygroscopicity: The free primary alcohol makes the compound prone to absorbing atmospheric moisture. This physical degradation transitions the material from a workable powder to a sticky, unusable gum[1].

  • Oxidation: Prolonged exposure to atmospheric oxygen can slowly oxidize the primary alcohol, disrupting stoichiometry in subsequent coupling reactions.

G A Boc-D-Ser(Bzl)-ol (Intact) B Acid / Heat A->B Improper handling D Moisture / Air A->D Poor sealing F Optimal Storage (2-8°C, Argon) A->F Best Practice C Free Amine + CO2 (Boc Cleavage) B->C Degradation E Hygroscopic Gumming & Oxidation D->E Physical loss G Long-term Stability (>98% Purity) F->G Preservation

Logical pathways of Boc-D-Ser(Bzl)-ol degradation versus optimal preservation.

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your storage, the following protocol acts as a self-validating system . By incorporating visual indicators, the system immediately alerts the user to environmental breaches before chemical degradation occurs.

Workflow S1 Step 1: Equilibration Warm to RT in desiccator S2 Step 2: Glove Box Handle under Argon/N2 S1->S2 S3 Step 3: Aliquoting Transfer to amber vials S2->S3 S4 Step 4: Sealing Parafilm & Vacuum Bag S3->S4 S5 Step 5: Storage Store at 2-8°C with HIC S4->S5

Step-by-step self-validating workflow for aliquoting and storing amino alcohols.

Methodology: Inert Aliquoting and Preservation
  • Thermal Equilibration: Remove the bulk container from the refrigerator (2-8°C) and place it in a vacuum desiccator at room temperature for at least 2 hours before opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating the gumming process.

  • Inert Atmosphere Transfer: Move the equilibrated container into a glove box purged with Argon or dry Nitrogen.

    • Causality: Argon is heavier than air and displaces oxygen and moisture, preventing both oxidation of the primary alcohol and hygroscopic degradation.

  • Aliquoting: Divide the bulk material into single-use amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure of the master batch. Amber glass prevents photo-catalyzed radical degradation of the benzyl ether.

  • Self-Validating Sealing: Cap the vials tightly, wrap the caps in Parafilm, and place them inside a secondary moisture-barrier foil bag. Insert a reversible Cobalt-free Humidity Indicator Card (HIC) into the bag before vacuum sealing.

    • Causality: The HIC provides a self-validating mechanism. If the bag's seal is compromised, the card will change color (e.g., blue to pink), alerting the researcher to re-dry the aliquot before use.

  • Temperature-Controlled Storage: Store the sealed bags in a monitored refrigerator at 2-8°C[1].

Quantitative Data: Storage Impact Matrix

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Mode
Optimal Argon / Nitrogen2-8°C> 24 MonthsNone (Stable)
Sub-optimal Air2-8°C6 - 12 MonthsMoisture absorption / Gumming
Poor Air25°C1 - 3 MonthsOxidation / Trace Boc cleavage
Extreme Air + Acidic fumes25°C< 1 WeekRapid Boc deprotection

Troubleshooting FAQs

Q: My Boc-D-Ser(Bzl)-ol powder has turned into a translucent, sticky gum. Is it ruined? A: It is not chemically ruined, but it has absorbed significant atmospheric moisture due to its hygroscopic primary alcohol.

  • Action: Do not use it directly, as the water content will quench activating reagents (like DIC or HATU) during peptide coupling.

  • Recovery Protocol: Dissolve the gum in anhydrous dichloromethane (DCM), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Dry the resulting residue under high vacuum (<0.1 mbar) overnight to recover the solid form.

Q: LC-MS analysis of my starting material shows a large peak with[M-100]⁺. What happened? A: A mass loss of 100 Da (loss of the Boc group, -C₅H₈O₂) indicates that the amine has been deprotected[3]. This is almost always caused by exposure to trace acids (e.g., storing the material in the same fridge as TFA or HCl) mobilized by trace moisture[2].

  • Action: The material is chemically degraded. You must either discard the aliquot or execute the re-protection protocol below.

Q: Can I store this compound at -20°C to extend its shelf life? A: While -20°C slows kinetic degradation, it significantly increases the risk of severe condensation when the vial is removed from the freezer. Because the recommended storage temperature is 2-8°C[1], standard refrigeration is sufficient and poses less condensation risk during handling. If you must use -20°C, strict adherence to the thermal equilibration step (Step 1) is mandatory.

Methodology: Repurification & Re-protection of Degraded Amines

If LC-MS confirms Boc loss, you can salvage the material using this 4[4]:

  • Dissolution: Dissolve 1.0 eq of the degraded mixture in a 1:1 v/v mixture of THF and H₂O (10 mL per gram of material).

  • Basification: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 5 minutes to neutralize any trace acid salts.

  • Cooling & Addition: Cool the flask to 0°C in an ice bath. Slowly add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O) in one portion.

  • Reaction: Stir at 0°C for 2 hours, then allow the mixture to naturally warm to room temperature over 4 hours.

  • Workup: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with saturated NH₄Cl, then brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the re-protected Boc-D-Ser(Bzl)-ol.

References

  • Title: A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis Source: Digital CSIC URL: [Link]

  • Title: Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Spectrum Analysis of Boc-D-Ser(Bzl)-ol: A Comparative Guide

Executive Summary Boc-D-Ser(Bzl)-ol (N-tert-Butoxycarbonyl-O-benzyl-D-serinol, CAS: 79069-15-1) is a highly valued chiral building block utilized in solid-phase peptide synthesis and the structural optimization of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Ser(Bzl)-ol (N-tert-Butoxycarbonyl-O-benzyl-D-serinol, CAS: 79069-15-1) is a highly valued chiral building block utilized in solid-phase peptide synthesis and the structural optimization of novel therapeutics[1]. Because impurities in chiral intermediates can propagate through multi-step syntheses and drastically reduce final yields, rigorous quality control is non-negotiable.

This guide provides an objective comparison of the 1H NMR performance of high-purity commercial standards against crude synthetic alternatives[2]. By detailing the causality behind chemical shifts and establishing a self-validating analytical protocol, this guide equips researchers and drug development professionals with the authoritative framework needed to verify chemical and structural integrity.

Structural Elucidation & Signal Causality

To accurately interpret the 1H NMR spectrum of Boc-D-Ser(Bzl)-ol, one must first map the molecular architecture to predict chemical shifts ( δ ) and spin-spin coupling ( J ). The molecule—Boc-NH-CH(CH 2​ OBzl)-CH 2​ OH—presents several distinct magnetic environments[3]:

  • The Boc Group (-C(CH 3​ ) 3​ ): The nine protons of the tert-butyl group are highly shielded and chemically equivalent. They resonate upfield as a sharp, intense singlet at approximately 1.40–1.45 ppm .

  • The Benzyl Group (-CH 2​ -Ph): The five aromatic protons experience the anisotropic deshielding effect of the benzene ring's π -electron cloud, appearing as a multiplet around 7.25–7.38 ppm . The benzylic methylene (-CH 2​ -) typically appears as a singlet or an AB quartet near 4.50 ppm , depending on the solvent's interaction with the chiral environment.

  • The Serinol Core (Diastereotopic Protons): The causality behind the complex splitting in the 3.50–3.80 ppm region lies in the molecule's stereochemistry. The chiral center ( α -CH) breaks the symmetry of the molecule, rendering the adjacent methylene protons (-CH 2​ OH and -CH 2​ OBzl) diastereotopic. Consequently, these protons experience different magnetic environments and couple with each other as well as the α -proton, resulting in complex ABX or AMX spin systems rather than simple first-order triplets.

  • Exchangeable Protons (-NH, -OH): In non-polar solvents, the amide -NH appears as a broad doublet near 5.20 ppm . The hydroxyl -OH is highly dependent on concentration and hydrogen bonding, typically appearing as a broad singlet whose shift can wander between 2.00 and 3.00 ppm.

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible data, NMR acquisition must follow a self-validating methodology. This protocol guarantees that any structural degradation is immediately mathematically apparent.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the Boc-D-Ser(Bzl)-ol sample.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Expert Insight: CDCl 3​ is preferred over protic solvents to prevent the rapid exchange and subsequent loss of the -NH and -OH signals.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.

Step 2: Acquisition Parameters

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Set the probe temperature to 298 K.

  • Acquire 16 to 32 scans. Critical: Set the relaxation delay (d1) to at least 2.0 seconds and the acquisition time to 3.0 seconds. This ensures complete relaxation of all protons, which is mandatory for accurate integration.

Step 3: Processing and Self-Validation

  • Apply a 0.3 Hz exponential line broadening window function before Fourier transformation to optimize the signal-to-noise ratio.

  • Apply rigorous phase and baseline corrections.

  • The Self-Validation Check: Set the integration of the highly shielded Boc singlet (~1.43 ppm) to exactly 9.00 . The aromatic multiplet (~7.30 ppm) must subsequently integrate to 5.00 ± 0.10 .

    • Causality: This internal ratio check acts as a self-validating system. Any significant deviation immediately flags structural degradation, such as the premature cleavage of the acid-labile Boc group (ratio < 9:5) or the hydrogenolysis of the benzyl ether (ratio > 9:5).

Comparative Analysis: Product Performance vs. Alternatives

When evaluating Boc-D-Ser(Bzl)-ol, 1H NMR serves as the ultimate comparative tool to distinguish premium, high-purity commercial grades (≥98% purity) from crude, unrefined synthetic batches.

Quantitative Data Comparison

Table 1: 1H NMR Diagnostic Comparison (400 MHz, CDCl 3​ )

Proton AssignmentHigh-Purity Standard (≥98%)Crude/Low-Purity AlternativeDiagnostic Indicator of Impurity
Boc (-C(CH 3​ ) 3​ ) 1.43 ppm (s, 9H)1.43 ppm (s, 9H) + 1.48 ppm (s)Extra singlets near 1.48 ppm indicate residual free tert-butanol or unreacted Boc-anhydride.
Benzyl (-CH 2​ -Ph) 4.52 ppm (s, 2H)4.52 ppm (s, 2H) + 4.65 ppm (s)Extra benzylic signals indicate residual benzyl alcohol or premature ether cleavage.
Aromatic (Ph) 7.28–7.38 ppm (m, 5H)7.25–7.45 ppm (m, >5H)A disproportionate integration (>5.10) suggests contamination with aromatic solvents (e.g., toluene).
Amide (-NH) 5.25 ppm (br d, 1H)5.20 ppm (br, <1H)Extreme broadening or loss of integration indicates high moisture content or poor desiccation.
Methodological Alternatives: Solvent Selection (CDCl 3​ vs. DMSO-d 6​ )

While CDCl 3​ is the industry standard for chemical purity validation, researchers often face the alternative of using DMSO-d 6​ .

  • Performance in CDCl 3​ : Provides optimal resolution of the carbon skeleton and prevents the overlap of the water peak with the critical serinol core multiplets.

  • Performance in DMSO-d 6​ : DMSO-d 6​ strongly hydrogen-bonds with the hydroxyl group. Causality: This slows proton exchange, causing the -OH proton to appear as a sharp, heavily coupled triplet (~4.6 ppm) rather than a broad singlet. However, the residual water peak in DMSO-d 6​ (~3.3 ppm) often obscures the diastereotopic methylene protons. Therefore, CDCl 3​ remains superior for routine structural validation, while DMSO-d 6​ is the preferred alternative only when definitive proof of the primary alcohol's coupling is required.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol, ensuring that only structurally sound batches proceed to downstream peptide synthesis.

NMR_Workflow Prep 1. Sample Preparation (15-20mg in CDCl3 + TMS) Acq 2. NMR Acquisition (400/600 MHz, 16-32 Scans) Prep->Acq Proc 3. Spectrum Processing (Phase/Baseline Correction) Acq->Proc Valid 4. Self-Validation Check (Boc:Aromatic Ratio = 9:5) Proc->Valid Pass High-Purity Confirmed (Proceed to Synthesis) Valid->Pass Ratio Matches Fail Impurity Detected (Repurification Required) Valid->Fail Ratio Deviates

Figure 1: Self-validating 1H NMR workflow for the structural verification of Boc-D-Ser(Bzl)-ol.

References

  • Z-Library Literature Repository. "Synthesis of an Enantiomerically Pure Serine-Derived Thiazole." (Contains 1H NMR data for (S)-(-)-N-Boc-O-Benzylserinol). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-D-Ser(Bzl)-ol

Introduction: Contextualizing the Analysis In the landscape of peptide synthesis and drug development, the use of protected amino acids is fundamental. These molecules serve as the foundational building blocks for comple...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Analysis

In the landscape of peptide synthesis and drug development, the use of protected amino acids is fundamental. These molecules serve as the foundational building blocks for complex therapeutic peptides.[1] Boc-D-Ser(Bzl)-ol, or N-Boc-O-benzyl-D-serinol, is a crucial derivative of the amino acid D-serine, featuring a tert-butyloxycarbonyl (Boc) group protecting the amine and a benzyl (Bzl) group protecting the side-chain hydroxyl.[2][3] As with any synthetic building block, rigorous quality control is paramount to ensure the integrity of the final peptide product.[4][5]

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for identity confirmation and purity assessment.[6][7] Understanding the gas-phase fragmentation behavior of these protected amino alcohols under collision-induced dissociation (CID) is not merely an academic exercise; it is a practical necessity for researchers to rapidly confirm structure, identify impurities, and troubleshoot synthetic pathways.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of Boc-D-Ser(Bzl)-ol observed under electrospray ionization (ESI) tandem mass spectrometry. We will dissect the primary fragmentation pathways, explain the chemical rationale behind the observed neutral losses, and compare the behavior of the Boc and Benzyl protecting groups to common alternatives.

Experimental Protocol: A Framework for Robust Analysis

To ensure reproducible and high-quality data, a well-defined analytical method is critical. The following protocol outlines a standard approach for analyzing Boc-D-Ser(Bzl)-ol using a triple quadrupole or ion trap mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Boc-D-Ser(Bzl)-ol in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the ESI source.

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole or Ion Trap Mass Spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Source Temperature: 120-150 °C.

  • MS1 Scan: Acquire a full scan from m/z 100-400 to identify the protonated precursor ion, [M+H]⁺. For Boc-D-Ser(Bzl)-ol (Molecular Weight: 295.33 g/mol ), the target is m/z 296.15.

  • MS/MS (CID) Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 296.15) with an isolation window of 1-2 Da.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions. This allows for the capture of both low-energy (e.g., loss of Boc) and higher-energy (e.g., backbone) fragmentations.[8]

The workflow for this analysis is straightforward but requires careful optimization of collision energy to reveal the complete fragmentation story.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Stock 1. Prepare Stock (1 mg/mL) Work 2. Dilute to Working Soln (1-10 µg/mL) Stock->Work Infusion 3. Infuse into ESI Source Work->Infusion MS1 4. MS1 Scan: Identify [M+H]⁺ Infusion->MS1 MS2 5. MS2 (CID): Isolate & Fragment [M+H]⁺ MS1->MS2 Analysis 6. Data Analysis MS2->Analysis

Caption: Experimental workflow for MS/MS analysis.

Results and Discussion: Deconstructing the Fragmentation Cascade

Upon collision-induced dissociation, the protonated Boc-D-Ser(Bzl)-ol molecule ([M+H]⁺ at m/z 296.15) undergoes a series of predictable and diagnostic fragmentations. The primary cleavages are centered around the labile protecting groups, which are designed for easy removal in synthesis and, consequently, are prone to dissociation in the gas phase.

The major observed fragments are summarized in the table below.

Precursor m/z Fragment m/z Neutral Loss (Da) Proposed Structure / Loss Fragmentation Pathway
296.15240.1356.02Loss of isobutylene (C₄H₈)Boc Group Fragmentation
296.15196.12100.05Loss of Boc group (C₅H₈O₂)Boc Group Fragmentation
296.15205.1091.05Loss of benzyl radical (C₇H₇•)Benzyl Group Fragmentation
296.1591.05205.10Formation of tropylium ion (C₇H₇⁺)Benzyl Group Fragmentation
196.12178.1118.01Loss of water (H₂O)Secondary Fragmentation
196.1291.05105.07Loss of deprotected SerinolSecondary Fragmentation
Primary Fragmentation Pathways

The two most prominent fragmentation events involve the loss of the Boc and benzyl protecting groups.

A. Boc Group Fragmentation: The tert-butyloxycarbonyl group is notoriously labile under both acidic and CID conditions.[9][10] Its fragmentation typically proceeds via two main routes:

  • Loss of Isobutylene (56 Da): This is often the most abundant pathway, occurring through a rearrangement mechanism to yield a carbamic acid intermediate, which is represented by the fragment at m/z 240.13.[11][12][13]

  • Loss of the Entire Boc Group (100 Da): A direct cleavage can result in the loss of isobutylene and carbon dioxide together, leading to the fully deprotected amino alcohol fragment at m/z 196.12.[13][14]

B. Benzyl Group Fragmentation: The benzyl ether linkage is also susceptible to cleavage.

  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation of benzyl-containing compounds is the formation of the highly stable tropylium cation at m/z 91.[15][16][17] This is a rearrangement product from the initial benzyl cation and serves as a definitive signature for the presence of the benzyl group.[18]

  • Loss of a Benzyl Radical (91 Da): Cleavage can also result in the loss of a neutral benzyl radical, leaving a charged peptide backbone fragment at m/z 205.10.

The following diagram illustrates these competing primary fragmentation pathways originating from the precursor ion.

G Precursor Boc-D-Ser(Bzl)-ol [M+H]⁺ m/z 296.15 Frag_Boc_56 [M+H - C₄H₈]⁺ m/z 240.13 Precursor->Frag_Boc_56 - 56 Da (C₄H₈) Frag_Boc_100 [M+H - C₅H₈O₂]⁺ m/z 196.12 Precursor->Frag_Boc_100 - 100 Da (Boc) Frag_Bzl_91 Tropylium Ion m/z 91.05 Precursor->Frag_Bzl_91 Forms C₇H₇⁺ Frag_Bzl_Radical [M+H - C₇H₇•]⁺ m/z 205.10 Precursor->Frag_Bzl_Radical - 91 Da (C₇H₇•) Frag_Secondary_H2O [M+H - Boc - H₂O]⁺ m/z 178.11 Frag_Boc_100->Frag_Secondary_H2O - 18 Da (H₂O)

Caption: Primary fragmentation pathways of Boc-D-Ser(Bzl)-ol.

Secondary and Minor Fragmentations

Following the initial loss of a protecting group, further fragmentation can occur. For instance, the deprotected ion at m/z 196.12 can subsequently lose a molecule of water (18 Da) from the serine backbone, especially at higher collision energies, resulting in a fragment at m/z 178.11.[19] While serine itself can influence peptide fragmentation, in this small molecule the dominant cleavages are dictated by the protecting groups.[20][21]

Comparative Analysis: Boc vs. Alternative Protecting Groups

The choice of protecting group is a critical decision in peptide synthesis, and their behavior in mass spectrometry reflects their chemical lability.

Protecting Group Abbreviation Common Neutral Loss (Da) Key Fragment Ion Cleavage Condition
tert-Butyloxycarbonyl Boc 56 (C₄H₈) or 100 (Boc) [M+H-56]⁺Mild Acid / CID
Fluorenylmethyloxycarbonyl Fmoc 178 (Fluorenylmethyl)m/z 179 (protonated fluorenylmethylene)Base
Benzyloxycarbonyl Cbz 108 (C₇H₈O) or 91 (C₇H₇•)m/z 91 (Tropylium)Hydrogenolysis / Strong Acid

From an analytical standpoint:

  • Boc: Characterized by the prominent neutral loss of 56 Da, making it easily identifiable. Its lability in the gas phase is high.[22][23]

  • Fmoc: Tends to produce a very stable and often base peak fragment ion at m/z 179. It is generally more stable under typical positive-ion CID conditions than Boc.

  • Cbz: Shares a fragmentation signature with the benzyl ether group, producing the characteristic tropylium ion at m/z 91.

This comparative fragmentation behavior is essential for identifying process-related impurities, such as failed deprotection steps or the presence of incorrectly used building blocks.

Conclusion: Diagnostic Signatures for Quality Assurance

The ESI-MS/MS fragmentation pattern of Boc-D-Ser(Bzl)-ol is dominated by the facile cleavage of its protecting groups. The key diagnostic signatures for researchers are:

  • A neutral loss of 56 Da (isobutylene), characteristic of the Boc group.

  • The presence of a fragment ion at m/z 91 , the hallmark of a benzyl group.

By understanding these predictable fragmentation pathways, scientists in drug development and peptide manufacturing can leverage mass spectrometry as a rapid, precise, and powerful tool for structural confirmation and quality control, ensuring the integrity of their synthetic intermediates and final products.[24]

References

  • Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. Retrieved from [Link]

  • Turecek, F., & Syrstad, E. A. (2009). Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type. PMC. Retrieved from [Link]

  • Chea, E. K., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. Retrieved from [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Li, L., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Quality controls. Retrieved from [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Zhang, T., et al. (2022). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Retrieved from [Link]

  • Julian, R. R., & Beauchamp, J. L. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... Retrieved from [Link]

  • Reddit r/massspectrometry. (2025). Fragmentation of benzyl acetate. Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2012). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. PubMed. Retrieved from [Link]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry - Fragmentation. Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2012). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. PMC. Retrieved from [Link]

  • Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. University of Southampton. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

  • Wang, Y., et al. (2013). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines.... Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. American Society for Mass Spectrometry. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry.... RSC Publishing. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2024). Why is the Boc group deprotected in NaBH4?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Validation

Comparing Reactivity of Boc-D-Ser(Bzl)-ol vs Fmoc-D-Ser(Bzl)-ol: A Comprehensive Guide for Peptide and Peptidomimetic Synthesis

Executive Summary For researchers and drug development professionals synthesizing unnatural amino acids, sphingolipid analogs, or peptidomimetics, chiral amino alcohols are indispensable building blocks. Boc-D-Ser(Bzl)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing unnatural amino acids, sphingolipid analogs, or peptidomimetics, chiral amino alcohols are indispensable building blocks. Boc-D-Ser(Bzl)-ol (N-tert-butoxycarbonyl-O-benzyl-D-serinol) and Fmoc-D-Ser(Bzl)-ol (N-fluorenylmethyloxycarbonyl-O-benzyl-D-serinol) are two of the most utilized D-serine derivatives. While both feature a free primary hydroxyl group and a benzyl-protected side chain, their reactivity profiles diverge significantly due to the steric and electronic properties of their N-protecting groups.

This guide provides an objective, data-driven comparison of these two compounds, detailing how the choice between Boc and Fmoc dictates downstream reactivity—particularly in oxidation, alkylation, and coupling workflows.

Mechanistic Analysis: Sterics and Orthogonality

The fundamental distinction between Boc and Fmoc strategies lies in their orthogonal cleavage conditions and their three-dimensional steric footprint[1].

  • Boc-D-Ser(Bzl)-ol: The tert-butoxycarbonyl (Boc) group is acid-labile (cleaved by TFA) but completely stable to strong bases and nucleophiles[2]. Its relatively compact, highly branched structure provides moderate steric shielding to the adjacent primary hydroxyl group, maintaining high solubility in a wide range of organic solvents.

  • Fmoc-D-Ser(Bzl)-ol: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (cleaved by piperidine or DBU via β -elimination) and highly stable to acidic conditions[3]. The planar fluorenyl ring system is massive and highly hydrophobic. This imparts significant steric hindrance to the adjacent primary alcohol, often reducing reaction kinetics. Furthermore, Fmoc derivatives are generally less soluble in non-polar solvents and more prone to aggregation.

Orthogonal Logic Workflow

OrthogonalLogic Start Protected D-Ser(Bzl)-ol Boc Boc-D-Ser(Bzl)-ol Start->Boc Fmoc Fmoc-D-Ser(Bzl)-ol Start->Fmoc BaseCond Basic Conditions (e.g., NaH, Et3N) Boc->BaseCond AcidCond Acidic Conditions (e.g., TFA, HCl) Boc->AcidCond Fmoc->BaseCond Fmoc->AcidCond BocBase Stable (Allows Swern/Alkylation) BaseCond->BocBase FmocBase N-Deprotection (Cleaves Fmoc) BaseCond->FmocBase BocAcid N-Deprotection (Cleaves Boc) AcidCond->BocAcid FmocAcid Stable (Allows Acidic Rxns) AcidCond->FmocAcid

Caption: Orthogonal stability and deprotection logic for Boc vs. Fmoc protected serinol derivatives.

Reactivity at the Primary Hydroxyl Group

The primary hydroxyl group (-OH) resulting from the reduction of the serine carboxylate is the focal point for downstream modifications. The choice of N-protecting group dictates which chemical transformations are viable.

A. Oxidation to α -Amino Aldehydes

Converting the primary alcohol to an aldehyde (e.g., for Wittig olefination or reductive amination) is a critical but delicate process. α -Amino aldehydes are notoriously prone to epimerization (racemization) at the α -carbon.

  • Boc-D-Ser(Bzl)-ol: Highly compatible with Swern oxidation (DMSO, oxalyl chloride, Et 3​ N). Because the Boc group is impervious to the basic triethylamine used to quench the Swern reaction, the oxidation proceeds smoothly with minimal loss of enantiomeric purity.

  • Fmoc-D-Ser(Bzl)-ol: Swern oxidation is highly problematic. The basic conditions (Et 3​ N) can trigger premature Fmoc cleavage (yielding dibenzofulvene) and rapidly epimerize the highly sensitive Fmoc-protected α -amino aldehyde[4]. Therefore, Dess-Martin Periodinane (DMP) in moist dichloromethane is the mandatory, self-validating alternative, as it operates under neutral/mildly acidic conditions[4].

B. Alkylation and Etherification
  • Boc-D-Ser(Bzl)-ol: Can withstand the strong bases (e.g., NaH, K 2​ CO 3​ ) required for classical Williamson ether synthesis at the primary alcohol.

  • Fmoc-D-Ser(Bzl)-ol: Incompatible with strong bases. Alkylation requires strictly neutral conditions (e.g., using Ag 2​ O as a mild acid scavenger) or acidic conditions (e.g., trichloroacetimidate methods) to prevent the base-catalyzed β -elimination of the Fmoc group[3].

Oxidation Pathway Comparison

OxidationWorkflow Substrate Amino Alcohol Oxidation BocRoute Boc-D-Ser(Bzl)-ol Substrate->BocRoute FmocRoute Fmoc-D-Ser(Bzl)-ol Substrate->FmocRoute Swern Swern Oxidation (DMSO, (COCl)2, Et3N) BocRoute->Swern FmocRoute->Swern DMP Dess-Martin Periodinane (DMP, CH2Cl2) FmocRoute->DMP BocSuccess High Yield Aldehyde (Maintains Chirality) Swern->BocSuccess FmocFail Fmoc Cleavage & Epimerization (Base-Catalyzed) Swern->FmocFail FmocSuccess High Yield Aldehyde (Neutral Conditions) DMP->FmocSuccess

Caption: Divergent oxidation workflows required due to the base-lability of the Fmoc group.

Quantitative Data & Properties Comparison

The following table summarizes the physicochemical and reactive properties governing the use of these two building blocks.

Property / ParameterBoc-D-Ser(Bzl)-olFmoc-D-Ser(Bzl)-ol
Molecular Weight 281.35 g/mol 403.47 g/mol
Steric Hindrance Moderate (tert-butyl group)High (Planar fluorenyl ring)
Solubility (Non-polar) High (DCM, THF, Toluene)Moderate to Low (Prone to aggregation)
N-Deprotection Acidic (TFA, HCl in Dioxane)Basic (20% Piperidine in DMF)
O-Bzl Deprotection Strong Acid (HF, TFMSA) or H 2​ /Pd-CStrong Acid (TFA/Scavengers) or H 2​ /Pd-C
Base Tolerance Excellent (Stable to NaH, Et 3​ N)Poor (Cleaves at pH > 9)
Preferred Oxidation Swern Oxidation, TEMPO/NaOClDess-Martin Periodinane (DMP)
Epimerization Risk Low to ModerateHigh (Highly sensitive to base)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the optimal oxidation strategies for each derivative.

Protocol A: Swern Oxidation of Boc-D-Ser(Bzl)-ol

Causality: Swern oxidation is chosen here because it is highly cost-effective and scalable. The Boc group is completely unaffected by the triethylamine quench.

  • Preparation: Flame-dry a round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 0.2 M relative to substrate) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add anhydrous DMSO (3.0 eq) dissolved in a small volume of DCM. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve Boc-D-Ser(Bzl)-ol (1.0 eq) in anhydrous DCM and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add anhydrous triethylamine (Et 3​ N, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM. Wash the organic layer with 1M HCl (to remove Et 3​ N), saturated NaHCO 3​ , and brine. Dry over MgSO 4​ , filter, and concentrate in vacuo to yield the Boc-protected α -amino aldehyde.

Protocol B: Dess-Martin Oxidation of Fmoc-D-Ser(Bzl)-ol

Causality: DMP is utilized because it oxidizes alcohols to aldehydes under mild, neutral conditions, bypassing the base-catalyzed epimerization and Fmoc-cleavage associated with Swern conditions[4].

  • Preparation: In a round-bottom flask, dissolve Fmoc-D-Ser(Bzl)-ol (1.0 eq) in moist dichloromethane (DCM containing ~0.1% water, 0.1 M concentration). Note: Trace water accelerates the DMP oxidation mechanism.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.5 eq) in one portion at room temperature (20–25 °C).

  • Monitoring: Stir the suspension vigorously. The reaction is typically complete within 1–2 hours (monitor via TLC, visualizing with UV due to the Fmoc group).

  • Quenching: Dilute the mixture with diethyl ether. Add a 1:1 mixture of saturated aqueous NaHCO 3​ and 10% aqueous Na 2​ S 2​ O 3​ (sodium thiosulfate). Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Workup: Separate the layers. Extract the aqueous phase with ether. Wash the combined organic layers with saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ , filter, and concentrate. Crucial: Use the resulting Fmoc-aldehyde immediately or store at -80 °C, as it is highly prone to spontaneous epimerization if left neat at room temperature[4].

References

  • Synthesis of C-Protected α -Amino Aldehydes of High Enantiomeric Excess from Highly Epimerizable N-Protected α -Amino Aldehydes. Organic Letters, ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

In-Depth Technical Guide: Validation of Chiral Purity in Boc-D-Ser(Bzl)-ol

As pharmaceutical pipelines increasingly prioritize stereochemically pure compounds, the analytical stringency applied to chiral key starting materials (KSMs) and intermediates has never been higher. Boc-D-Ser(Bzl)-ol (N...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly prioritize stereochemically pure compounds, the analytical stringency applied to chiral key starting materials (KSMs) and intermediates has never been higher. Boc-D-Ser(Bzl)-ol (N-tert-Butoxycarbonyl-O-benzyl-D-serinol) is a highly functionalized chiral amino alcohol used extensively in the synthesis of peptidomimetics and small-molecule therapeutics.

Because enantiomeric impurities (such as the L-enantiomer) can propagate through synthetic sequences to form difficult-to-remove diastereomers in the final active pharmaceutical ingredient (API), validating the chiral purity of Boc-D-Ser(Bzl)-ol is a critical regulatory requirement. The FDA’s mandate on the development of stereoisomeric drugs[1], alongside ICH Q6A guidelines[2], explicitly requires that the enantiomeric purity of chiral substances be rigorously specified, tested, and controlled.

This guide provides a comparative analysis of chiral validation methodologies and details a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for N-Boc-protected amino alcohols.

Mechanistic Foundations of Chiral Recognition

To successfully resolve the D- and L-enantiomers of Boc-D-Ser(Bzl)-ol, the analytical method must exploit the molecule's three-dimensional spatial arrangement. The compound possesses three primary interaction sites:

  • The Carbamate (Boc) Group: Acts as a strong hydrogen bond acceptor and steric bulky group.

  • The Primary Hydroxyl: Acts as both a hydrogen bond donor and acceptor.

  • The Benzyl Ether: Provides opportunities for π−π stacking interactions.

When utilizing a polysaccharide-based Chiral Stationary Phase (CSP)—such as amylose tris(3,5-dimethylphenylcarbamate)—the stationary phase forms a chiral helical cavity[3]. The transient diastereomeric complexes formed between the CSP and the two enantiomers of Boc-D-Ser(Bzl)-ol possess different thermodynamic stabilities. The enantiomer that achieves a tighter three-point interaction with the CSP will be retained longer, resulting in chromatographic resolution[4].

Comparative Analysis of Analytical Methodologies

While several techniques can determine stereoisomeric composition, they are not created equal regarding sensitivity, throughput, and matrix suitability. Table 1 objectively compares the primary alternatives for Boc-D-Ser(Bzl)-ol analysis.

Table 1: Comparative Analysis of Chiral Purity Methodologies

MethodologyResolution Power (Rs)Limit of Detection (LOD)Throughput / Run TimeRelative CostBest Use Case
Normal-Phase Chiral HPLC Excellent ( Rs>2.0 ) <0.05% Moderate (15–30 min)MediumIndustry Standard for batch release and trace impurity quantitation.
Chiral SFC (CO₂-based) Excellent ( Rs>2.0 ) ∼0.05% High (5–10 min)HighHigh-throughput screening; greener alternative reducing organic solvent use.
NMR with Chiral Solvating Agents Moderate 1.0%−2.0% Fast (5 min)Low (if NMR available)Structural elucidation; orthogonal verification; not suitable for trace analysis.

Causality Insight: Normal-phase chiral HPLC remains the gold standard because the non-polar mobile phase (e.g., Hexane) does not disrupt the delicate hydrogen-bonding interactions required for chiral recognition on polysaccharide CSPs, unlike highly aqueous reversed-phase systems[3].

Experimental Protocol: A Self-Validating HPLC Workflow

A robust analytical method must do more than separate peaks; it must prove its own validity in real-time. When quantifying a 0.1% L-enantiomer impurity against a 99.9% D-enantiomer main peak, the primary risk is peak tailing suppressing the trace signal[4]. The following protocol is engineered as a self-validating system .

Step 1: Mobile Phase and Diluent Preparation
  • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

  • Diluent: Hexane / Isopropanol (90:10, v/v).

  • Causality: Matching the sample diluent exactly to the mobile phase prevents "solvent shock" at the column head, which causes peak distortion and ruins the resolution of closely eluting enantiomers.

Step 2: Preparation of the Validation Sequence
  • Blank Solution: Pure diluent to rule out column carryover.

  • System Suitability Testing (SST) Solution: A racemic mixture of Boc-D,L-Ser(Bzl)-ol at 1.0 mg/mL.

  • Sensitivity Solution (LOQ): The L-enantiomer prepared at 0.05% of the nominal sample concentration.

  • Sample Solution: The Boc-D-Ser(Bzl)-ol batch prepared at 1.0 mg/mL.

  • Spike Recovery Solution: The Sample Solution spiked with exactly 0.10% of the L-enantiomer.

Step 3: Chromatographic Execution
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Causality: While the benzyl group absorbs at 254 nm, the molar absorptivity of the carbamate (Boc) π→π∗ transition at 210 nm is significantly higher[5], ensuring the trace L-enantiomer peak is easily detected above the baseline noise.

Step 4: System Self-Validation & Data Integration

Before reporting the sample's purity, the system must pass its internal checks:

  • The SST Solution must demonstrate a Resolution ( Rs ) ≥1.5 between the D and L peaks.

  • The Sensitivity Solution must show a Signal-to-Noise (S/N) ratio ≥10 .

  • The Spike Recovery Solution must recover 90–110% of the spiked L-enantiomer area. This proves that the massive D-enantiomer peak is not artificially swallowing the trace impurity.

Workflow Visualization

ChiralValidationWorkflow N1 Sample Preparation Boc-D-Ser(Bzl)-ol N2 System Suitability Testing (SST) N1->N2 Diluent: Hexane/IPA N2->N1 Fail N3 Chiral HPLC Analysis (Polysaccharide CSP) N2->N3 Pass (Rs > 1.5) N4 Orthogonal Verification (Chiral SFC / NMR) N3->N4 Optional N5 Data Integration & Quantitation N3->N5 Chromatogram N4->N5 Cross-validation N6 Chiral Purity Report (ICH Q6A Compliant) N5->N6 % Enantiomeric Excess

Workflow for chiral purity validation of Boc-D-Ser(Bzl)-ol using HPLC and orthogonal methods.

Experimental Data Presentation

When the self-validating protocol is executed correctly, the resulting data should align with ICH Q2(R1) validation parameters. Table 2 summarizes typical quantitative performance metrics for this specific assay.

Table 2: Simulated Validation Data for Boc-D-Ser(Bzl)-ol Chiral Assay

Validation ParameterICH Acceptance CriteriaObserved ResultStatus
Specificity (Resolution) Rs≥1.5 (Baseline) Rs=2.4 Pass
Limit of Detection (LOD) S/N≥3 0.015% ( S/N=4.2 )Pass
Limit of Quantitation (LOQ) S/N≥10 0.05% ( S/N=12.5 )Pass
Linearity (L-enantiomer) R2≥0.995 R2=0.9998 Pass
Accuracy (Spike Recovery) 90.0%−110.0% at 0.1% 98.5%±1.2% Pass

By anchoring the analytical workflow in a self-validating framework, drug development professionals can ensure that the chiral purity of Boc-D-Ser(Bzl)-ol is reported with absolute scientific integrity, satisfying both internal quality control standards and stringent regulatory oversight.

References

  • U.S. Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs." (1992). fda.gov. URL:[Link]

  • International Conference on Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." (1999). ema.europa.eu. URL: [Link]

  • Schug, K. A., & Lindner, W. "Chirality of New Drug Approvals (2013–2022)." Journal of Medicinal Chemistry (2024). acs.org. URL:[Link]

  • Royal Society of Chemistry. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives." RSC Advances. URL: [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of Boc-D-Ser(Bzl)-OH

For researchers, scientists, and professionals in drug development, the precise characterization of starting materials is a cornerstone of reliable and reproducible research. N-α-tert-Butoxycarbonyl-O-benzyl-D-serine, co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of starting materials is a cornerstone of reliable and reproducible research. N-α-tert-Butoxycarbonyl-O-benzyl-D-serine, commonly abbreviated as Boc-D-Ser(Bzl)-OH, is a critical building block in solid-phase peptide synthesis.[1][2] Its purity and identity are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative fingerprint of the molecule's functional groups, confirming its identity and integrity.

This guide provides an in-depth analysis of the expected IR absorption peaks for Boc-D-Ser(Bzl)-OH, comparing them with related structures and offering the scientific rationale behind the spectral features. While the user's initial query referred to "Boc-D-Ser(Bzl)-ol," the widely used and commercially available compound is the carboxylic acid, Boc-D-Ser(Bzl)-OH. This guide will focus on this compound. The key difference in the IR spectrum for the alcohol would be the absence of the carboxylic acid absorptions and the appearance of a primary alcohol O-H stretch.

Interpreting the IR Spectrum: A Functional Group Analysis

The infrared spectrum of Boc-D-Ser(Bzl)-OH is a composite of the vibrational modes of its constituent parts: the carboxylic acid, the Boc-protecting group, the secondary amine within the carbamate linkage, and the benzyl ether group. The spectrum is best understood by dissecting it into regions corresponding to these specific functional groups.

Table 1: Characteristic IR Peaks for Boc-D-Ser(Bzl)-OH

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300-2500Strong, Very BroadO-H (Carboxylic Acid)Stretching
~3400MediumN-H (Carbamate)Stretching
~2980, 2935Medium-StrongC-H (Alkyl)Stretching
~3100-3000Medium-WeakC-H (Aromatic)Stretching
~1740StrongC=O (Carboxylic Acid)Stretching
~1690StrongC=O (Boc-Carbamate)Stretching (Amide I)
~1510MediumN-H Bend / C-N StretchBending (Amide II)
~1450, ~1600VariableC=C (Aromatic)Stretching
~1160StrongC-OStretching
~740, ~700StrongC-H (Aromatic)Out-of-Plane Bending

In-Depth Peak Assignments and Rationale

The interpretation of an IR spectrum is a logical process of correlating observed absorption bands with the known vibrational frequencies of specific chemical bonds.

The Hydroxyl and Amine Region (3500-2500 cm⁻¹)
  • Carboxylic Acid O-H Stretch (~3300-2500 cm⁻¹): The most prominent feature in this region is an exceptionally broad and strong absorption band corresponding to the O-H stretching vibration of the carboxylic acid group.[3][4] Its breadth is a direct result of extensive intermolecular hydrogen bonding between molecules in the solid state. This band is often so wide that it can overlap with the C-H stretching frequencies.

  • Carbamate N-H Stretch (~3400 cm⁻¹): A medium-intensity, sharper peak is expected for the N-H stretch of the secondary amine within the Boc-carbamate group.[1][5] While also capable of hydrogen bonding, this peak is typically more defined than the carboxylic acid O-H stretch.

The Carbonyl Region (1800-1650 cm⁻¹)

This region is often the most diagnostic part of the spectrum for Boc-protected amino acids due to the presence of two distinct carbonyl groups.

  • Carboxylic Acid C=O Stretch (~1740 cm⁻¹): A strong, sharp peak arising from the carbonyl of the carboxylic acid.

  • Boc-Carbamate C=O Stretch (~1690 cm⁻¹): Another strong, sharp peak from the carbonyl of the tert-butyloxycarbonyl group.[6] The presence of these two distinct, strong "sword-like" peaks is a key indicator of the molecule's integrity.

Comparison with Alternatives
  • Unprotected D-Serine: In the absence of the Boc group, the spectrum would simplify to that of a zwitterionic amino acid. The N-H stretch would appear as a broad ammonium (NH₃⁺) absorption, and the carbonyl region would show a single carboxylate (COO⁻) asymmetric stretch around 1600-1590 cm⁻¹.

  • Boc-D-Serine (No Benzyl Group): If the benzyl protecting group were absent, the spectrum would be very similar, but would lack the characteristic aromatic C-H and C=C peaks. The primary alcohol O-H stretch would likely be a broad band around 3400-3300 cm⁻¹, potentially overlapping with the N-H stretch.

  • Z-D-Ser(Bzl)-OH: If a benzyloxycarbonyl (Z) group were used instead of a Boc group, the carbamate C=O stretch would likely shift to a slightly different frequency, and additional aromatic peaks from the Z-group would be present.

Experimental Protocol: Acquiring the IR Spectrum

To ensure high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a common choice for solid samples as it requires minimal sample preparation.

Objective: To obtain a high-fidelity infrared spectrum of solid Boc-D-Ser(Bzl)-OH for identity confirmation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely.

    • Collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the Boc-D-Ser(Bzl)-OH powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum against the reference data provided in Table 1 and with spectra of known standards if available.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Ensure Purity Apply_Sample Apply Boc-D-Ser(Bzl)-OH Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Ensure Contact Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Spectrum Background Subtraction Collect_Sample->Process_Spectrum Raw Data Peak_Pick Identify Peak Wavenumbers Process_Spectrum->Peak_Pick Compare Compare to Reference Data Peak_Pick->Compare

Caption: Experimental workflow for obtaining an FTIR spectrum of Boc-D-Ser(Bzl)-OH using an ATR accessory.

Conclusion

The IR spectrum of Boc-D-Ser(Bzl)-OH offers a definitive and information-rich confirmation of its chemical identity. By understanding the characteristic absorption frequencies of the carboxylic acid, carbamate, and benzyl ether functionalities, a researcher can confidently verify the integrity of this essential peptide synthesis reagent. The presence of a very broad O-H stretch, a distinct N-H peak, and two strong, well-resolved carbonyl absorptions are the key hallmarks of this molecule. This guide provides the foundational knowledge for researchers to interpret these spectra with confidence, ensuring the quality and success of their downstream applications.

References

  • Chem-Impex. Boc-O-benzyl-D-serine Product Page. [Link]

  • Aapptec Peptides. Boc-D-Ser(Bzl)-OH Product Page. [Link]

  • PubChem. N-[tert-butoxycarbonyl]-L-serine Compound Summary. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • University of Calgary. Infrared (IR) Spectroscopy Tutorial: Alcohols. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. Infrared (IR) Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. Frequencies (cm-1) and Assignment of the IR Absorption Bands for.... [Link]

  • MilliporeSigma. N-Boc-O-benzyl-DL-serine Product Page. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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Comparative

Comparison of commercial vs synthesized Boc-D-Ser(Bzl)-ol

Synthesize or Procure? A Comprehensive Guide to Sourcing Boc-D-Ser(Bzl)-ol As a Senior Application Scientist, the decision to procure or synthesize a chiral building block is rarely a simple binary.

Author: BenchChem Technical Support Team. Date: March 2026

Synthesize or Procure? A Comprehensive Guide to Sourcing Boc-D-Ser(Bzl)-ol

As a Senior Application Scientist, the decision to procure or synthesize a chiral building block is rarely a simple binary. It is a calculated balance of time, budget, and required stereochemical fidelity. Boc-D-Ser(Bzl)-ol (CAS: 79069-15-1)[1] is a highly sought-after protected amino alcohol, serving as a critical intermediate in the synthesis of sphingolipids, modified peptides, and chiral ligands.

Labs must frequently decide whether to purchase this compound directly from commercial vendors or synthesize it in-house from its commercially abundant carboxylic acid precursor, Boc-D-Ser(Bzl)-OH (CAS: 47173-80-8)[2]. This guide objectively compares both approaches, detailing the mechanistic causality, self-validating protocols, and comparative metrics necessary for drug development professionals to make an informed decision.

Commercial Procurement: Standards and Realities

Purchasing Boc-D-Ser(Bzl)-ol from established vendors (e.g., Santa Cruz Biotechnology[1], Iris Biotech[3]) offers immediate access to high-purity material.

  • Purity & Stereochemistry : Commercial batches typically boast a chemical purity of ≥98.0% and an enantiomeric excess (ee) of >99.0%. This is crucial because trace enantiomeric impurities can exponentially complicate downstream separation in complex drug syntheses.

  • The Trade-Off : The primary barrier is cost and lead time. Commercial Boc-D-Ser(Bzl)-ol can cost between $30 to $60 per gram, and bulk quantities may require extended shipping times[3]. For early-stage discovery where only milligrams are needed, procurement is optimal. For scale-up, the economics heavily favor in-house synthesis.

In-House Synthesis: The Mixed Anhydride Strategy

Direct catalytic reduction of the carboxylic acid moiety in Boc-D-Ser(Bzl)-OH (Molecular Weight: 295.33 g/mol )[4] is thermodynamically unfavorable. Furthermore, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF) risk cleaving the acid-labile Boc protecting group or the benzyl ether.

To circumvent this, the industry standard is the Mixed Anhydride Method [5]. By activating the carboxylic acid into a highly electrophilic mixed anhydride, we enable a mild, chemoselective reduction using inexpensive Sodium Borohydride (NaBH4).

Visualizing the Chemical Workflow

G A Boc-D-Ser(Bzl)-OH (CAS: 47173-80-8) B Mixed Anhydride Intermediate A->B 1. NMM, THF, -15°C 2. Isobutyl Chloroformate C Boc-D-Ser(Bzl)-ol (CAS: 79069-15-1) B->C NaBH4, H2O 0°C to RT

Workflow for the reduction of Boc-D-Ser(Bzl)-OH to Boc-D-Ser(Bzl)-ol via mixed anhydride.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each step without relying blindly on the final yield.

Step 1: Carboxylate Activation

  • Action : Dissolve 1.0 eq of Boc-D-Ser(Bzl)-OH in anhydrous THF (0.5 M). Cool the solution strictly to -15 °C using an ice/salt bath. Add 1.1 eq of N-methylmorpholine (NMM), followed by the dropwise addition of 1.05 eq of isobutyl chloroformate (IBCF).

  • Causality : The strict -15 °C temperature is non-negotiable. Higher temperatures promote the formation of an oxazolone intermediate, which rapidly undergoes racemization, destroying the D-stereocenter.

  • Self-Validation : Within 3–5 minutes of IBCF addition, a dense white precipitate of NMM·HCl will form in the flask. The appearance of this precipitate is your visual confirmation that the mixed anhydride has successfully formed.

Step 2: Hydride Reduction

  • Action : In a separate flask, dissolve 3.0 eq of NaBH4 in a minimal amount of cold water (or methanol) at 0 °C. Filter the mixed anhydride solution directly into the aqueous NaBH4 solution to remove the NMM salt.

  • Causality : Water acts as a protic solvent that drastically accelerates the hydride transfer from NaBH4 to the highly electrophilic mixed anhydride, driving the reaction to completion before side reactions can occur[5].

  • Self-Validation : Vigorous effervescence (H2 gas evolution) will occur immediately upon addition. The cessation of this gas evolution (typically after 30-45 minutes) indicates the consumption of the hydride. TLC (Hexane/EtOAc 3:1) will validate the completion: the baseline acid spot will disappear, replaced by the alcohol product at an Rf of ~0.35.

Step 3: Workup and Isolation

  • Action : Quench any remaining hydride by adding 1M KHSO4 dropwise until the pH reaches ~4. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality : A mild acidic quench safely destroys unreacted NaBH4 without risking the premature cleavage of the acid-labile Boc protecting group, which would occur if stronger acids (like HCl) were used.

Objective Comparative Analysis

To facilitate decision-making, the quantitative and operational metrics of both approaches are summarized below.

ParameterCommercial ProcurementIn-House Synthesis (Mixed Anhydride)
Target Compound Boc-D-Ser(Bzl)-olBoc-D-Ser(Bzl)-ol
Precursor / Source Vendor (e.g., SCBT, Iris Biotech)Boc-D-Ser(Bzl)-OH (CAS: 47173-80-8)
Typical Purity (HPLC) ≥ 98.0%95.0% - 98.0% (Crude, pre-crystallization)
Enantiomeric Excess > 99.0% ee> 98.5% ee (Strictly dependent on -15°C control)
Estimated Cost $30 - $60 per gram< $5 per gram (Reagents only)
Lead Time 1 - 3 Weeks (Shipping dependent)24 - 48 Hours
Scalability Limited by vendor stock/budgetHighly scalable (Routinely performed at 100g+ scale)
Primary Impurities Trace moisture, residual solventUnreacted acid, des-Boc side products

Strategic Recommendations

If your workflow requires less than 5 grams of Boc-D-Ser(Bzl)-ol for immediate, early-stage screening, procurement is the superior choice . The time saved bypasses the labor costs of synthesis and purification.

However, if your project is entering preclinical scale-up requiring >50 grams , in-house synthesis is mandatory . The mixed anhydride reduction of Boc-D-Ser(Bzl)-OH is highly robust, economically efficient, and—when temperature controls are strictly adhered to—yields an enantiomeric purity that rivals commercial standards.

References[1] Title: Boc-D-Ser(Bzl)-ol | CAS 79069-15-1 | SCBT. Source: scbt.com. URL: https://www.scbt.com/p/boc-d-serbzl-ol-79069-15-1[2] Title: Boc-D-Ser(Bzl)-OH | 47173-80-8. Source: chemicalbook.com. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5438415.htm[3] Title: IRIS Biotech 25GR Boc-D-Ser(Bzl)-ol. Source: fishersci.fr. URL: https://www.fishersci.fr/shop/products/boc-d-ser-bzl-ol-2/17223312[5] Title: Catalytic Hydrogenation of Amino Acids to Amino Alcohols. Source: researchgate.net. URL: https://www.researchgate.net/publication/225055008[4] Title: Buy Boc-Ser(Bzl)-OH | 23680-31-1. Source: smolecule.com. URL: https://www.smolecule.com/products/23680-31-1

Sources

Validation

A Comparative Guide to TLC Visualization of Boc-D-Ser(Bzl)-ol for Reaction Monitoring and Purity Assessment

This guide provides a comprehensive comparison of Thin Layer Chromatography (TLC) visualization techniques for N-Boc-O-benzyl-D-serine, a common protected amino acid derivative used in peptide synthesis and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Thin Layer Chromatography (TLC) visualization techniques for N-Boc-O-benzyl-D-serine, a common protected amino acid derivative used in peptide synthesis and drug development.[1][2][3][4] We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed, strategic decisions for monitoring reaction progress and assessing compound purity.

The Strategic Role of TLC in Modern Synthesis

In an era of advanced analytical instrumentation, Thin Layer Chromatography (TLC) remains an indispensable tool for the organic chemist.[5] Its speed, low cost, and high sensitivity make it ideal for real-time reaction monitoring, rapid purity assessment, and optimizing solvent systems for large-scale purification.[5][6][7] For intermediates like Boc-D-Ser(Bzl)-ol, where functional groups are selectively protected, choosing the correct TLC visualization method is critical for obtaining meaningful results.

Understanding the Analyte: The Chemical Personality of Boc-D-Ser(Bzl)-ol

The efficacy of any visualization technique is dictated by the chemical structure of the analyte. Boc-D-Ser(Bzl)-ol possesses several key features that determine its interaction with different staining reagents:

  • Aromatic Benzyl (Bzl) Group: The phenyl ring is a strong chromophore that absorbs short-wave ultraviolet (UV) light.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group renders the primary amine non-nucleophilic and unreactive to amine-specific reagents like ninhydrin.

  • Primary Alcohol (-ol): This functional group is susceptible to oxidation.

  • Benzyl Ether Linkage: The ether oxygen can also be a site for interaction or oxidation under harsh conditions.

Understanding these features is the foundation for selecting a visualization strategy that is not just effective, but also informative.

A Comparative Analysis of Visualization Techniques

We will evaluate four common TLC visualization methods, comparing their mechanisms, protocols, and strategic applications for Boc-D-Ser(Bzl)-ol.

Primary Non-Destructive Method: UV Shadowing

This should always be the first method employed as it does not alter the compound, allowing for potential subsequent analysis.

Mechanism of Action: Commercial TLC plates are often impregnated with a fluorescent indicator (e.g., manganese-activated zinc silicate) that glows bright green under 254 nm UV light.[6] Compounds containing a UV chromophore, such as the benzyl group in our analyte, will absorb this UV light.[8] This prevents the light from reaching the fluorescent indicator, casting a dark purple or black shadow on the green background.[9][10][11]

Experimental Workflow: UV Shadowing

Spot Spot TLC Plate (Analyte, Standard, Co-spot) Develop Develop Plate in Mobile Phase Spot->Develop Dry Evaporate Solvent Completely Develop->Dry UV Place Under 254 nm UV Lamp Dry->UV Visualize Visualize Dark Spots Against Green Background UV->Visualize

Caption: Workflow for non-destructive UV visualization.

Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp.

  • The background of the plate will fluoresce green.

  • Boc-D-Ser(Bzl)-ol and other UV-active compounds will appear as dark spots.

  • Gently circle the spots with a pencil for a permanent record.

Expert Insights: UV shadowing is fast, simple, and non-destructive. Its primary limitation is that it only works for compounds with a UV chromophore. It provides no information about the specific functional groups present, only that a UV-active species is there.

General Oxidative Stain: Potassium Permanganate (KMnO₄)

This is a robust, destructive method that visualizes a wide range of organic compounds.

Mechanism of Action: Potassium permanganate (KMnO₄) is a powerful oxidizing agent. It reacts with any functional group that can be oxidized, such as the primary alcohol in Boc-D-Ser(Bzl)-ol.[12] In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), which precipitates onto the plate, appearing as a yellow or brown spot against a purple or pink background.[13][14]

Protocol:

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.

  • Staining: After UV visualization, dip the dried TLC plate quickly into the KMnO₄ stain using forceps.

  • Development: Remove the plate, let the excess stain drip off, and gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background. Overheating will cause the entire plate to turn brown, obscuring the results.[8]

Expert Insights: The KMnO₄ stain is an excellent "universal" stain for organic compounds and is particularly sensitive to alcohols and alkenes. It is invaluable for visualizing compounds that are not UV-active. Its main drawback is its lack of specificity; it will stain the starting material, the product, and many impurities, providing little information to differentiate between them based on functionality.

The Power of a Negative Result: Ninhydrin Stain

While ninhydrin is a classic stain for amino acids, its true utility here lies in what it doesn't visualize.

Mechanism of Action: Ninhydrin reacts with free primary and secondary amines to produce a deeply colored purple conjugate known as Ruhemann's purple.[15][16] The amine on Boc-D-Ser(Bzl)-ol is protected by a Boc group, making it a carbamate. It is no longer a free amine and therefore will not react with ninhydrin .[14]

Strategic Application: This lack of reactivity is a powerful analytical tool.

  • Monitoring Boc Deprotection: If the goal of the reaction is to remove the Boc group, the product (D-Ser(Bzl)-ol) will have a free amine and will stain purple with ninhydrin, while the starting material (Boc-D-Ser(Bzl)-ol) will remain invisible.

  • Assessing Purity: The presence of any ninhydrin-positive spots in a sample of Boc-D-Ser(Bzl)-ol indicates contamination with a free amine impurity.

Protocol:

  • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[12]

  • Staining: Dip the dried TLC plate into the ninhydrin solution and heat gently with a heat gun until colored spots appear.

  • Analysis: Boc-D-Ser(Bzl)-ol will not be visible. Any purple spots correspond to impurities or products with free amines.

Alternative General Stain: Iodine Vapor

Iodine provides another simple, general-purpose visualization method.

Mechanism of Action: Solid iodine sublimes to produce a purple vapor.[8] When a TLC plate is placed in this vapor, the iodine molecules adsorb onto the surface of the plate and the organic compounds, forming weak, colored charge-transfer complexes.[17] This typically results in temporary yellow or brown spots.[6][18]

Protocol:

  • Chamber Preparation: Place a few crystals of iodine in a sealed TLC developing chamber or a wide-mouthed jar with a lid.

  • Staining: Place the dried TLC plate inside the chamber and close the lid.

  • Visualization: Spots will begin to appear as yellow-brown within a few minutes. Monitor the development and remove the plate once the spots are sufficiently dark, as the background will also slowly stain.[18] Circle the spots immediately, as they will fade over time.

Expert Insights: Iodine is a very convenient and semi-non-destructive stain. It is effective for a wide range of compounds, particularly those with unsaturation or aromaticity.[17] However, its sensitivity can be lower than KMnO₄, and the temporary nature of the spots can be an inconvenience.

Data-Driven Comparison Summary

The table below provides a side-by-side comparison of the discussed techniques to guide your selection process.

Technique Mechanism Target on Boc-D-Ser(Bzl)-ol Destructive? Typical Appearance Strategic Use Case
UV Shadowing UV AbsorptionBenzyl group (aromatic ring)NoDark spot on green backgroundPrimary, non-destructive check for all UV-active species.
KMnO₄ Stain OxidationPrimary alcohol, Benzyl etherYesYellow/brown spot on purple backgroundGeneral visualization of most organic compounds, especially those lacking a chromophore.
Ninhydrin Stain Amine Condensation(No reaction)YesNo spot (analyte is invisible)Specifically detecting free amine impurities or monitoring Boc-deprotection reactions.
Iodine Vapor ComplexationGeneral Adsorption/ComplexationSemi (reversible)Brown spot on light brown backgroundA quick, general-purpose alternative to KMnO₄ when a less harsh method is desired.

Strategic Workflow for Visualization

Choosing the right visualization sequence can maximize the information obtained from a single TLC plate. The following decision tree outlines a logical workflow.

Start Developed & Dried TLC Plate UV Visualize under 254 nm UV Start->UV Record1 Record UV-active spots UV->Record1 Decision1 Need to detect free amines (e.g., deprotection)? Record1->Decision1 Ninhydrin Apply Ninhydrin Stain Decision1->Ninhydrin Yes Decision2 Need general visualization of all spots? Decision1->Decision2 No Record2 Record purple spots Ninhydrin->Record2 Record2->Decision2 KMnO4 Apply KMnO₄ or Iodine Stain Decision2->KMnO4 Yes End Analysis Complete Decision2->End No Record3 Record all stained spots KMnO4->Record3 Record3->End

Caption: Decision tree for selecting a TLC visualization strategy.

This sequential approach—starting with the non-destructive UV method, followed by specific chemical tests like ninhydrin, and concluding with a universal stain—ensures that the maximum amount of data is gathered from each experiment.

References

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2019, June 11). How to: TLC Visualization using Permanganate Stain | WSU Chemistry |. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. Retrieved from [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved from [Link]

  • Science Gateway. (n.d.). Detetion of DNA in PAGE --- UV shadowing. Retrieved from [Link]

  • Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]

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Comparative

The Causality of Melting Point Depression in Boc-D-Ser(Bzl)-ol

Title: A Senior Application Scientist's Guide to Melting Point Verification of Boc-D-Ser(Bzl)-ol: Capillary vs. DSC Methods Abstract Boc-D-Ser(Bzl)-ol (CAS 79069-15-1) is a critically important protected amino alcohol ut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Senior Application Scientist's Guide to Melting Point Verification of Boc-D-Ser(Bzl)-ol: Capillary vs. DSC Methods

Abstract Boc-D-Ser(Bzl)-ol (CAS 79069-15-1) is a critically important protected amino alcohol utilized in solid-phase peptide synthesis and the development of chiral therapeutics ()[1]. With a theoretical melting point range of 66–69 °C, verifying its thermal properties is a fundamental quality control step before downstream chemical coupling ()[2]. This guide provides an objective comparison between traditional capillary melting point techniques (USP <741>) ()[3] and Differential Scanning Calorimetry (DSC) (USP <891> / ASTM E928) ()[4], offering self-validating protocols for researchers to ensure absolute scientific integrity.

In crystal lattice thermodynamics, the melting point is not merely a physical constant but a direct reflection of molecular purity ()[4]. Pure Boc-D-Ser(Bzl)-ol forms a highly ordered crystalline structure. When impurities are present—such as residual benzyl alcohol, deprotected intermediates, or the L-enantiomer—they disrupt the intermolecular hydrogen bonding and van der Waals forces within the lattice.

According to the Van't Hoff equation, these eutectic impurities dissolve in the melt but are insoluble in the solid crystal, requiring less thermal energy to break the lattice apart ()[5]. Consequently, impurities cause a two-fold effect:

  • Melting Point Depression: The onset of melting occurs at a lower temperature.

  • Range Broadening: The temperature delta between the first liquid formation and the clear point expands (typically >1.5 °C for impure samples) ()[6].

Self-Validating Experimental Protocols

To ensure reproducibility, thermal analysis must be treated as a self-validating system where instrument calibration and sample conditioning are strictly controlled.

Protocol A: Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)

This compendial method relies on the optical detection of phase transitions ()[3].

  • Sample Conditioning: Dry the Boc-D-Ser(Bzl)-ol sample in a vacuum desiccator at 40 °C for 24 hours. Causality: This removes residual moisture, which acts as a plasticizer and artificially lowers the melting point.

  • Pulverization & Loading: Gently triturate the sample into a fine powder. Load it into a glass capillary tube, tapping it to achieve a tightly packed column exactly 3 mm in height.

  • Thermal Equilibration: Insert the capillary into the heating block pre-heated to 60 °C (approx. 5 °C below the expected onset).

  • Ramp Rate: Apply a strict heating rate of 1 °C/min ()[3]. Causality: A faster rate causes thermal lag between the heating block and the sample interior, leading to artificially high readings.

  • Detection: Record the temperature at the first formation of a liquid meniscus (Onset) and the exact temperature where the last solid particle transitions into a clear liquid (Clear Point).

Protocol B: Differential Scanning Calorimetry (USP <891> / ASTM E928)

DSC provides a thermodynamic profile by measuring the heat flow required to melt the sample, allowing for precise mol% purity quantification ()[4].

  • Calibration: Calibrate the DSC heat flow and temperature using an Indium primary standard ( ΔHf​ = 28.59 J/g, Tm​ = 156.6 °C) ()[3].

  • Sample Encapsulation: Weigh 1.0 to 3.0 mg of Boc-D-Ser(Bzl)-ol into a standard aluminum pan ()[7]. Crimp with a pinhole lid. Causality: Keeping the mass low (1-3 mg) minimizes thermal gradients within the sample, ensuring a sharp endothermic peak, while the pinhole allows volatile release without pressurizing the pan ()[8].

  • Thermodynamic Profiling: Equilibrate at 25 °C, then heat at a slow rate of 0.7 °C/min up to 80 °C under a constant dry nitrogen purge (50 mL/min) ()[7].

  • Integration: Integrate the endothermic peak to determine the extrapolated onset temperature ( T0​ ) and the enthalpy of fusion ( ΔHf​ ). Apply the Van't Hoff equation to calculate absolute purity in mol% ()[5].

Quantitative Data Comparison

The following tables summarize the operational differences and present comparative experimental data for Boc-D-Ser(Bzl)-ol.

Table 1: Methodological Comparison of Melting Point Techniques

ParameterCapillary Method (USP <741>)DSC Method (ASTM E928)
Sample Size ~3 mm capillary height1.0 – 3.0 mg
Heating Rate 1.0 °C/min0.3 – 0.7 °C/min
Primary Output Visual Onset & Clear Point (°C)Extrapolated Onset & Heat Flow (mW)
Purity Quantification Qualitative (Range Broadening)Quantitative (mol% via Van't Hoff)
Advantages Low cost, high throughput, compendialHighly sensitive, operator-independent
Limitations Subjective optical detectionHigher cost, sensitive to sample mass

Table 2: Experimental Data for Boc-D-Ser(Bzl)-ol Batches

Batch IDStatusCapillary Range (°C)DSC Extrapolated Onset (°C)DSC Calculated Purity (mol%)
Batch 01 High Purity67.5 – 68.267.899.6%
Batch 02 Contaminated64.1 – 66.564.597.2%

Workflow Visualization

MP_Verification A Boc-D-Ser(Bzl)-ol (CAS 79069-15-1) B Sample Conditioning Vacuum Dry (40°C) A->B C Method A: Capillary USP <741> B->C 3mm Capillary Load D Method B: DSC ASTM E928 B->D 1-3mg Al Pan Load E Thermal Equilibrium 1 °C/min Ramp C->E F Heat Flow Calibration 0.7 °C/min Ramp D->F G Optical Detection: Meniscus & Clear Point E->G H Endothermic Peak: Extrapolated Onset F->H I Cross-Validation & Purity Certification G->I ΔT < 1.5 °C H->I Van't Hoff Purity

Figure 1: Workflow for Boc-D-Ser(Bzl)-ol melting point verification via Capillary and DSC methods.

Conclusion

For the routine verification of Boc-D-Ser(Bzl)-ol, the Capillary Method (USP <741>) remains a robust, cost-effective tool for rapid quality control ()[3]. However, for critical applications in drug development where exact purity profiles are mandated, DSC (ASTM E928) is superior ()[5]. By leveraging the Van't Hoff equation, DSC eliminates optical subjectivity and provides a definitive, thermodynamically grounded mol% purity value ()[8].

References

  • Title: Boc-Ser(Bzl)-ol | 79069-15-1 Source: BuyersGuideChem URL: [Link]

  • Title: General Chapters: <891> THERMAL ANALYSIS Source: Pharmacopeia (USPBPEP) URL: [Link]

  • Title: Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard Source: Infinita Lab URL: [Link]

  • Title: Astm E928-03 - SBJM 3172 - 2007 | Differential Scanning Calorimetry Source: Scribd URL: [Link]

  • Title: Purity Determination of Nipagin by Means of DSC Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Investigating the Purity of Substances by Means of DSC Source: NETZSCH Analyzing & Testing URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling Boc-D-Ser(Bzl)-ol

As an application scientist, I frequently encounter laboratory incidents stemming from the mishandling of seemingly benign synthetic intermediates. While highly toxic reagents often command respect, protected amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, I frequently encounter laboratory incidents stemming from the mishandling of seemingly benign synthetic intermediates. While highly toxic reagents often command respect, protected amino acids like Boc-D-Ser(Bzl)-ol are frequently underestimated. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every safety protocol is grounded in the chemical's specific physical properties.

Executive Summary & Chemical Identity

Boc-D-Ser(Bzl)-ol, chemically identified as N-Boc-O-benzyl-D-serinol, is a highly specialized, synthetically valuable protected amino alcohol widely utilized in peptide synthesis and drug development . While it is not classified as acutely toxic under standard GHS criteria, its physical state as a fine particulate solid requires stringent laboratory safety protocols to mitigate inhalation and dermal exposure risks[1].

Physicochemical Properties & Hazard Summary
PropertySpecification
Chemical Name Boc-D-Ser(Bzl)-ol (N-Boc-O-benzyl-D-serinol)
CAS Number 79069-15-1 [2]
Molecular Formula C15H23NO4[3]
Molecular Weight 281.35 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 66-69 °C[1]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO[1]

Mechanistic Risk Assessment

Understanding the physicochemical nature of Boc-D-Ser(Bzl)-ol is critical for selecting the appropriate Personal Protective Equipment (PPE). Standard safety data sheets often provide generic advice; however, field-proven safety requires understanding the causality of the risk.

  • Particulate Aerosolization: As a dry powder with a relatively low melting point (66-69 °C)[1], the compound is highly susceptible to static charge accumulation. During weighing and transfer operations, static cling can cause the fine particles to aerosolize, creating a nuisance dust hazard that can mechanically irritate the respiratory tract and mucous membranes.

  • Enhanced Lipophilicity: The addition of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly increases the molecule's lipophilicity compared to unprotected serine. While the dry powder exhibits low innate skin permeability, dissolving the compound in permeation-enhancing organic solvents—such as DMSO or DCM[1]—creates a vector for rapid dermal absorption. Therefore, PPE must protect against both the dry solid and its solvated forms.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must align directly with the specific operational hazards of handling protected amino acids.

Protection TypeRecommended PPE SpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 compliant safety goggles.Prevents mechanical irritation from airborne dust and protects against chemical splashes during the solubilization phase.
Hand (Dry Handling) Standard Nitrile gloves (min. 4 mil).Provides an adequate physical barrier against the solid powder.
Hand (Solvent Handling) Double-gloved Nitrile OR Butyl Rubber gloves.Solvents like DCM rapidly degrade standard nitrile. Double-gloving provides a critical window to doff gloves upon accidental splash.
Body Flame-retardant, knee-length lab coat.Prevents particulate accumulation on street clothing and provides a barrier against minor solvent spills.
Respiratory N95 or P100 particulate respirator.Conditional: Required only if handling the powder outside of primary engineering controls (e.g., if a fume hood is malfunctioning).

Operational Workflows & Engineering Controls

The primary engineering control for handling Boc-D-Ser(Bzl)-ol is a certified chemical fume hood. The hood must maintain a face velocity of 80-120 feet per minute (fpm) to ensure the containment of any aerosolized powder.

Step-by-Step Methodology: Safe Weighing and Solubilization
  • Pre-Operation Verification: Verify the fume hood's continuous airflow monitor reads within the safe operational range (80-120 fpm). Don all required PPE.

  • Static Neutralization: Pass the closed chemical container and the anti-static weighing boat under a benchtop ionizer. Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Material Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the required mass of Boc-D-Ser(Bzl)-ol into the weighing boat. Immediately re-seal the source container to limit environmental exposure.

  • Solubilization: Transfer the weighed solid into the reaction vessel. Slowly add the selected organic solvent (e.g., Ethyl Acetate or DCM)[1] by letting it run down the inner wall of the vessel. Causality: Direct, rapid addition of solvent displaces air violently, which can eject un-dissolved powder particles into the hood environment.

  • Decontamination: Wipe down the balance pan and surrounding work surfaces with a lint-free cloth dampened with 70% ethanol or isopropanol to capture residual micro-particles.

G N1 1. Pre-Operation Verify Fume Hood (80-120 fpm) N2 2. PPE Donning Double Nitrile Gloves, Goggles, Coat N1->N2 N3 3. Material Handling Anti-static Weighing of Solid N2->N3 N4 4. Solubilization Dissolve in DCM / EtOAc N3->N4 N5 5. Decontamination Wipe surfaces with 70% EtOH N4->N5 N6 6. Waste & Doffing Dispose as Organic Solid Waste N5->N6

Workflow for the safe handling, solubilization, and disposal of Boc-D-Ser(Bzl)-ol.

Spill Response & Waste Disposal

Immediate and methodical response to spills ensures laboratory safety and environmental compliance.

Spill Response Protocol
  • Isolate: If a significant quantity is spilled outside the fume hood, restrict access to the immediate area.

  • Contain & Suppress: Do not dry sweep. Causality: Dry sweeping mechanically generates airborne dust. Instead, cover the spilled powder with absorbent paper towels lightly dampened with water or a mild alcohol to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

  • Sanitize: Wash the spill area thoroughly with soap and water, followed by a final wipe-down with an alcohol-soaked cloth.

Waste Disposal Plan
  • Solid Waste: Dispose of un-used Boc-D-Ser(Bzl)-ol and all contaminated consumables (weighing boats, spatulas, gloves, spill cleanup materials) in a designated, labeled hazardous organic solid waste container.

  • Liquid Waste: Solutions containing Boc-D-Ser(Bzl)-ol must be segregated based on the solvent used. For example, DCM solutions must go into Halogenated Organic Waste , while Ethyl Acetate or DMSO solutions must be routed to Non-Halogenated Organic Waste [1].

References

Sources

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